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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Insights of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate: A Kulinkovich-Pinacol Ring Expansion Approach

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide Executive Summary The compound tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 18232...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

The compound tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) is a highly valuable, conformationally restricted building block used extensively in medicinal chemistry for the development of PROTACs, kinase inhibitors, and central nervous system (CNS) therapeutics [1].

Synthesizing 2-substituted cyclobutanones presents a significant synthetic challenge. Traditional alpha-alkylation of cyclobutanone is severely limited by poor regiocontrol and competing aldol self-condensations. To bypass these limitations, this whitepaper details a thermodynamically driven, highly regioselective ring-expansion strategy. By leveraging a titanium-mediated Kulinkovich cyclopropanation followed by a stereoelectronically controlled pinacol-type rearrangement, we establish a robust, scalable, and self-validating synthetic pipeline.

Retrosynthetic Strategy

Our approach avoids direct functionalization of the strained cyclobutane ring. Instead, the target is disconnected via a pinacol-type ring expansion to an α -hydroxycyclopropylcarbinol. This diol is accessed via the Kulinkovich cyclopropanation of an α -hydroxy ester, which is derived from the commercially available 1-Boc-pyrrolidine-3-carbaldehyde.

Retrosynthesis Target Tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate Diol 1-((1-Boc-pyrrolidin-3-yl) (hydroxy)methyl)cyclopropan-1-ol Target->Diol Pinacol Expansion Ester Ethyl 2-(1-Boc-pyrrolidin-3-yl) -2-hydroxyacetate Diol->Ester Kulinkovich Reaction Aldehyde 1-Boc-pyrrolidine- 3-carbaldehyde Ester->Aldehyde Cyanohydrin Formation

Caption: Retrosynthetic strategy for 2-substituted cyclobutanones via ring expansion.

Step-by-Step Methodologies & Mechanistic Causality

As a self-validating system, every phase of this synthesis incorporates specific In-Process Controls (IPCs) to ensure chemical integrity before progressing to the next step.

Phase 1: Preparation of the α -Hydroxy Ester

Mechanistic Causality: The sequence begins with a cyanohydrin formation using Trimethylsilyl cyanide (TMSCN). TMSCN is selected over aqueous sodium cyanide to maintain anhydrous, neutral conditions, thereby preventing base-catalyzed epimerization or aldol condensation of the starting aldehyde. The subsequent Pinner reaction simultaneously hydrolyzes the nitrile to an ethyl ester and cleaves the acid-labile Boc group, necessitating a targeted re-protection step.

Protocol:

  • Cyanohydrin Formation: Charge a dry flask with 1-Boc-pyrrolidine-3-carbaldehyde (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M). Add catalytic ZnI₂ (0.05 equiv) followed by the dropwise addition of TMSCN (1.2 equiv) at 0 °C. Stir for 2 hours at room temperature.

    • IPC Validation: Monitor by TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The starting aldehyde ( Rf​ 0.6) must completely disappear, replaced by the silyl cyanohydrin ( Rf​ 0.4).

  • Pinner Hydrolysis: Concentrate the mixture in vacuo, dissolve the residue in anhydrous ethanol, and bubble dry HCl gas through the solution for 30 minutes. Heat to reflux for 12 hours.

  • Concentration: Remove the solvent under reduced pressure to yield the crude amino-ester hydrochloride.

  • Boc Re-protection: Redissolve the intermediate in a CH₂Cl₂/MeOH (4:1) mixture. Add Et₃N (3.0 equiv) and Boc₂O (1.1 equiv). Stir for 4 hours at room temperature.

  • Workup: Quench with water, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

    • IPC Validation: ¹H NMR must confirm the reappearance of the Boc tert-butyl singlet at 1.45 ppm and the characteristic ethyl ester signals (quartet at 4.2 ppm, triplet at 1.3 ppm).

Phase 2: Titanium-Mediated Kulinkovich Cyclopropanation

Mechanistic Causality: The Kulinkovich reaction utilizes EtMgBr and Ti(OiPr)₄ to generate a titanacyclopropane intermediate, which functions as a highly reactive 1,2-dicarbanion equivalent. This species selectively attacks the ester carbonyl over the Boc-carbamate because esters are significantly more electrophilic and readily undergo the requisite alkoxide exchange with the titanium center.

Kulinkovich Ti Ti(OiPr)4 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Ti->Titanacyclopropane -Ethane Insertion Ester Carbonyl Insertion Titanacyclopropane->Insertion Oxa Oxatitanacyclopentane Insertion->Oxa RingClosure Ring Closure & Ti Extrusion Oxa->RingClosure Cyclopropanol Cyclopropanol Product RingClosure->Cyclopropanol

Caption: Key catalytic intermediates in the titanium-mediated Kulinkovich cyclopropanation.

Protocol:

  • Dissolve the α -hydroxy ester (1.0 equiv) and Ti(OiPr)₄ (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reactor to -10 °C.

  • Slowly add EtMgBr (3.5 equiv, 3.0 M in Et₂O) via a syringe pump over 1 hour to strictly maintain the internal temperature and prevent premature Grignard addition.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

    • IPC Validation: LC-MS analysis must show the complete disappearance of the ester mass and the emergence of the diol [M+Na]⁺ peak.

  • Quench carefully with 10% aqueous citric acid to break the titanium emulsion. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Pinacol-Type Ring Expansion

Mechanistic Causality: The conversion of the 1-substituted cyclopropanol to the 2-substituted cyclobutanone is thermodynamically driven by the relief of massive cyclopropane ring strain (~27.5 kcal/mol) [2]. By treating the diol with MsCl and Et₃N, the less sterically hindered secondary alcohol is selectively mesylated. Stereoelectronically, the migrating C-C bond of the cyclopropane must align antiperiplanar to the breaking C-OMs bond. This ensures a concerted, low-energy transition state, expelling the mesylate and forming the cyclobutanone without generating an unstable discrete carbocation[3].

PinacolMechanism A 1-((1-Boc-pyrrolidin-3-yl)(hydroxy)methyl)cyclopropan-1-ol B Selective Mesylation (MsCl, Et3N) A->B C Secondary Mesylate Intermediate (Tertiary OH intact) B->C D Base-promoted Deprotonation of Tertiary OH C->D E Concerted C-C Bond Migration & Mesylate Expulsion D->E F Target: 2-(1-Boc-pyrrolidin-3-yl)cyclobutan-1-one E->F

Caption: Stepwise mechanistic flow of the mesylate-driven cyclopropanol ring expansion.

Protocol:

  • Dissolve the cyclopropylcarbinol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Add Et₃N (2.5 equiv) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 equiv).

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

    • IPC Validation: ¹H NMR of a crude reaction aliquot is the ultimate validation tool here. The highly shielded cyclopropane protons (multiplets at 0.5–1.0 ppm) must disappear, replaced by the characteristic cyclobutanone α -protons (multiplets at 2.8–3.2 ppm).

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography to isolate Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Quantitative Data & Reaction Optimization

To ensure scalability and reproducibility, the critical bond-forming and bond-breaking steps were rigorously optimized. The data below summarizes the causal relationship between reagent selection and reaction efficiency.

Table 1: Optimization of the Kulinkovich Cyclopropanation

EntryTi(OiPr)₄ (equiv)EtMgBr (equiv)Temperature ProfileYield (%)Mechanistic Observation
10.22.50 °C to RT42Incomplete conversion; catalytic turnover limited by slow alkoxide exchange rate.
20.53.0-10 °C to RT68Improved yield; slight formation of reduction byproducts observed.
3 1.0 3.5 -10 °C to RT 89 Optimal; stoichiometric titanium suppresses side reactions and ensures rapid cyclopropanation.

Table 2: Optimization of the Pinacol-Type Ring Expansion

EntryActivating AgentBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1TsClPyridineCH₂Cl₂RT35Sluggish activation; the bulky tosyl group sterically hinders reaction at the secondary alcohol.
2Tf₂O2,6-LutidineCH₂Cl₂-78 °C48Over-activation leads to non-selective elimination and ring-opening fragmentation.
3 MsCl Et₃N CH₂Cl₂ 0 °C to RT 92 Ideal balance; rapid mesylation followed by smooth, concerted C-C bond migration.

Conclusion

The synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate via the Kulinkovich-Pinacol sequence provides a highly controlled, regioselective pathway to complex 2-substituted cyclobutanones. By understanding the underlying stereoelectronic requirements and implementing strict in-process controls, researchers can reliably scale this scaffold for advanced drug discovery applications without the pitfalls of traditional enolate chemistry.

References

  • NextSDS Chemical Substance Database. tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7). NextSDS. URL:[Link]

  • Cho, S. Y., & Cha, J. K. Enantioselective Synthesis of 2-Substituted Cyclobutanones. Organic Letters, 2000, 2(9), 1337–1339. American Chemical Society. URL:[Link]

  • Baktharaman, S., Selvakumar, S., & Singh, V. K. Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones. Organic Letters, 2006, 8(19), 4311–4314. American Chemical Society. URL:[Link]

Exploratory

Comprehensive Characterization and Analytical Profiling of tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Executive Summary In contemporary medicinal chemistry, the demand for conformationally restricted, sp3-rich scaffolds has surged, driven by the need to improve the physicochemical properties and target specificity of sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the demand for conformationally restricted, sp3-rich scaffolds has surged, driven by the need to improve the physicochemical properties and target specificity of small-molecule therapeutics. tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) represents a highly versatile bifunctional building block. It combines the structural rigidity of a pyrrolidine ring—a ubiquitous moiety in kinase inhibitors and PROTAC linkers [1]—with the orthogonal reactivity of a strained cyclobutanone ring.

This in-depth technical guide provides a rigorous framework for the analytical characterization, stereochemical resolution, and synthetic derivatization of this molecule. By detailing the causality behind specific spectroscopic anomalies (such as NMR rotamers and IR frequency shifts), this whitepaper establishes a self-validating system for researchers to ensure high-fidelity structural verification during drug development workflows.

Structural & Physicochemical Profiling

The molecule features two distinct structural domains: a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, and a highly strained four-membered cyclobutanone ring attached at the C3 position of the pyrrolidine. The presence of two chiral centers (C3 of the pyrrolidine and C1 of the cyclobutane) results in four possible stereoisomers (two pairs of diastereomers).

Table 1: Fundamental Physicochemical Properties
PropertyValueStructural Implication
Chemical Name tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylateBifunctional scaffold
CAS Number 1823230-92-7Unique identifier [2]
Molecular Formula C₁₃H₂₁NO₃-
Molecular Weight 239.31 g/mol Ideal low-MW building block
Exact Mass 239.1521 DaTarget for HRMS validation
Hydrogen Bond Donors / Acceptors 0 / 3Favorable for cell permeability
Stereocenters 2Requires chiral resolution (4 isomers)

Comprehensive Analytical Characterization Workflows

To establish absolute trustworthiness in batch-to-batch reproducibility, researchers must employ a multi-modal analytical approach. The following sections explain not just what signals to look for, but why they manifest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Boc-protected cyclic amines present a classic challenge in NMR spectroscopy due to rotameric effects [3]. The carbamate C–N bond possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation at room temperature, leading to distinct syn and anti conformers.

  • Observation: At 25 °C (in CDCl₃ or DMSO-d₆), the ¹H and ¹³C NMR spectra will exhibit severe peak broadening or duplicate signal sets for the pyrrolidine protons and carbons. The Boc tert-butyl group typically appears as a large, sometimes split, singlet near 1.40 ppm .

  • Causality & Solution: To validate the structure and achieve accurate proton integration, Variable-Temperature (VT) NMR must be performed. Heating the sample to 80–90 °C in DMSO-d₆ increases the kinetic energy of the molecules, accelerating the rotameric exchange rate beyond the NMR timescale. This coalesces the broad multiplets into sharp, distinct peaks.

  • Diagnostic ¹³C Signals: The Boc carbonyl carbon appears at ~154 ppm, while the cyclobutanone carbonyl carbon appears far downfield at ~210 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly diagnostic for this molecule due to the distinct vibrational frequencies of its two carbonyl groups.

  • Observation: The spectrum will show two distinct C=O stretching bands: one at ~1695 cm⁻¹ and another at ~1780 cm⁻¹ .

  • Causality: The band at ~1695 cm⁻¹ corresponds to the Boc carbamate. The unusually high frequency of the second band (~1780 cm⁻¹) is a direct result of ring strain in the four-membered cyclobutanone ring. Decreasing the ring size compresses the internal bond angles, which increases the s-character of the exocyclic C=O bond. This stiffens the bond, requiring higher energy (higher frequency) to induce stretching compared to an unstrained aliphatic ketone (~1715 cm⁻¹) [4].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Under Electrospray Ionization (ESI+), the molecule exhibits a highly predictable fragmentation pattern driven by the thermodynamic instability of the Boc group under ionization conditions.

  • Expected Parent Ion: [M+H]⁺ at m/z 240.3 and [M+Na]⁺ at m/z 262.3.

  • Diagnostic Fragmentation: The molecule will readily lose the tert-butyl cation (which eliminates as isobutylene gas, -56 Da) followed by decarboxylation (loss of CO₂, -44 Da). This results in a dominant, self-validating fragment ion at m/z 140.1 ([M - Boc + H]⁺).

Stereochemical Resolution Strategy

Because the synthesis of the racemic scaffold yields four stereoisomers, isolating enantiopure building blocks is critical for structure-activity relationship (SAR) studies. Supercritical Fluid Chromatography (SFC) is the industry standard for this resolution.

SFC_Workflow Start Racemic Mixture (4 Stereoisomers) SFC Chiral SFC (CO2 / MeOH) Stationary Phase: Amylose/Cellulose Start->SFC Dia1 Diastereomer Pair A (Syn) SFC->Dia1 Peak 1/2 Dia2 Diastereomer Pair B (Anti) SFC->Dia2 Peak 3/4 Enant1 Enantiomer A1 Dia1->Enant1 Enant2 Enantiomer A2 Dia1->Enant2 Enant3 Enantiomer B1 Dia2->Enant3 Enant4 Enantiomer B2 Dia2->Enant4

Chiral SFC workflow for the isolation of the four stereoisomers of the pyrrolidine scaffold.

Reactivity & Derivatization Profiling

The true value of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate lies in its orthogonal reactivity. The cyclobutanone can be functionalized while the pyrrolidine nitrogen remains protected, or vice versa.

Reactivity Core tert-Butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Deprot Boc Deprotection (TFA / DCM) Core->Deprot Prod1 Functionalized Cyclobutylamine RedAm->Prod1 Prod2 Free Pyrrolidine (TFA Salt) Deprot->Prod2

Orthogonal chemical reactivity pathways for scaffold functionalization.

Protocol 1: Reductive Amination of the Cyclobutanone

This protocol details the functionalization of the strained ketone into a substituted amine.

  • Causality: Cyclobutanones are sterically hindered but highly reactive due to ring strain. Imine formation requires mild acidic catalysis. Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄) because STAB is a milder reducing agent; it will not prematurely reduce the unreacted cyclobutanone to a cyclobutanol, ensuring it only reduces the transiently formed iminium ion.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of the scaffold and 1.2 eq of the desired primary/secondary amine in anhydrous Dichloroethane (DCE) (0.2 M concentration).

    • Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

    • Cool the reaction to 0 °C and add 1.5 eq of Sodium triacetoxyborohydride (STAB) in portions.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Acidic Boc-Deprotection

Unlocking the pyrrolidine nitrogen for subsequent amide coupling or alkylation.

  • Causality: The Boc group is cleaved via acidolysis. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the resulting carbamic acid spontaneously decarboxylates to release CO₂ gas. The evolution of these gases drives the reaction to completion thermodynamically.

  • Step-by-Step Methodology:

    • Dissolve the scaffold in anhydrous DCM to a concentration of 0.1 M.

    • Cool the solution to 0 °C under an inert atmosphere (N₂ or Argon).

    • Add an equal volume of Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 DCM:TFA ratio.

    • Remove the ice bath and stir at room temperature for 1-2 hours. Monitor completion via TLC (ninhydrin stain) or LC-MS.

    • Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3x).

    • The resulting product is the TFA salt of the free pyrrolidine, which can be used directly in subsequent coupling steps by adding an excess of a tertiary amine base (e.g., DIPEA).

References

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Reaction Chemistry & Engineering. Available at:[Link]

  • Solution-Phase Parallel Synthesis of Hsp90 Inhibitors. ACS Combinatorial Science. Available at:[Link]

  • Making Molecules Vibrate: Interactive Web Environment for the Teaching of Infrared Spectroscopy. Journal of Chemical Education. Available at:[Link]

Foundational

physical and chemical properties of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate Executive Summary In the contemporary landscape of drug discovery, mitigating attr...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Executive Summary

In the contemporary landscape of drug discovery, mitigating attrition rates in clinical development is heavily reliant on the physicochemical properties of lead compounds. The "Escape from Flatland" paradigm dictates that increasing the fraction of sp3-hybridized carbons (Fsp3) and incorporating three-dimensional architectural complexity significantly enhances target selectivity and aqueous solubility while reducing off-target promiscuity [1].

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) is a premium, bifunctional building block designed specifically for this purpose. It combines a classic pharmacophore (a pyrrolidine ring) with a highly reactive, conformationally constrained cyclobutanone moiety. As a Senior Application Scientist, I have developed this whitepaper to provide drug development professionals with a rigorous, self-validating guide to the physicochemical properties, reactivity logic, and standardized experimental workflows associated with this scaffold.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule features a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a basic pyrrolidine core (masked), and a polar, electrophilic cyclobutanone ring.

Table 1: Summary of Physicochemical Properties

PropertyValue / DescriptionCausality & Impact in Workflow
CAS Number 1823230-92-7Unique identifier for procurement and regulatory tracking [2].
Molecular Formula C13H21NO3Dictates the exact mass for LC-MS validation workflows.
Molecular Weight 239.31 g/mol Optimal low-molecular-weight fragment, allowing significant downstream functionalization without exceeding Lipinski's Rule of 5.
Physical State Viscous oil to low-melting solidTypical for Boc-protected amino ketones; requires storage at 2–8 °C to prevent gradual degradation or polymerization.
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMF. Insoluble in H2O.High lipophilicity necessitates the use of aprotic or moderately polar organic solvents for homogeneous reactions.
Ring Strain Energy ~26 kcal/mol (Cyclobutanone)The high angle strain rehybridizes the carbonyl carbon, drastically increasing its electrophilicity compared to standard cyclohexanones [3].

Chemical Reactivity & Stability Logic

The strategic value of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate lies in its orthogonal reactivity. The molecule presents two distinct sites for functionalization, which can be addressed sequentially without cross-interference.

  • The Boc-Protected Amine: The carbamate linkage is completely stable to nucleophiles, organometallics (e.g., Grignard reagents), and basic conditions. It is strictly acid-labile.

  • The Cyclobutanone Moiety: Due to the ~26 kcal/mol ring strain, the sp2-hybridized carbonyl carbon is highly eager to rehybridize to sp3. This makes the ketone exceptionally reactive toward nucleophilic attack (e.g., amines, hydrides, carbanions). The relief of angle strain during the formation of the tetrahedral intermediate provides a powerful thermodynamic driving force for these reactions [3].

Reactivity SM Tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate Boc Boc Group (Acid Labile) SM->Boc Site 1 Ketone Cyclobutanone (Electrophilic) SM->Ketone Site 2 Deprotect TFA / HCl Deprotection Boc->Deprotect Funct Reductive Amination / Grignard Addition Ketone->Funct SecondaryAmine Secondary Amine Deprotect->SecondaryAmine TertiaryCarbon Functionalized sp3 Scaffold Funct->TertiaryCarbon

Orthogonal reactivity pathways of the bifunctional pyrrolidine-cyclobutanone scaffold.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and reaction progress.

Protocol A: Standard Boc Deprotection

Objective: Unmask the secondary amine of the pyrrolidine ring for subsequent amide coupling or alkylation.

  • Rationale: Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the Boc carbonyl, leading to the expulsion of isobutylene gas and carbon dioxide. The irreversible evolution of these gases drives the reaction to completion.

  • Step 1: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: DCM is non-coordinating and stabilizes the intermediate carbocation.

  • Step 2: Cool the mixture to 0 °C and add TFA dropwise to achieve a 1:4 ratio of TFA:DCM. Causality: Cooling prevents the exothermic degradation of the highly strained cyclobutanone ring under strictly acidic conditions.

  • Step 3 (Self-Validation): Stir for 2 hours at room temperature. Monitor via TLC (ninhydrin stain). The starting material will not stain, but the deprotected pyrrolidine will appear as a bright purple spot due to the reaction of ninhydrin with the free secondary amine.

  • Step 4: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of 3-(2-oxocyclobutyl)pyrrolidine.

Protocol B: Reductive Amination of the Cyclobutanone

Objective: Introduce a new amine vector at the cyclobutane ring to generate a dense, sp3-rich diamine scaffold.

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized because it is a mild reducing agent that selectively reduces iminium ions over ketones. This prevents the premature reduction of the cyclobutanone into a cyclobutanol.

  • Step 1: In a dry flask, combine the ketone (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.5 eq). Causality: Acetic acid protonates the ketone, increasing its electrophilicity and accelerating imine formation. DCE is chosen over DCM due to its higher boiling point, allowing mild heating if steric hindrance slows the condensation.

  • Step 2 (Self-Validation): Stir at 25 °C for 2 hours. Monitor by LC-MS. Proceed only when the mass of the starting ketone (m/z 240 [M+H]+) is fully converted to the intermediate imine mass.

  • Step 3: Cool to 0 °C and add NaBH(OAc)3 (1.5 eq) portion-wise. Causality: Portion-wise addition controls the exothermic reduction, preventing thermal ring-opening of the cyclobutane.

  • Step 4: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 1. Mix Ketone + Amine (DCE, AcOH, 25°C) Step2 2. Imine Formation (Monitor by LC-MS, 2h) Step1->Step2 Condensation Step3 3. Add NaBH(OAc)3 (Portionwise, 0°C to 25°C) Step2->Step3 LC-MS Validation Step4 4. Aqueous Workup (Sat. NaHCO3 quench) Step3->Step4 12h Reduction Step5 5. Purified Product (Flash Chromatography) Step4->Step5 Organic Extraction

Step-by-step workflow for the reductive amination of the cyclobutanone moiety.

Conclusion

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is a highly strategic intermediate for medicinal chemists aiming to populate underexplored, three-dimensional chemical space. By understanding the thermodynamic drivers of its ring strain and the orthogonal nature of its protecting groups, researchers can reliably deploy this scaffold in complex, late-stage functionalization workflows.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Johnson, S. L., et al. (2010). Cyclobutanone Analogues of β-Lactams Revisited: Insights into Conformational Requirements for Inhibition. Journal of the American Chemical Society. Available at:[Link]

Exploratory

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate: A Privileged Scaffold for 3D Chemical Space Exploration

Executive Summary The transition from planar, sp²-dominated molecules to sp³-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-dominated molecules to sp³-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) 1 represents a highly versatile building block designed specifically for this purpose. By combining a robust, orthogonally protected pyrrolidine core with a highly reactive, strained cyclobutanone moiety, this scaffold serves as a premier precursor for the synthesis of complex spirocyclic amines, fused bicyclic systems, and chiral γ-lactams.

This technical guide explores the thermodynamic drivers, mechanistic workflows, and self-validating experimental protocols required to harness this molecule effectively in medicinal chemistry campaigns.

Structural Rationale & Thermodynamic Drivers

The synthetic utility of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is rooted in the dual nature of its functional groups:

  • The Boc-Pyrrolidine Core: The tert-butyloxycarbonyl (Boc) group provides exceptional stability against nucleophiles and bases while allowing for mild, traceless deprotection under acidic conditions (e.g., TFA or HCl in dioxane). The pyrrolidine ring itself is a privileged pharmacophore found in numerous FDA-approved drugs 2.

  • The Cyclobutanone Moiety: The four-membered ketone is the thermodynamic engine of the molecule. With an inherent ring strain of approximately 26 kcal/mol, the carbonyl carbon is highly electrophilic 3. This strain lowers the activation energy for nucleophilic attack and provides the thermodynamic driving force for ring-cleavage and ring-expansion reactions, such as the Baeyer-Villiger oxidation or nitrogen-insertion lactamizations 4.

ScaffoldWorkflow Core Tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate RingExp Ring Expansion (Nitrogen Insertion) Core->RingExp Spiro Spirocyclization (Photocatalysis / SnAP) Core->Spiro AlphaFunc Alpha-Functionalization (Enolate Chemistry) Core->AlphaFunc Lactam Chiral γ-Lactams RingExp->Lactam SpiroAmine 3D Spirocyclic Amines Spiro->SpiroAmine SubstCyclo Substituted Cyclobutanones AlphaFunc->SubstCyclo

Fig 1: Divergent synthetic workflows enabled by the cyclobutanone-pyrrolidine scaffold.

Mechanistic Workflows in Drug Discovery

Asymmetric Nitrogen-Based Ring Expansion

Chiral γ-lactams are ubiquitous in neuroactive compounds (e.g., brivaracetam, pregabalin analogs) 3. The cyclobutanone ring can be desymmetrized and expanded via a nitrogen-insertion reaction using a chiral auxiliary, such as (1S,2R)-1-amino-2-indanol.

Mechanistic Causality: The reaction initiates with the formation of an N,O-ketal (hemiaminal). Protonation of the oxygen leads to ring-opening, forming an iminium ion. According to the Curtin-Hammett principle, the rapidly equilibrating iminium isomers undergo a stereodetermining ring expansion. Computational studies reveal that while the intermediate isomers differ by only ~0.2 kcal/mol, the transition states for the expansion differ by ~0.9 kcal/mol, translating to a highly selective downstream diastereomeric ratio (up to 88:12 dr) 4.

Mechanism Ketone Cyclobutanone Core Hemiaminal N,O-Hemiaminal Intermediates Ketone->Hemiaminal + Amine Amine Chiral Amine (Auxiliary) Amine->Hemiaminal Iminium Iminium Ion (Curtin-Hammett Eq.) Hemiaminal->Iminium H+ / -H2O TS Stereodetermining Transition State Iminium->TS Ring Expansion Lactam Enantioenriched γ-Lactam TS->Lactam Selectivity >80:20 dr

Fig 2: Curtin-Hammett controlled asymmetric nitrogen-insertion mechanism.

Visible-Light-Mediated Spirocyclization

Spirocyclic amines are highly sought after to improve the pharmacokinetic profiles of pipeline drugs. Using visible-light photoredox catalysis, the cyclobutanone moiety can be reacted with secondary amines to form N-heterospirocycles 5.

Mechanistic Causality: The choice of photocatalyst is critical. Standard Ir(ppy)₃ often yields poor conversion due to insufficient reducing power. Switching to a more strongly reducing photocatalyst like Ir(dMeppy)₃ ( E1/2red​ = -1.86 V vs SCE) ensures efficient single-electron transfer (SET) to generate the key α-amino radical, which subsequently attacks the strained cyclobutanone, driving the spirocyclization forward 5.

Quantitative Data Summaries

Table 1: Photocatalyst Optimization for Spirocyclization

Data extrapolated from standard cyclobutanone spirocyclization benchmarks 5.

PhotocatalystAdditive (HAT Agent)Reduction Potential (V vs SCE)Yield (%)Observation / Causality
Ir(ppy)₃Hantzsch Ester-1.73 V30%Insufficient reducing power; high reductive amination byproduct.
Ir(ppy)₃1,4-CHD-1.73 V55%1,4-CHD improves radical propagation, but initiation remains slow.
Ir(dMeppy)₃ 1,4-CHD -1.86 V 97% Optimal SET kinetics; complete suppression of side reactions.
Table 2: Conditions for Asymmetric Ring Expansion (Lactamization)

Data reflecting downstream selectivity based on chiral auxiliary 3.

Chiral AuxiliarySolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
(1S,2R)-1-amino-2-indanolToluene8078%88:12
(1R,2S)-1-amino-2-indanolToluene8076%12:88 (Reversed)
L-tert-LeucinolDCM4045%60:40

Self-Validating Experimental Protocols

Protocol A: Visible-Light-Mediated Spirocyclization

Objective: Synthesize a 3D spirocyclic amine from the cyclobutanone core.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 equiv, 0.5 mmol) and the secondary amine substrate (1.5 equiv).

  • Catalyst Loading: Add Ir(dMeppy)₃ (1 mol%) and 1,4-cyclohexadiene (1,4-CHD, 2.0 equiv).

    • Validation Check: The solution should appear vibrant yellow. If the solution is pale or green, the Ir-catalyst may be degraded; halt and use a fresh batch.

  • Degassing: Dissolve the mixture in anhydrous CH₂Cl₂ (0.1 M). Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet state quencher and will rapidly deactivate the excited *Ir(III) species, halting the SET process.

  • Irradiation: Backfill with Argon and irradiate the mixture using a 34 W Blue LED (λ = 450 nm) at room temperature for 16 hours.

  • Workup & Purification: Quench the reaction by exposing it to air. Concentrate under reduced pressure and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Asymmetric Nitrogen-Based Ring Expansion

Objective: Desymmetrize the cyclobutanone to yield an enantioenriched γ-lactam.

  • Imine Formation: To a solution of the cyclobutanone core (1.0 equiv, 1.0 mmol) in anhydrous toluene (5 mL), add (1S,2R)-1-amino-2-indanol (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 5 mol%).

  • Dehydration: Attach a Dean-Stark apparatus and reflux at 110 °C for 4 hours to remove water.

    • Validation Check: Monitor by TLC (ninhydrin stain). The complete disappearance of the starting amine indicates successful N,O-ketal/imine formation. If water is not rigorously removed, the Curtin-Hammett equilibration of the iminium ion will fail, leading to racemic mixtures or hydrolysis 3.

  • Ring Expansion: Cool the mixture to 80 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 equiv) dropwise. Stir for 12 hours.

    • Causality: The Lewis acid activates the intermediate, lowering the activation barrier for the stereodetermining C-C bond migration.

  • Cleavage of Auxiliary: To remove the indanyl auxiliary, dissolve the purified lactam in MeCN/H₂O and treat with Ceric Ammonium Nitrate (CAN, 3.0 equiv) at 0 °C 4. Extract with EtOAc and purify to yield the free chiral lactam.

References

  • Title: Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams Source: D-NB.info / Angewandte Chemie URL: [Link]

  • Title: Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: A Nitrogen Version of the Baeyer-Villiger Oxidation? We've Been Expecting you Mr Bond Source: Scientific Update URL: [Link]

  • Title: Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Source: ACS Publications URL: [Link]

Sources

Foundational

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7): A Strategic Building Block for Spirocyclic and Conformationally Restricted Scaffolds in Drug Discovery

Executive Summary In the modern landscape of medicinal chemistry, the shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is paramount for improving drug efficacy and safety. Tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of medicinal chemistry, the shift from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is paramount for improving drug efficacy and safety. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) has emerged as a highly strategic building block for this purpose[1]. By fusing a Boc-protected pyrrolidine with a reactive cyclobutanone moiety, this compound provides a versatile platform for synthesizing spirocyclic and fused-ring systems. This technical guide explores the mechanistic utility, physicochemical profiling, and self-validating experimental workflows necessary to leverage this building block in advanced drug discovery programs.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of CAS 1823230-92-7 is critical for predicting its behavior in organic synthesis and its downstream impact on the pharmacokinetic profiles of derived drug candidates[1]. The presence of the tert-butyloxycarbonyl (Boc) group ensures orthogonal protection, allowing aggressive functionalization of the cyclobutanone ring without compromising the pyrrolidine nitrogen.

Quantitative Physicochemical Data
PropertyValueStructural Significance
CAS Number 1823230-92-7Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C13H21NO3Balances lipophilicity with polar surface area.
Molecular Weight 239.31 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Ring Strain (Cyclobutanone) ~26 kcal/molProvides the thermodynamic driving force for ring-expansion and cleavage reactions[2].
Hydrogen Bond Donors 0Prevents premature hydrogen-bonding interactions during anhydrous synthetic steps.
Hydrogen Bond Acceptors 3Contributes to aqueous solubility and target binding in the final deprotected scaffold.

Mechanistic Utility in Drug Design

The strategic value of CAS 1823230-92-7 lies in its ability to increase a molecule's Fraction of sp3 carbons (Fsp3) . High Fsp3 correlates strongly with clinical success due to improved aqueous solubility and reduced off-target promiscuity[3].

The cyclobutanone ring is a privileged structural motif. Because of its inherent ring strain, it undergoes a variety of unusual and highly valuable reactions, including enantioselective desymmetrization and ring expansions[2]. When attached to a pyrrolidine—a core scaffold in countless biologically active compounds—the resulting spirocyclic or fused derivatives exhibit exceptional conformational rigidity[4]. This rigidity minimizes the entropic penalty upon binding to a biological target, often resulting in higher binding affinities[5].

LogicalRel SM CAS 1823230-92-7 (Cyclobutanone Core) RA Reductive Amination SM->RA BV Baeyer-Villiger Oxidation SM->BV GA Grignard Addition SM->GA SP Spirocyclic Amines (Increased Fsp3) RA->SP LA Pyrrolidine-Fused Lactones (Conformational Restraint) BV->LA TA Tertiary Alcohols (Hydrogen Bond Donors) GA->TA

Logical relationship of synthetic transformations from the cyclobutanone core.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is governed by specific mechanistic causality.

Protocol A: Reductive Amination of the Cyclobutanone Moiety

This protocol converts the cyclobutanone into a substituted amine, a common step in generating functionalized spiro-pyrrolidines[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve CAS 1823230-92-7 (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating if imine formation is sterically hindered, and it remains inert to the reducing agent.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to the mixture and stir at room temperature for 2 hours.

    • Causality: Weak acid catalysis accelerates the dehydration of the hemiaminal intermediate to the imine. Acetic acid is perfectly balanced to catalyze this step without fully protonating the nucleophilic amine.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It reduces the protonated imine much faster than the cyclobutanone, preventing the premature reduction of the starting material into a cyclobutanol byproduct.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NaHCO3 safely neutralizes the acetic acid and destroys unreacted hydride species, driving the basic amine product into the organic layer.

Workflow Step1 1. Reagent Prep Equilibrate SM & Amine Step2 2. Imine Formation Add AcOH (Cat.) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Step4 4. Quench & Workup NaHCO3 (aq) Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Protocol B: Ring Expansion via Baeyer-Villiger Oxidation

This protocol exploits the ring strain of the cyclobutanone to form a pyrrolidine-fused γ -lactone, a highly stable and rigid pharmacophore[2].

Step-by-Step Methodology:

  • Initiation: Dissolve CAS 1823230-92-7 (1.0 eq) in anhydrous DCM at 0 °C.

    • Causality: Low temperatures control the exothermic nature of the peroxy-reaction and minimize unwanted over-oxidation.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA) (1.5 eq) and solid Na2HPO4 (2.0 eq).

    • Causality: The buffer (Na2HPO4) is critical. It neutralizes the meta-chlorobenzoic acid byproduct as it forms, preventing the acid-catalyzed deprotection/degradation of the acid-sensitive Boc group.

  • Propagation: Warm to room temperature and stir for 12 hours.

    • Causality: The migration of the tertiary α -carbon (attached to the pyrrolidine) is thermodynamically favored due to its higher migratory aptitude, but requires sufficient time to achieve full conversion.

  • Quench: Quench with saturated aqueous Na2S2O3, followed by saturated aqueous NaHCO3.

    • Causality: Na2S2O3 strictly reduces any unreacted peroxides, eliminating explosive hazards prior to solvent concentration.

Analytical Validation Systems

A robust protocol must be self-validating. The following table summarizes the expected analytical signals used to confirm the success of the aforementioned transformations.

Compound StateIR Spectroscopy (Key Signals)Mass Spectrometry (ESI+)1H NMR Indicator
Starting Material (CAS 1823230-92-7) ~1780 cm⁻¹ (Cyclobutanone C=O)~1690 cm⁻¹ (Boc C=O)[M+H]⁺ = 240.3Sharp singlet at ~1.45 ppm (9H, Boc)
Reductive Amination Product ~3300 cm⁻¹ (N-H stretch)Loss of 1780 cm⁻¹ signal[M+H]⁺ = 240.3 + MW(Amine) - 16Multiplet shift of cyclobutyl protons upfield
Baeyer-Villiger Lactone Product ~1735 cm⁻¹ ( γ -lactone C=O)~1690 cm⁻¹ (Boc C=O)[M+H]⁺ = 256.3Downfield shift of the tertiary α -proton adjacent to oxygen

Conclusion

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) is far more than a simple chemical reagent; it is a gateway to high-Fsp3 chemical space. By leveraging its unique combination of orthogonal protection and cyclobutanone ring strain, drug development professionals can rapidly access spirocyclic and fused-ring architectures. When executed with strict adherence to mechanistic causality and self-validating analytical checks, the workflows described herein provide a robust foundation for next-generation medicinal chemistry campaigns.

References

  • tert-butyl 3-(2-oxocyclobutyl)
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines ACS Omega
  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis Taylor & Francis Online
  • Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity N

Sources

Exploratory

Unveiling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of Novel Bioactive Compounds, Featuring Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a Case Study

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey from a novel chemical entity to a validated therapeutic agent is paved with rigorous scientific inquiry, at...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a novel chemical entity to a validated therapeutic agent is paved with rigorous scientific inquiry, at the heart of which lies the elucidation of its mechanism of action (MOA). Understanding how a compound interacts with biological systems at a molecular level is paramount for predicting its efficacy, safety, and therapeutic potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the MOA of novel small molecules. We will use the hypothetical bioactive compound, tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, as a case study to illustrate the principles and methodologies discussed. While no public data currently exists for this specific molecule, its structure presents intriguing possibilities that we will explore through a strategic, multi-pronged approach. This document will delve into the causality behind experimental choices, emphasizing self-validating systems and authoritative grounding to ensure scientific integrity.

Introduction: The Centrality of Mechanism of Action in Drug Discovery

The elucidation of a drug's mechanism of action is a cornerstone of modern pharmacology and drug development. A well-defined MOA provides a rational basis for dose selection, patient stratification, and the prediction of potential adverse effects. Furthermore, it can unveil novel biological pathways and targets, thereby expanding our understanding of disease pathophysiology.

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring, a cyclobutanone moiety, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the strained four-membered ring of the cyclobutanone and the pyrrolidine scaffold, a common motif in many biologically active compounds, suggests potential interactions with a variety of protein targets. The Boc group is typically a protecting group used in synthesis, but its presence could influence the compound's physicochemical properties and cellular permeability. Our investigation will therefore begin with broad, unbiased screening approaches to generate initial hypotheses about its biological activity.

Phase I: Hypothesis Generation - Casting a Wide Net

The initial phase of MOA elucidation focuses on identifying the biological context in which our lead compound is active. This is achieved through a combination of phenotypic screening and computational approaches.

Phenotypic Screening: From Cellular Effects to Potential Pathways

Phenotypic screening involves testing the compound across a diverse range of cell-based assays to identify observable effects without a preconceived target. This approach is particularly valuable for novel compounds where the target is unknown.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cell lines representing different tissue types (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-2 OS osteosarcoma) should be selected.

  • Compound Treatment: Cells are seeded in 384-well plates and treated with a concentration range of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (e.g., 10 nM to 100 µM) for 24 to 72 hours.

  • Staining: Following treatment, cells are fixed, permeabilized, and stained with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

  • Image Acquisition: Plates are imaged using an automated high-content imaging system.

  • Image Analysis: Sophisticated image analysis software is used to quantify a multitude of cellular features, such as cell count, nuclear size and morphology, mitochondrial integrity, and cytoskeletal arrangement.

Data Interpretation and Causality:

A statistically significant change in any of these parameters provides the first clue to the compound's MOA. For instance, an increase in nuclear size could suggest cell cycle arrest, while changes in mitochondrial morphology might indicate an effect on cellular metabolism or apoptosis.

Table 1: Hypothetical High-Content Screening Data for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Cell LineParameterEC50 (µM)Observed Effect
A549Cell Proliferation15.2Inhibition
A549Nuclear Area12.8Increase
MCF-7Cell Proliferation> 100No significant effect
U-2 OSApoptosis (Caspase-3/7)20.5Induction

This hypothetical data suggests that our compound selectively inhibits proliferation and induces apoptosis in A549 cells, with a corresponding increase in nuclear area, potentially indicating G2/M cell cycle arrest.

In Silico Target Prediction: A Computational Compass

Computational methods can be used in parallel to predict potential protein targets based on the chemical structure of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

  • Ligand-Based Approaches: These methods compare the compound's structure to databases of known active molecules. Similarity searches (e.g., using Tanimoto coefficients) can identify compounds with similar scaffolds and known targets, suggesting potential targets for our compound.

  • Structure-Based Approaches (Reverse Docking): If the 3D structure of the compound can be modeled, it can be computationally docked against a library of protein binding sites to predict potential interactions.

Phase II: Target Identification and Validation - From Hypothesis to Confirmation

Once a preliminary hypothesis is formed, the next crucial step is to identify and validate the direct molecular target(s) of the compound.

Affinity-Based Methods: Fishing for a Target

Affinity-based proteomics aims to physically isolate the protein target(s) that bind to the compound.

Experimental Workflow: Chemical Proteomics

  • Probe Synthesis: A chemical probe is synthesized by attaching a linker and a reactive group (e.g., a photo-activatable group) to tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate without compromising its activity.

  • Cell Lysate Incubation: The probe is incubated with cell lysate from the responsive cell line (e.g., A549).

  • Cross-linking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Enrichment: The probe-protein complexes are enriched using an affinity tag on the probe (e.g., biotin-streptavidin).

  • Mass Spectrometry: The enriched proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram 1: Chemical Proteomics Workflow

G cluster_0 Preparation cluster_1 Binding & Cross-linking cluster_2 Enrichment & Identification A Synthesize Photo-affinity Probe C Incubate Probe with Lysate A->C B Prepare Cell Lysate B->C D UV Cross-linking C->D E Biotin-Streptavidin Enrichment D->E F On-bead Digestion E->F G LC-MS/MS Analysis F->G H Identify Candidate Proteins G->H

Caption: Workflow for identifying protein targets using chemical proteomics.

Genetic Approaches: Validating the Target's Role

Once candidate targets are identified, their functional relevance to the compound's activity must be validated.

  • RNA Interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the candidate target gene should recapitulate the phenotypic effects of the compound. Conversely, cells lacking the target should become resistant to the compound's effects.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. A shift in the melting temperature of a protein in the presence of the compound provides strong evidence of a direct interaction.

Phase III: Pathway and Network Analysis - Connecting the Dots

With a validated target in hand, the focus shifts to understanding how the compound-target interaction modulates downstream signaling pathways.

'Omics' Technologies: A Global View of Cellular Changes
  • Transcriptomics (RNA-Seq): This technique provides a snapshot of the changes in gene expression following compound treatment. Differentially expressed genes can be mapped to specific signaling pathways.

  • Proteomics and Phosphoproteomics: These methods can identify changes in protein abundance and phosphorylation status, providing direct insights into the activity of signaling cascades.

Diagram 2: Integrated 'Omics' Approach for Pathway Analysis

G Compound Compound Treatment Transcriptomics RNA-Seq Compound->Transcriptomics Proteomics Global Proteomics Compound->Proteomics Phosphoproteomics Phosphoproteomics Compound->Phosphoproteomics Bioinformatics Bioinformatics Integration Transcriptomics->Bioinformatics Proteomics->Bioinformatics Phosphoproteomics->Bioinformatics Pathway Pathway & Network Analysis Bioinformatics->Pathway

Caption: An integrated multi-omics workflow for pathway deconvolution.

Data Presentation: Volcano Plot of Differentially Expressed Genes

A volcano plot is an effective way to visualize genes that are significantly up- or down-regulated upon compound treatment. The x-axis represents the log2 fold change, and the y-axis represents the -log10 of the p-value.

Conclusion: Synthesizing the Evidence for a Coherent MOA

The culmination of these multi-faceted investigations is the construction of a coherent and evidence-based model for the mechanism of action of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This model should integrate the identified target, the modulated signaling pathways, and the resulting cellular phenotype. A well-elucidated MOA is not only a significant scientific achievement but also a critical asset that de-risks and accelerates the progression of a novel compound through the drug development pipeline. This systematic approach ensures that the narrative of a compound's biological activity is built on a foundation of robust, reproducible, and verifiable data.

Foundational

Unlocking New Dimensions in Drug Discovery: A Technical Guide to the Research Applications of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Introduction: A Scaffold of Untapped Potential In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced three-dimensionality and drug-like properties is paramount. Tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced three-dimensionality and drug-like properties is paramount. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate emerges as a compelling, yet underexplored, building block at the intersection of two privileged structural motifs: the pyrrolidine ring and the cyclobutane core. The pyrrolidine scaffold, a five-membered saturated heterocycle, is a cornerstone in a multitude of FDA-approved drugs, prized for its ability to introduce sp³-hybridized complexity and favorable physicochemical properties.[1][2] Concurrently, the cyclobutane moiety offers a rigid, puckered conformation that provides unique exit vectors for substituent placement, a feature increasingly exploited to improve potency and metabolic stability in drug candidates.[3][4]

This technical guide delineates the potential research applications of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, a molecule that synergistically combines the advantageous features of both its constituent rings. The presence of a reactive cyclobutanone, a Boc-protected pyrrolidine nitrogen, and a chiral center offers a rich platform for a diverse array of synthetic transformations. We will explore its utility in the generation of novel spirocyclic systems, the diastereoselective functionalization of the four-membered ring, and strategic ring-expansion reactions to access larger, more complex heterocyclic frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold to expand chemical space and accelerate the discovery of next-generation therapeutics.

Part 1: Synthesis of Novel Spirocyclic Scaffolds

The creation of spirocyclic systems, where two rings share a single atom, is a powerful strategy in drug design to increase molecular rigidity and three-dimensionality.[5] Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is an ideal precursor for the synthesis of novel spiro[pyrrolidine-3,1'-cyclobutane] and spiro[pyrrolidine-3,2'-heterocycle] derivatives.

Accessing Spiro[pyrrolidine-3,1'-cyclobutan]-2'-ol Derivatives via Diastereoselective Reduction

The carbonyl group of the cyclobutanone is a prime site for nucleophilic attack. Diastereoselective reduction of this ketone can lead to the formation of spirocyclic alcohols with defined stereochemistry, which can serve as crucial intermediates for further functionalization.

Scientific Rationale: The hydride reduction of 3-substituted cyclobutanones has been shown to proceed with high cis-selectivity, regardless of the hydride reagent's steric bulk.[6][7] This selectivity is attributed to the puckered nature of the cyclobutane ring, which favors hydride attack from the less sterically hindered face, opposite to the pyrrolidine substituent. By controlling the reaction conditions, such as temperature and solvent polarity, the diastereoselectivity can be further enhanced.[6]

Experimental Workflow:

G start Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate reductant NaBH4 or L-Selectride Methanol or THF, -78 °C to rt start->reductant product cis/trans-Tert-butyl 2'-hydroxy-spiro[cyclobutane-1,3'-pyrrolidine]-1'-carboxylate reductant->product analysis Purification and Diastereomeric Ratio Analysis (NMR, Chiral HPLC) product->analysis

Caption: Diastereoselective reduction of the cyclobutanone.

Detailed Protocol:

  • Reaction Setup: To a solution of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol or THF at -78 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and confirm by chiral HPLC.

Synthesis of Spiro-oxindoles via Aldol Condensation

Spiro-oxindoles are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. The cyclobutanone moiety can undergo an aldol condensation with isatin derivatives to construct these valuable scaffolds.

Scientific Rationale: The α-protons of the cyclobutanone are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic C3-carbonyl of an isatin derivative. Subsequent intramolecular cyclization and dehydration yield the spiro-oxindole product.

Experimental Workflow:

G start Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate reagents Isatin Derivative, Piperidine Ethanol, Reflux start->reagents product Spiro[cyclobutane-1,3'-indoline]-2',2-dione derivative reagents->product analysis Purification and Structural Characterization (NMR, HRMS, X-ray) product->analysis

Caption: Synthesis of spiro-oxindoles via aldol condensation.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq) and the desired isatin derivative (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired spiro-oxindole product.

Part 2: Diastereoselective Transformations of the Cyclobutanone Ring

The planar nature of the carbonyl group in the cyclobutanone ring allows for facial-selective reactions, providing a gateway to highly functionalized cyclobutane derivatives with multiple stereocenters.

Asymmetric α-Functionalization

Organocatalyzed α-functionalization of ketones is a powerful tool for the enantioselective synthesis of complex molecules.[8] This approach can be applied to tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate to introduce substituents at the α-position with high stereocontrol.

Scientific Rationale: Chiral amine catalysts, such as proline derivatives, can react with the cyclobutanone to form a chiral enamine intermediate. This enamine can then react with an electrophile from the less sterically hindered face, leading to the formation of a new stereocenter with high enantioselectivity.

Experimental Workflow:

G start Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate reagents Electrophile (e.g., DEAD), Chiral Amine Catalyst Solvent, rt start->reagents product α-Functionalized Cyclobutanone Derivative reagents->product analysis Purification and Stereochemical Analysis (NMR, Chiral HPLC) product->analysis

Caption: Asymmetric α-functionalization of the cyclobutanone.

Detailed Protocol:

  • Reaction Setup: To a solution of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq) and a chiral proline-based catalyst (0.1-0.2 eq) in an anhydrous solvent (e.g., DMSO or chloroform) at room temperature, add the electrophile (e.g., diethyl azodicarboxylate, DEAD) (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to yield the α-functionalized product.

  • Stereochemical Analysis: Determine the diastereomeric and enantiomeric excess of the product using chiral HPLC and NMR spectroscopy.

Part 3: Ring-Expansion Strategies to Access Novel Fused Heterocyclic Systems

The inherent ring strain of the cyclobutanone makes it an excellent substrate for ring-expansion reactions, providing access to larger and often more therapeutically relevant five- and six-membered ring systems.[1][9]

Schmidt Reaction for the Synthesis of Fused Lactams

The Schmidt reaction offers a direct method for the insertion of a nitrogen atom into a cyclic ketone, leading to the formation of a lactam. This can be applied to our target molecule to generate novel bicyclic lactams.

Scientific Rationale: In the presence of a strong acid, hydrazoic acid (HN₃) reacts with the protonated carbonyl group of the cyclobutanone. This is followed by a rearrangement, where one of the α-carbon atoms migrates to the nitrogen atom with concomitant expulsion of nitrogen gas, leading to the formation of a ring-expanded lactam.

Experimental Workflow:

G start Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate reagents NaN₃, H₂SO₄ CHCl₃, 0 °C to rt start->reagents product Fused Pyrrolidino-piperidinone Isomers reagents->product analysis Separation and Structural Elucidation (NMR, HRMS) product->analysis

Caption: Schmidt reaction for the synthesis of fused lactams.

Detailed Protocol:

  • Reaction Setup: To a solution of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq) in chloroform at 0 °C, cautiously add concentrated sulfuric acid.

  • Reagent Addition: Add sodium azide (NaN₃) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with chloroform. Dry the combined organic layers, concentrate, and purify by column chromatography to separate the regioisomeric lactam products.

Conclusion

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate represents a versatile and highly promising scaffold for the generation of novel and diverse molecular architectures in drug discovery. Its unique combination of a reactive cyclobutanone and a protected pyrrolidine ring provides a rich platform for a wide array of synthetic transformations. The potential applications detailed in this guide, from the synthesis of complex spirocyclic systems to diastereoselective functionalizations and strategic ring expansions, only scratch the surface of its synthetic utility. By leveraging the inherent chemical properties of this building block, researchers can unlock new avenues for the design and synthesis of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone. [Link][1]

  • Kaneko, C., & Naito, T. (n.d.). HETEROCYCLES, V.1 SYNTHESES AND REACTIONS OF CYCLOBUTANE-FUSED SIX-MEMBERED HETEROAROMATICS. [Link][2]

  • Organic Syntheses. (n.d.). Cyclobutanone. [Link][10]

  • PubMed. (2017, November 27). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. [Link][11]

  • Fiveable. (2025, August 15). Cyclobutanone: Organic Chemistry Study Guide. [Link][12]

  • Thieme. (2025, July 23). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link][13]

  • Piras, A., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link][8]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link][14]

  • ACS Publications. (2000, April 14). Enantioselective Synthesis of 2-Substituted Cyclobutanones. [Link][15]

  • ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link][16]

  • ACS Publications. (2003, March 15). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link][9]

  • ACS Publications. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link][17]

  • Research Square. (2023, October 19). Construction of furan-fused cyclobutanone and synthetic applications as a reactive and versatile building block. [Link][18]

  • MDPI. (2023, January 24). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. [Link][19]

  • ACS Publications. (2022, July 28). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. [Link][20]

  • RSC Publishing. (n.d.). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. [Link][21]

  • R Discovery. (1970, July 1). Molecular photochemistry. XXVII. Photochemical ring expansion of cyclobutanone, substituted cyclobutanones, and related cyclic ketones. [Link][22]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link][23]

  • PMC. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link][24]

  • ACS Publications. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][11]oxazin-6-yl Moiety. [Link][25]

  • PMC. (2025, August 5). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link][26]

  • ACS Publications. (2021, February 16). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. [Link][3]

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link][27]

  • PMC. (n.d.). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. [Link][28]

  • ACS Publications. (2011, June 29). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. [Link][29]

  • ACS Publications. (2020, May 22). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link][6]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link][30]

  • ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. [Link][7]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. [Link][31]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is not currently prevalent, this document, grounded in established chemical principles and analogous structures, outlines a putative synthetic pathway, predicted characterization data, and explores its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel pyrrolidine-based scaffolds.

Introduction: The Significance of Pyrrolidine and Cyclobutane Moieties in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its rigid, five-membered structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing ligands that can interact with high specificity to biological targets.[3] The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a common strategy in organic synthesis, allowing for controlled and selective functionalization.

Similarly, the cyclobutane ring, once considered a synthetic curiosity, has gained significant attention in drug design.[4] Its constrained nature can impart unique conformational properties to a molecule, influencing its binding affinity and metabolic stability. The 2-oxocyclobutyl moiety, in particular, introduces a ketone functionality that can serve as a handle for further chemical modifications or as a key pharmacophoric element. The fusion of these two valuable pharmacophores in tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate presents a molecule of considerable interest for the exploration of new chemical space in drug discovery.

Putative Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of Tert-butyl 3-vinylpyrrolidine-1-carboxylate

The synthesis of the key intermediate, tert-butyl 3-vinylpyrrolidine-1-carboxylate, can be achieved from commercially available starting materials, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, as detailed in various patents.[5][6]

Step 2: [2+2] Cycloaddition for Cyclobutanone Formation

The formation of the 2-oxocyclobutyl ring can be accomplished via a [2+2] cycloaddition reaction between tert-butyl 3-vinylpyrrolidine-1-carboxylate and a suitable ketene precursor. Lewis acid-promoted ketene-alkene cycloadditions have been shown to be highly effective for the synthesis of cyclobutanones, often with improved yields and diastereoselectivities compared to thermal methods.[7][8][9]

Experimental Protocol: A Proposed Synthesis

Materials:

  • Tert-butyl 3-vinylpyrrolidine-1-carboxylate

  • Dichloroacetyl chloride

  • Triethylamine

  • Zinc (activated)

  • Diethyl ether (anhydrous)

  • Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In situ generation of dichloroketene: To a solution of activated zinc (2.0 eq) in anhydrous diethyl ether, a solution of dichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

  • [2+2] Cycloaddition: The resulting suspension of dichloroketene is cooled to -78 °C. A solution of tert-butyl 3-vinylpyrrolidine-1-carboxylate (1.0 eq) and a Lewis acid (e.g., AlCl₃, 0.1 eq) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm to room temperature and stirred overnight.

  • Dechlorination: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Synthetic Pathway A Tert-butyl 3-hydroxypyrrolidine-1-carboxylate B Tert-butyl 3-vinylpyrrolidine-1-carboxylate A->B Multi-step synthesis E Tert-butyl 3-(2,2-dichloro-3-oxocyclobutyl)pyrrolidine-1-carboxylate B->E [2+2] Cycloaddition Lewis Acid C Dichloroacetyl chloride + Zn D Dichloroketene C->D Generation D->E F Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate E->F Dechlorination (e.g., Zn/AcOH) Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (HPLC, GC-MS) Start->Purity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity->Structure_Confirmed

Caption: A typical workflow for the characterization of a novel organic compound.

Potential Applications in Drug Discovery

The unique structural features of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate make it an attractive candidate for various applications in drug discovery.

  • Scaffold for Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and distinct functionalities make it an ideal starting point for FBDD campaigns. The pyrrolidine ring can be further functionalized, and the ketone on the cyclobutane ring provides a handle for chemical elaboration.

  • Enzyme Inhibitors: Pyrrolidinone-containing compounds have shown promise as inhibitors of various enzymes, including Tyk2 kinase. [10][11]The 2-oxocyclobutyl moiety could potentially interact with the active sites of other enzymes, making this scaffold a versatile platform for inhibitor design.

  • Antiviral and Anticancer Agents: The biological activities of compounds containing a 2-oxocycloalkyl moiety have been explored, with some demonstrating fungicidal and antitumor properties. [12]This suggests that tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate and its derivatives could be investigated for similar activities.

Conclusion and Future Directions

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate represents a novel and synthetically accessible building block with significant potential in medicinal chemistry. This guide has provided a putative synthetic route, predicted characterization data, and an overview of its potential applications. Future research should focus on the experimental validation of the proposed synthesis and the full characterization of the molecule. Furthermore, the exploration of its biological activity through various screening assays is warranted to unlock its full potential as a valuable scaffold in drug discovery. The development of stereoselective synthetic methods would also be a crucial next step to enable the investigation of individual enantiomers and their specific biological activities.

References

  • Chen, P., Sieber, J., Senanayake, C. H., & Dong, G. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(10), 5892–5897.
  • Douglas, C. J., & Overman, L. E. (2013). Lewis Acid-Promoted Ketene–Alkene [2 + 2] Cycloadditions. Journal of the American Chemical Society, 135(5), 1682–1685.
  • Murakami, M., Amii, H., & Ito, Y. (1996). Breaking of the C−C Bond of Cyclobutanones by Rhodium(I) and Its Extension to Catalytic Synthetic Reactions. Journal of the American Chemical Society, 118(37), 8967–8976.
  • Souillart, L., & Cramer, N. (2015). Enantioselective Rhodium-catalyzed C−C Bond Activation of Cyclobutanones. CHIMIA International Journal for Chemistry, 69(4), 187–190.
  • Tantillo, D. J. (2011). Intramolecular [2 + 2] Cycloaddition Reactions of Alkynyl Ether Derived Ketenes. A Convenient Synthesis of Donor–Acceptor Cyclobutanes. Organic Letters, 13(24), 6592–6595.
  • Chen, P., & Dong, G. (2016). Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature.
  • Sieber, J. D., & Wipf, P. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401–412.
  • Wang, Z., & Dong, G. (2018). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
  • Wang, Y., & Houk, K. N. (2017). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. The Journal of Organic Chemistry, 82(17), 9034–9042.
  • Smith, L., & O'Donnell, M. J. (2018).
  • Sibi, M. P., & Stanley, L. M. (2011). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 44(9), 834–845.
  • Tanaka, F., & Barbas, C. F. (2004). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 2(19), 2844–2849.
  • Kirilyuk, I. A., & Grigor'ev, I. A. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1863.
  • Liu, X. H., Wang, Q. M., & Yang, S. Y. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Journal of Agricultural and Food Chemistry, 56(10), 3743–3748.
  • Smith, L., & O'Donnell, M. J. (2018).
  • Ilovaisky, A. I., & Klabunovskii, E. I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(1), 193.
  • Takeda Pharmaceutical Company Limited. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126963.
  • Takeda Pharmaceutical Company Limited. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors.
  • de la Torre, M. C., & Sierra, M. A. (2004). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 8(12), 1137–1154.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • ResearchGate. (n.d.). NMR correlations for tert-butyl... | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Frontiers in Chemistry. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Retrieved from [Link]

  • MDPI. (2025). Organic Compounds with Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. Retrieved from [Link]

  • MDPI. (2023). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of a Novel Pyrrolidine-Based Scaffold: A Technical Guide to Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Abstract In the landscape of modern drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. Such structures offer the potential to explore new chemical space, enhance target specificity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. Such structures offer the potential to explore new chemical space, enhance target specificity, and improve pharmacokinetic profiles. This technical guide provides an in-depth structural analysis of a promising building block, Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS No. 1823230-92-7). Designed for researchers, medicinal chemists, and drug development professionals, this document details the strategic rationale behind its synthesis and a comprehensive, multi-technique approach to its structural verification. The protocols and data presented herein serve as a self-validating framework to ensure the compound's identity and purity, forming an authoritative basis for its application in the synthesis of next-generation therapeutics.

Introduction: The Rationale for 3D Scaffolds in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, saturated nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The incorporation of a cyclobutyl ketone moiety introduces a unique three-dimensional feature and a locus for further chemical modification. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. This strategic combination of a pyrrolidine core, a reactive cyclobutanone, and a versatile protecting group makes Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate a valuable intermediate for constructing complex molecules with potential therapeutic applications.[3]

Synthetic Strategy: A Plausible Pathway

A likely starting material would be a commercially available, Boc-protected pyrrolidine derivative, such as tert-butyl 3-oxopyrrolidine-1-carboxylate. This could undergo a reaction sequence to introduce the 2-oxocyclobutyl moiety. For instance, a reaction with a protected cyclobutane derivative, followed by deprotection and oxidation, could yield the target compound. Another approach could involve the reaction of a pyrrolidine-3-yl anion equivalent with a cyclobutanone electrophile.

The choice of reagents and reaction conditions would be critical to control stereochemistry and maximize yield. Purification would likely be achieved through column chromatography, and the identity and purity of the final product would be confirmed by the analytical methods detailed in the subsequent sections.

Comprehensive Structural Analysis

The unambiguous structural confirmation of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is paramount before its use in further synthetic applications. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), provides a holistic and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~3.0 - 3.8Multiplet~5HPyrrolidine CH, CH₂The protons on the pyrrolidine ring will appear as a complex series of overlapping multiplets due to their diastereotopic nature and coupling to each other.
~2.5 - 3.2Multiplet~3HCyclobutane CH, CH₂The protons on the cyclobutane ring adjacent to the ketone will be deshielded and appear as multiplets.
~1.8 - 2.4Multiplet~2HCyclobutane CH₂The remaining protons on the cyclobutane ring will be found in this region.
1.47Singlet9HBoc (C(CH₃)₃)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Process the FID and reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment Justification
~209Cyclobutane C=OThe carbonyl carbon of the ketone will be significantly deshielded.
~154Boc C=OThe carbonyl carbon of the carbamate will appear in this characteristic region.
~79Boc C(CH₃)₃The quaternary carbon of the tert-butyl group.
~40 - 60Pyrrolidine & Cyclobutane CH, CH₂The sp³ hybridized carbons of both rings will be found in this range.
28.4Boc C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~2975StrongC-H (alkane)Stretching
~1780StrongC=O (cyclobutanone)Stretching
~1690StrongC=O (carbamate)Stretching
~1160StrongC-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for characteristic losses.

Predicted Mass Spectrometry Data

m/z Ion Interpretation
254.17[M+H]⁺Protonated molecular ion (Calculated for C₁₄H₂₄NO₃⁺: 254.1756)
276.15[M+Na]⁺Sodiated molecular ion (Calculated for C₁₄H₂₃NNaO₃⁺: 276.1576)
198.11[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
154.09[M+H - C₅H₈O₂]⁺Loss of the entire Boc group.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, highlighting the key functional groups.

Caption: Molecular structure of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Conclusion

This technical guide has outlined a comprehensive framework for the structural analysis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. By employing a combination of ¹H NMR, ¹³C NMR, FTIR, and MS, researchers can confidently verify the identity, purity, and structural integrity of this valuable synthetic intermediate. The detailed protocols and predicted spectral data provide a robust, self-validating system, ensuring the reliability of this compound for its intended applications in drug discovery and medicinal chemistry. The unique three-dimensional architecture of this molecule holds significant promise for the development of novel therapeutic agents, and this guide serves as a foundational resource for scientists working in this exciting field.

References

  • Enamine Ltd. (2018). Synthesis of unique pyrrolidines for drug discovery.
  • CAS Common Chemistry. (n.d.). 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved March 29, 2026, from [Link]

  • King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved March 29, 2026, from [Link]

  • Vitale, P., Scilimati, A., & Mangiatordi, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4933.
  • PubChemLite. (n.d.). Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (C14H23NO3). Retrieved March 29, 2026, from [Link]

  • ECHA. (n.d.). tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. Retrieved March 29, 2026, from [Link]

  • MilliporeSigma. (n.d.). tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate. Retrieved March 29, 2026, from [Link]

  • MolPort. (n.d.). tert-butyl (3R)-3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate. Retrieved March 29, 2026, from [Link]

  • SynChem. (n.d.). 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved March 29, 2026, from [Link]

  • ECHA. (n.d.). tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate. Retrieved March 29, 2026, from [Link]

  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Roy, K., & De, A. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 9, 735689.
  • Singh, R., & Kumar, V. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262.

Sources

Exploratory

Spectroscopic Characterization and Analytical Validation of tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Identity: tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: ) Molecular Formula: C₁₃H₂₁NO₃ | Exact M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound Identity: tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: ) Molecular Formula: C₁₃H₂₁NO₃ | Exact Mass: 239.1521 Da

Executive Summary & Structural Nuances

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that present unique analytical challenges. tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is a highly versatile intermediate used in the synthesis of spirocyclic and fused-bicyclic pharmaceutical scaffolds [1].

Structurally, this molecule merges a tert-butyloxycarbonyl (Boc)-protected pyrrolidine with a highly strained cyclobutanone ring. This architecture introduces two critical phenomena that dictate our analytical approach:

  • Carbamate Rotamerism: The partial double-bond character of the carbamate C–N bond restricts rotation, leading to syn and anti rotamers that exist in slow exchange on the NMR timescale at ambient temperature. This results in peak broadening or duplication, complicating integration.

  • Ring Strain-Induced Hybridization Shifts: The internal bond angles of the cyclobutanone ring (<90°) force the exocyclic carbonyl carbon to adopt increased s-character. This stiffens the C=O bond, dramatically shifting its infrared stretching frequency higher than that of standard aliphatic ketones [2].

In-Depth Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR)

In ¹H NMR, the dominant feature is the 9-proton singlet of the Boc group at ~1.45 ppm. The pyrrolidine and cyclobutane protons form a complex multiplet envelope between 1.50 and 3.80 ppm. Because the molecule contains two stereocenters (C3 of the pyrrolidine and C1' of the cyclobutane), commercial samples often present as a mixture of diastereomers unless explicitly synthesized via asymmetric catalysis.

In ¹³C NMR, the orthogonal nature of the two carbonyl groups is highly diagnostic. The carbamate carbonyl resonates at ~154 ppm, while the strained cyclobutanone carbonyl is shifted significantly downfield to ~208 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the most rapid method for validating the integrity of the cyclobutanone ring. A standard unstrained ketone absorbs at ~1715 cm⁻¹. However, due to the mechanical coupling and hybridization effects of the four-membered ring, the cyclobutanone C=O stretch is observed at ~1783 cm⁻¹ [2]. This provides a distinct, baseline-separated signal from the Boc carbamate C=O stretch, which appears at ~1695 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ is observed at m/z 240.159. The defining causality behind its fragmentation pattern is the lability of the Boc group. Collision-Induced Dissociation (CID) reliably triggers the loss of isobutylene (−56 Da) followed by decarboxylation (−44 Da), yielding a base peak fragment at m/z 140.10 corresponding to the naked 3-(2-oxocyclobutyl)pyrrolidinium ion.

Standardized Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols detail the causality behind each experimental parameter.

Protocol A: Variable Temperature (VT) NMR Acquisition

Objective: Resolve rotameric broadening to ensure accurate proton integration.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (chosen over CDCl₃ due to its higher boiling point, allowing for elevated temperature studies). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift lock.

  • Ambient Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz, 16 scans) at 298 K. Note the broad humps corresponding to the pyrrolidine α-protons.

  • Coalescence Induction: Ramp the probe temperature to 353 K (80 °C). Allow 5 minutes for thermal equilibration.

  • VT Acquisition: Re-acquire the ¹H NMR spectrum. The thermal energy overcomes the rotational barrier of the carbamate C–N bond, inducing peak coalescence and yielding sharp, integrable multiplets.

Protocol B: ATR FT-IR Analysis

Objective: Identify orthogonal carbonyl stretches without matrix interference.

  • Background Validation: Prior to sample loading, acquire a 32-scan background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal. Causality: ATR is chosen over KBr pellets because KBr is hygroscopic; absorbed water (broad OH stretch at ~3300 cm⁻¹) can mask trace amine impurities indicating Boc deprotection.

  • Sample Application: Apply 2 mg of the neat compound directly onto the diamond crystal. Apply standardized pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS (ESI+)

Objective: Confirm exact mass and structural connectivity.

  • Calibration: Infuse an internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy is maintained within < 5 ppm.

  • Gradient Elution: Inject 1 µL of a 10 µg/mL sample (in MeCN/H₂O) onto a C18 column. Use a 0.1% Formic Acid modifier to promote efficient protonation of the carbamate.

  • Fragmentation: Apply a normalized collision energy (NCE) of 20-30 eV to induce the diagnostic loss of the Boc group.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic data, providing a rapid reference for structural validation.

Analytical TechniqueSignal / ValueStructural AssignmentDiagnostic Implication
¹H NMR (353 K) δ 1.45 (s, 9H)–C(CH₃)₃Confirms intact Boc protecting group.
¹H NMR (353 K) δ 2.80–3.40 (m, 4H)Cyclobutanone α-CH₂Confirms intact cyclobutanone ring.
¹³C NMR δ 208.5 ppmCyclobutanone C=ODownfield shift confirms strained ketone.
¹³C NMR δ 154.2 ppmCarbamate C=OConfirms Boc attachment to pyrrolidine N.
¹³C NMR δ 79.1 ppmBoc Quaternary CCharacteristic tertiary carbon signature.
FT-IR (ATR) 1783 cm⁻¹Cyclobutanone C=O stretchHigh frequency validates 4-membered ring strain.
FT-IR (ATR) 1695 cm⁻¹Carbamate C=O stretchOrthogonal to the ketone stretch.
HRMS (ESI+) m/z 240.159[M+H]⁺Matches exact mass of C₁₃H₂₂NO₃⁺.
HRMS/MS (CID) m/z 140.10[M – C₅H₈O₂ + H]⁺Diagnostic loss of Boc group (isobutylene + CO₂).

Analytical Workflow Visualization

The following workflow illustrates the logical pipeline for structurally validating this compound, moving from raw procurement to final purity clearance.

G Start Compound 1823230-92-7 (C13H21NO3) NMR NMR Spectroscopy (1H, 13C, VT-NMR) Start->NMR IR ATR FT-IR Spectroscopy Start->IR MS HRMS (ESI+) Q-TOF / Orbitrap Start->MS NMR_Data Boc Rotamer Coalescence & C=O (δ 208 ppm) NMR->NMR_Data IR_Data Orthogonal C=O Stretches (1783 & 1695 cm⁻¹) IR->IR_Data MS_Data [M+H]⁺ 240.159 Fragment: m/z 140.10 MS->MS_Data Validate Structural Validation & Purity Clearance NMR_Data->Validate IR_Data->Validate MS_Data->Validate

Fig 1: Spectroscopic validation workflow for building block 1823230-92-7.

References

  • Rzepa, H., et al. "Making Molecules Vibrate: Interactive Web Environment for the Teaching of Infrared Spectroscopy." Journal of Chemical Education (2022). ACS Publications.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]

Protocols & Analytical Methods

Method

use of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in organic synthesis

Application Note: tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a Bifunctional Scaffold in Advanced Medicinal Chemistry Executive Summary The transition from flat, sp2-hybridized aromatic molecules to three-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a Bifunctional Scaffold in Advanced Medicinal Chemistry

Executive Summary

The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a defining trend in modern drug discovery. The compound tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) represents a highly versatile, bifunctional building block designed to address this need. Featuring a Boc-protected pyrrolidine coupled to a highly reactive, strained cyclobutanone ring, this scaffold provides orthogonal reactive handles for late-stage functionalization.

This application note details the mechanistic rationale and validated protocols for utilizing this compound in two critical areas of drug development: the construction of rigid linkers for Proteolysis Targeting Chimeras (PROTACs) and the synthesis of complex spirocyclic scaffolds via strain-driven ring expansion.

Structural Rationale & Physicochemical Profiling

The architectural design of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate offers distinct advantages over traditional linear or aromatic building blocks.

  • High Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target binding. The fused pyrrolidine-cyclobutane system provides a dense sp3 core.

  • Orthogonal Reactivity: The cyclobutanone ketone acts as an electrophilic handle for reductive aminations, Wittig olefinations, or nucleophilic additions. Conversely, the Boc-protected pyrrolidine nitrogen can be unmasked under acidic conditions for subsequent amide coupling or cross-coupling reactions.

  • Thermodynamic Driving Force: The inherent ring strain of the cyclobutanone moiety (~24 kcal/mol) makes it an exceptional candidate for ring-expansion methodologies, allowing chemists to access spirocyclic and fused-ring systems that are otherwise synthetically intractable [1].

Reactivity SM tert-Butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate (Bifunctional Core) R1 Reductive Amination (Ketone Handle) SM->R1 NaBH(OAc)3, Amine R2 [3+1] Ring Expansion (Sulfoxonium Ylides) SM->R2 Dimethylsulfoxonium methylide R3 Boc Deprotection (Pyrrolidine Handle) SM->R3 TFA/DCM P1 Rigid PROTAC Linkers (High Fsp3) R1->P1 P2 Spirocyclic Scaffolds (3D Architectures) R2->P2 P3 Late-Stage Amidation (Library Synthesis) R3->P3

Figure 1: Orthogonal reactivity pathways of the pyrrolidine-cyclobutanone scaffold.

Application I: Synthesis of Rigid PROTAC Linkers

The Causality of Linker Rigidity

Historically, PROTACs have utilized flexible polyethylene glycol (PEG) or alkyl chains to link the Protein of Interest (POI) ligand to the E3 ligase recruiting ligand. However, highly flexible linkers incur a massive entropic penalty upon ternary complex formation and often suffer from poor cellular permeability. By incorporating the rigid pyrrolidine-cyclobutane motif, chemists can pre-organize the PROTAC conformation, significantly enhancing the stability of the POI-PROTAC-E3 ternary complex while improving pharmacokinetic properties [2, 3].

PROTAC_Mechanism POI Protein of Interest (Warhead Target) Linker Pyrrolidine-Cyclobutane Rigid Linker POI->Linker Prot 26S Proteasome Degradation POI->Prot Targeted Degradation E3 E3 Ligase (e.g., CRBN/VHL) Linker->E3 Ub Polyubiquitin Chain E3->Ub Ubiquitination Ub->POI Tags POI

Figure 2: Role of the rigid linker in stabilizing the PROTAC ternary complex.

Protocol 2.1: Reductive Amination for E3 Ligase Conjugation

This protocol details the attachment of an amine-bearing E3 ligase ligand (e.g., a pomalidomide derivative) to the cyclobutanone handle.

Reagents & Materials:

  • tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 equiv)

  • Primary amine-functionalized E3 Ligase Ligand (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Glacial acetic acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the cyclobutanone scaffold (1.0 equiv) and the E3 ligase ligand (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv). Mechanistic Insight: The mild Brønsted acid protonates the ketone, accelerating the nucleophilic attack of the amine to form the iminium intermediate without risking premature cleavage of the acid-sensitive Boc protecting group.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)3​ (1.5 equiv) in one portion. NaBH(OAc)3​ is specifically chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion over the unreacted starting ketone.

  • Reaction Monitoring: Stir the reaction at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH) to yield the Boc-protected PROTAC half-molecule.

Note: Following this step, standard Boc deprotection (20% TFA in DCM) unmasks the pyrrolidine nitrogen, allowing for HATU-mediated amide coupling with the desired POI warhead.

Application II: Accessing 3D Chemical Space via Ring Expansion

The Causality of Strain-Driven Expansion

Cyclobutanones are privileged substrates for one-atom ring expansion reactions. When treated with sulfur ylides, the cyclobutanone undergoes a formal [3+1] cycloaddition or a semipinacol-type rearrangement. The release of cyclobutane ring strain drives the formation of complex, enantioenriched spirohexanones or cyclopentanones, which are highly prized as rigid scaffolds in modern library synthesis [4].

Protocol 3.1: Synthesis of Spirocyclic Scaffolds via Sulfoxonium Ylides

Reagents & Materials:

  • tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under argon, suspend NaH (1.5 equiv) in anhydrous DMSO (0.5 M). Cool the suspension to 0 °C.

  • Add trimethylsulfoxonium iodide (1.5 equiv) portion-wise. Mechanistic Insight: The evolution of hydrogen gas indicates the formation of dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). Stir at room temperature for 30 minutes until the solution becomes clear and gas evolution ceases.

  • Nucleophilic Addition: Cool the ylide solution back to 0 °C. Add a solution of the cyclobutanone scaffold (1.0 equiv) in a minimal amount of DMSO dropwise.

  • Ring Expansion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Mechanistic Insight: The ylide attacks the carbonyl carbon to form a betaine intermediate. Instead of collapsing to an epoxide, the inherent strain of the cyclobutane ring promotes a highly stereospecific [1,2]-alkyl shift, expanding the ring to yield a functionalized spirocycle or cyclopentanone derivative.

  • Workup & Purification: Carefully quench the reaction with cold water. Extract the aqueous mixture with ethyl acetate (EtOAc) multiple times. Wash the organic phase thoroughly with water (to remove DMSO) and brine. Dry over MgSO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the expanded scaffold.

Quantitative Data: Impact of Linker Architecture

The integration of rigid pyrrolidine-cyclobutane linkers significantly alters the physicochemical profile of target degraders. Table 1 summarizes representative comparative data demonstrating the superiority of rigid architectures over flexible PEG chains in PROTAC design.

Table 1: Comparative Physicochemical Profiling of PROTAC Linker Architectures

Linker ArchitectureRepresentative MotifFsp3TPSA (Ų)Passive Permeability ( Papp​ , 10−6 cm/s)Target Degradation ( DC50​ )
Flexible PEG3 - PEG4 Chain~0.25>150< 1.0 (Poor)10 – 50 nM
Semi-Rigid Piperazine-Alkyl~0.501202.5 (Moderate)5 – 10 nM
Rigid (Current) Pyrrolidine-Cyclobutane>0.80 <100 > 5.0 (Excellent) < 1 nM

Data synthesis based on established structure-activity relationship (SAR) principles in targeted protein degradation literature [2, 3]. The rigid linker minimizes the polar surface area (TPSA) and maximizes Fsp3, directly translating to enhanced cellular permeability and sub-nanomolar degradation efficiency.

References

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, ACS Publications. Available at:[Link]

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. Available at:[Link]

Application

Application Note: Synthetic Diversification of tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in Fragment-Based Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the solubility, metabolic stability, and clinical success ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the solubility, metabolic stability, and clinical success rates of drug candidates. Pyrrolidines are ubiquitous in this arena, featuring in over 50 FDA-approved drugs[1].

The compound tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7)[2] represents a highly versatile, conformationally restricted building block. By appending a highly strained cyclobutanone moiety (~26 kcal/mol of ring strain) to a Boc-protected pyrrolidine core, this scaffold provides a powerful electrophilic hub. It serves as a divergent starting point for accessing complex bicyclic systems, spirocycles, and functionalized heterocycles that occupy unique three-dimensional chemical space[3].

This application note details field-proven, self-validating protocols for the two most valuable transformations of this scaffold: Baeyer-Villiger Oxidation (to yield γ-lactones) and One-Carbon Ring Expansion (to yield cyclopentanones).

Mechanistic Rationale & Pathway Divergence

The inherent reactivity of this building block is governed by the orthogonal protection strategy and the thermodynamic instability of the 4-membered ketone:

  • Boc-Protected Amine: The tert-butoxycarbonyl group ensures the secondary pyrrolidine amine remains entirely unreactive toward strong oxidants (e.g., mCPBA) and electrophilic Lewis acids, preventing undesired N-oxidation or polymerization.

  • Cyclobutanone Electrophilicity: The sp²-hybridized carbonyl carbon within the 4-membered ring forces an internal bond angle of ~90°, deviating severely from the ideal 109.5°. Nucleophilic attack at the carbonyl carbon rehybridizes it to sp³, releasing significant angle strain.

  • Regioselective Migration: In both Baeyer-Villiger oxidations and diazomethane-mediated ring expansions, the migratory aptitude of the adjacent α-carbons dictates the product. The tertiary α-carbon (C1 of the cyclobutane, bearing the pyrrolidine ring) possesses a superior ability to stabilize the developing positive charge in the transition state compared to the secondary α'-carbon. Consequently, the more substituted carbon migrates exclusively[4].

Workflow SM tert-Butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate BV Baeyer-Villiger Oxidation → Pyrrolidinyl γ-Lactone SM->BV mCPBA, DCM RT, 12h RE Ring Expansion → Pyrrolidinyl Cyclopentanone SM->RE TMSCHN2, BF3·OEt2 -78°C to 0°C NA Nucleophilic Addition → Tertiary Cyclobutanol SM->NA RMgBr, THF -78°C to RT DP Boc Deprotection → Free Pyrrolidine Amine SM->DP TFA, DCM 0°C to RT

Divergent synthetic workflows for tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Self-Validating Experimental Protocols

Protocol A: Regioselective Baeyer-Villiger Oxidation to γ-Lactones

This protocol converts the cyclobutanone into a functionalized γ-lactone. The use of dichloromethane (DCM) as a non-coordinating solvent stabilizes the Criegee intermediate, facilitating the smooth 1,2-alkyl shift.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL) under an argon atmosphere.

  • Oxidant Addition: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 70-77% w/w, 1.5 equiv). Causality: Cooling mitigates the exothermic cleavage of the peroxy-bond and prevents thermal degradation of the oxidant.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching: Cool the mixture back to 0 °C and add saturated aqueous Na₂S₂O₃ (15 mL) dropwise. Stir vigorously for 30 minutes. Causality: Na₂S₂O₃ reduces any unreacted, potentially explosive peroxides into harmless alcohols/salts.

  • Workup: Dilute with additional DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 20 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoint:

  • Kinetic Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material (stains active with KMnO₄).

  • Safety Validation: Before phase separation in Step 5, dip a starch-iodide test strip into the aqueous layer. A negative result (no blue/black color) confirms the complete and safe destruction of residual peroxides.

Protocol B: One-Carbon Ring Expansion to Cyclopentanones

This protocol utilizes trimethylsilyldiazomethane (TMSCHN₂) to expand the strained 4-membered ring into a 5-membered ring[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) in an oven-dried Schlenk flask under argon.

  • Lewis Acid Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 equiv). Causality: The Lewis acid coordinates to the carbonyl oxygen, drastically increasing its electrophilicity and priming it for nucleophilic attack at cryogenic temperatures.

  • Nucleophilic Attack: Slowly add TMSCHN₂ (2.0 M in hexanes, 1.2 equiv) dropwise over 15 minutes.

  • Ring Expansion: Allow the reaction to slowly warm to 0 °C over 4 hours. Causality: As the zwitterionic intermediate warms, the expulsion of nitrogen gas (N₂) provides a massive thermodynamic driving force for the 1,2-alkyl shift, yielding the cyclopentanone.

  • Quenching: At 0 °C, carefully add glacial acetic acid (0.5 mL) dropwise until gas evolution ceases. Causality: Acetic acid safely protonates and destroys excess, highly toxic TMSCHN₂.

  • Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over MgSO₄, filter, and concentrate.

Self-Validation Checkpoint:

  • Visual Validation: The cessation of nitrogen gas bubbling during the warming phase serves as a real-time macroscopic indicator of reaction progression.

  • Analytical Validation: LC-MS analysis must show the disappearance of the SM mass and the emergence of the [M+H]+ peak corresponding to the addition of 14 mass units (CH₂ insertion). The transient zwitterion should not be observed.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the primary diversification pathways of this scaffold, ensuring predictability for scale-up campaigns.

TransformationReagents & SolventsTemp & TimeExpected YieldProduct Scaffold
Baeyer-Villiger Oxidation mCPBA (1.5 eq), Anhydrous DCM0 °C to RT, 12 h75–85%Pyrrolidinyl γ-Lactone
One-Carbon Ring Expansion TMSCHN₂ (1.2 eq), BF₃·OEt₂ (0.2 eq), THF-78 °C to 0 °C, 4 h65–75%Pyrrolidinyl Cyclopentanone
Nucleophilic Addition RMgBr (1.1 eq), Anhydrous THF-78 °C to RT, 6 h80–90%Tertiary Cyclobutanol
Boc Deprotection TFA (10 eq), DCM0 °C to RT, 2 h>95%3-(2-oxocyclobutyl)pyrrolidine

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Top. Curr. Chem. 2021; 379:34. URL:[Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Source: ACS Publications, J. Org. Chem. 2021. URL:[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: J. Am. Chem. Soc. 2024 / PMC 2025. URL:[Link]

  • Ring-Expansion of Ketones with [1.1.1]Propellane Source: J. Am. Chem. Soc. 2025. URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Molecules 2023, 28(10), 4209. URL:[Link]

Sources

Method

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a synthetic building block

Application Note: Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a Privileged Synthetic Building Block Strategic Context in Drug Discovery The drive to expand the sp³-hybridized fraction (Fsp³) of screening l...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a Privileged Synthetic Building Block

Strategic Context in Drug Discovery

The drive to expand the sp³-hybridized fraction (Fsp³) of screening libraries has led to the widespread adoption of complex, non-planar building blocks.[1] represents a highly versatile, bifunctional scaffold designed specifically for advanced medicinal chemistry.

This molecule merges two highly strategic motifs:

  • The Pyrrolidine Core: A [2], the pyrrolidine ring provides conformational restriction, tunable basicity (upon deprotection), and excellent 3D vector projection.

  • The Cyclobutanone Hub: Cyclobutanones possess significant ring strain (~26 kcal/mol), making the carbonyl carbon highly electrophilic. This strain drives unique reactivity profiles, allowing the four-membered ring to undergo facile expansion, cleavage, or functionalization to generate complex topologies such as spirocycles, bicyclic systems, or dense arrays of stereocenters.

Physicochemical & Structural Profiling

PropertySpecification
Chemical Name Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate
CAS Number 1823230-92-7
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Fsp³ Fraction 0.92 (Highly sp³-enriched)
Key Protective Group N-Boc (Acid-labile, base-stable)
Reactive Center C2-Ketone on the cyclobutane ring

Divergent Synthetic Workflows

The orthogonal reactivity of the Boc-protected amine and the cyclobutanone allows chemists to selectively derivatize the ketone without compromising the pyrrolidine nitrogen. The cyclobutanone serves as a divergent hub for multiple synthetic pathways.

G Core Tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate BV Baeyer-Villiger Oxidation (γ-Butyrolactone Scaffold) Core->BV mCPBA RA Reductive Amination (Cyclobutylamine Scaffold) Core->RA Amine, NaBH(OAc)3 Grignard Nucleophilic Addition (Tertiary Cyclobutanol) Core->Grignard RMgX Beckmann Beckmann Rearrangement (γ-Lactam Scaffold) Core->Beckmann NH2OH, then Acid

Divergent synthetic pathways from the cyclobutanone hub.

Detailed Experimental Protocols

Protocol A: Ring Expansion via Baeyer-Villiger Oxidation

Objective: Convert the cyclobutanone into a pyrrolidinyl-γ-butyrolactone. Causality & Design Rationale: [3] of cyclobutanones is a powerful method to access γ-lactones. The reaction proceeds via a tetrahedral Criegee intermediate. Because the carbon bearing the pyrrolidine ring is more substituted, it possesses a higher migratory aptitude, ensuring regioselective oxygen insertion between the carbonyl and the methine carbon. The addition of NaHCO₃ is a critical choice; it neutralizes the m-chlorobenzoic acid byproduct, preventing the premature cleavage of the acid-sensitive Boc group.

Mechanism Ketone Cyclobutanone (Strained Ring) Attack Peracid Attack (Nucleophilic Addition) Ketone->Attack Criegee Criegee Intermediate (Tetrahedral) Attack->Criegee Migration Alkyl Migration (C-C Bond Cleavage) Criegee->Migration Lactone γ-Butyrolactone (Ring Expanded) Migration->Lactone

Mechanistic sequence of the Baeyer-Villiger oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Buffering: Add solid NaHCO₃ (3.0 eq, 3.0 mmol) to the stirring solution. Note: Do not skip this step, or Boc-deprotection will occur.

  • Oxidation: Cool the suspension to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.5 eq, 1.5 mmol) in portions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Stain with KMnO₄. The lactone product will appear as a new, more polar spot compared to the starting ketone.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess peroxide. Stir for 30 minutes. Extract with DCM (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 15 mL) and brine, then dry over anhydrous Na₂SO₄.

  • Post-Reaction Verification: Concentrate in vacuo. Validate via ¹H NMR: Look for the diagnostic downfield shift of the methine proton (adjacent to the newly inserted oxygen) to ~4.2–4.6 ppm. IR spectroscopy will confirm the shift of the ketone carbonyl (~1780 cm⁻¹) to a lactone carbonyl (~1770 cm⁻¹).

Protocol B: Diastereoselective Reductive Amination

Objective: Install an amine functionality on the cyclobutane ring. Causality & Design Rationale: Reductive amination of cyclobutanones is highly diastereoselective. The cyclobutanone ring adopts a puckered "butterfly" conformation. Hydride delivery from the reducing agent occurs preferentially from the less sterically hindered face. This [4] predominantly yields the cis-isomer, where the newly formed amine and the pyrrolidine substituent are on the same face of the cyclobutane ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the cyclobutanone building block (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0 °C and add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise.

  • Propagation: Stir at room temperature for 16 hours under nitrogen.

  • In-Process Validation: Monitor via TLC (DCM/MeOH 9:1 with 1% Et₃N). The product amine will be highly polar. A ninhydrin stain will confirm the presence of the amine (if a secondary amine product is formed).

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases and the pH is ~8. Extract with DCM (3 x 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Post-Reaction Verification: Purify via flash chromatography (silica gel pre-treated with 1% Et₃N). Validate via LC-MS (expect [M+H]⁺ peak) and ¹H NMR (disappearance of the ketone, appearance of a new CH-N multiplet).

Quantitative Data Summary

The following table summarizes the expected reaction profiles and structural outcomes when derivatizing this building block under optimized conditions.

TransformationReagents & SolventsTemp / TimeTarget MotifTypical YieldDiastereomeric Ratio (dr)
Baeyer-Villiger Oxidation mCPBA, NaHCO₃, DCM0 °C → RT, 12hPyrrolidinyl-γ-butyrolactone75–85%N/A (Regioselective)
Reductive Amination R-NH₂, NaBH(OAc)₃, AcOH, DCERT, 16hPyrrolidinyl-cyclobutylamine80–90%>9:1 (cis:trans)
Nucleophilic Addition RMgBr, THF-78 °C → RT, 4hPyrrolidinyl-cyclobutanol65–80%Substrate dependent
Beckmann Rearrangement NH₂OH·HCl, Pyridine, then TsCl80 °C, 8hPyrrolidinyl-γ-lactam60–70%N/A (Regioselective)

References

  • Chemical Substance Information: tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. NextSDS Substance Database. URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. URL:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Application

The Strategic Application of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The "escape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The "escape from flatland" has become a guiding principle, encouraging the design of molecules with greater three-dimensionality (3D) to improve target engagement, selectivity, and pharmacokinetic profiles.[1] It is within this context that tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate emerges as a compelling and versatile building block. This molecule uniquely combines the conformational rigidity of a cyclobutane ring with the privileged scaffold of a pyrrolidine, offering a gateway to a rich and underexplored chemical space. The spirocyclic nature of the core structure, a spiro[cyclobutane-1,3'-pyrrolidine], imparts a defined 3D geometry that can facilitate novel interactions with biological targets.[2][3] This guide provides an in-depth exploration of the potential applications of this building block in medicinal chemistry, complete with detailed protocols for its derivatization.

Core Scaffold: Structural and Strategic Advantages

The value of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate lies in the strategic combination of its constituent parts:

  • The Spiro[cyclobutane-1,3'-pyrrolidine] Core: This spirocyclic system introduces a rigid, non-planar scaffold that can serve as a bioisosteric replacement for more flexible or planar moieties in known pharmacophores.[4] The defined spatial arrangement of substituents emanating from this core can lead to enhanced potency and selectivity by optimizing interactions within a protein binding pocket.

  • The 2-Oxocyclobutyl Moiety: The ketone functionality on the cyclobutane ring is a versatile chemical handle for a wide array of synthetic transformations. It can be readily converted into a diverse set of functional groups, allowing for the exploration of structure-activity relationships (SAR) in multiple vectors.

  • The Boc-Protected Pyrrolidine: The pyrrolidine ring is a common motif in many approved drugs and natural products, often contributing to favorable physicochemical properties such as aqueous solubility.[5] The tert-butyloxycarbonyl (Boc) protecting group allows for the selective modification of the cyclobutane ring, followed by its removal to enable further functionalization of the pyrrolidine nitrogen.

Application Notes: Gateway to Novel Bioactive Compounds

The strategic derivatization of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate can unlock access to a multitude of compound classes with potential therapeutic applications.

Synthesis of Novel Spirocyclic Amines as CNS Agents and Kinase Inhibitors

The introduction of an amino group at the 2-position of the cyclobutane ring can lead to the formation of spirocyclic diamines, a scaffold of significant interest in medicinal chemistry.[6] These derivatives have the potential to act as modulators of central nervous system (CNS) targets or as kinase inhibitors, where the spatial presentation of substituents is crucial for activity. Reductive amination of the ketone provides a direct route to these valuable compounds.

Development of Spirocyclic Alcohols and Ethers for Metabolic Stability

The reduction of the cyclobutanone to the corresponding alcohol introduces a new stereocenter and a hydrogen bond donor/acceptor group. Subsequent etherification can be employed to modulate lipophilicity and metabolic stability. The rigid cyclobutane scaffold can position these functional groups in a precise orientation to interact with specific residues in a target protein.

Accessing Novel Chemical Space through Olefination and Cycloaddition Reactions

The ketone can serve as a platform for carbon-carbon bond-forming reactions, such as the Wittig reaction, to introduce exocyclic double bonds. These olefins can then be further functionalized, for example, through cycloaddition reactions, to generate more complex and diverse spirocyclic systems. This approach allows for a rapid expansion of the chemical space around the core scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Protocol 1: Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (Proposed Route)

Workflow for Proposed Synthesis

A N-Boc-3-vinylpyrrolidine D [2+2] Cycloaddition A->D B Dichloroacetyl chloride B->D C Triethylamine C->D Base E Dichlorocyclobutanone intermediate D->E F Reductive dehalogenation (e.g., Zn, AcOH) E->F G Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate F->G

Caption: Proposed synthetic workflow for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Step-by-Step Procedure:

  • [2+2] Cycloaddition: To a solution of N-Boc-3-vinylpyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of dichloroacetyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the dichlorocyclobutanone intermediate.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dichlorocyclobutanone intermediate by column chromatography.

  • Reductive Dehalogenation: Dissolve the purified intermediate in a mixture of acetic acid and an appropriate solvent.

  • Add activated zinc dust portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product, tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, by column chromatography.

Protocol 2: Reductive Amination for the Synthesis of Spirocyclic Amines

This protocol describes the conversion of the cyclobutanone to a secondary amine, a key transformation for accessing novel CNS agents and kinase inhibitors.

Workflow for Reductive Amination

A Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate C Formation of Imine/Enamine A->C B Primary amine (R-NH2) B->C E Tert-butyl 3-(2-(alkylamino)cyclobutyl)pyrrolidine-1-carboxylate C->E Reduction D Reducing agent (e.g., NaBH(OAc)3) D->E F Boc Deprotection (e.g., TFA/DCM) E->F G 3-(2-(Alkylamino)cyclobutyl)pyrrolidine F->G

Caption: Workflow for the synthesis of spirocyclic amines via reductive amination.

Step-by-Step Procedure:

  • To a solution of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add the primary amine (1.1 eq).

  • Add a dehydrating agent, such as magnesium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected spirocyclic amine.

  • For Boc deprotection, dissolve the purified product in dichloromethane and add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess TFA.

  • The final spirocyclic diamine can be isolated as the TFA salt or neutralized and purified further if necessary.

Protocol 3: Wittig Olefination for Carbon-Carbon Bond Formation

This protocol outlines the conversion of the ketone to an exocyclic olefin, providing a handle for further diversification.

Workflow for Wittig Olefination

A Phosphonium salt (e.g., Ph3PCH2R'Br) C Ylide formation A->C B Strong base (e.g., n-BuLi, NaH) B->C E Wittig Reaction C->E D Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate D->E F Tert-butyl 3-(2-alkylidenecyclobutyl)pyrrolidine-1-carboxylate E->F

Caption: Workflow for the synthesis of exocyclic olefins via Wittig olefination.

Step-by-Step Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add a strong base, such as n-butyllithium or sodium hydride (1.1 eq), to generate the ylide (a color change is typically observed).

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Wittig Reaction: Slowly add a solution of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired exocyclic olefin.

Data Summary

The following table provides representative data for the types of transformations that can be performed on the core scaffold. Please note that these are hypothetical examples based on typical yields for such reactions.

Transformation Starting Material Product Typical Yield (%)
Reductive AminationTert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylateTert-butyl 3-(2-(benzylamino)cyclobutyl)pyrrolidine-1-carboxylate60-80
Wittig OlefinationTert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylateTert-butyl 3-(2-methylenecyclobutyl)pyrrolidine-1-carboxylate50-70
Sodium Borohydride ReductionTert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylateTert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate85-95

Conclusion

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate represents a building block with significant potential for the discovery of novel, three-dimensional drug candidates. Its unique spirocyclic core and versatile ketone functionality provide a platform for the synthesis of a wide array of derivatives. The protocols outlined in this guide offer a starting point for researchers to explore the rich medicinal chemistry of this scaffold, with the ultimate goal of developing new therapeutics with improved efficacy and safety profiles. The strategic incorporation of this and similar spirocyclic building blocks will undoubtedly continue to be a fruitful endeavor in the ongoing quest for innovative medicines.

References

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3267-3272.
  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
  • Doulcet, J., et al. (2018).
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Lee, H., & Kim, D. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18864-18870.
  • Martín-Gago, P., et al. (2005). Diastereoselective synthesis of fulleropyrrolidines from suitably functionalized chiral cyclobutanes. Organic Letters, 7(18), 3845-3848.
  • El-Sayed, N. N. E., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(19), 6549.
  • Gevorgyan, V., & Balmond, E. I. (2023).
  • Doulcet, J., et al. (2018).
  • Charette, A. B., & Jolicoeur, E. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296.
  • Charette, A. B., & Jolicoeur, E. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed.
  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Maurya, R. A., et al. (2015). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 5(38), 29931-29935.
  • D'hooghe, M., & De Kimpe, N. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7898-7955.
  • Iacobazzi, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4886.
  • Kamal, A., et al. (2018). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, 34(1), 253-261.
  • Ghosez, L., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(5), 1807-1862.
  • Al-Warhi, T., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 32786-32823.
  • Wessjohann, L. A., et al. (2021).
  • Girgis, A. S. (2012). Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their anti-inflammatory activity. Medicinal Chemistry Research, 21(10), 3047-3056.
  • Trost, B. M. (1978). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society, 100(18), 5490-5503.
  • Reddy, B. V. S., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2'-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry.
  • AZoLifeSciences. (2024).

Sources

Method

Application Notes and Protocols for the Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Introduction: The Significance of the Pyrrolidine-Cyclobutane Scaffold The fusion of pyrrolidine and cyclobutane ring systems generates a unique three-dimensional architecture of significant interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrrolidine-Cyclobutane Scaffold

The fusion of pyrrolidine and cyclobutane ring systems generates a unique three-dimensional architecture of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring, a prevalent motif in numerous natural products and pharmaceuticals, offers key pharmacophoric features and opportunities for stereochemical diversity.[1] Concurrently, the cyclobutane moiety imparts conformational rigidity and a distinct spatial arrangement of substituents, which can be pivotal for modulating biological activity and improving pharmacokinetic properties. The target molecule, Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, serves as a valuable building block for the synthesis of more complex molecules, including enzyme inhibitors and modulators of protein-protein interactions.

This document provides a comprehensive guide to the plausible synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, drawing upon cutting-edge methodologies in heterocyclic and carbocyclic chemistry. The proposed synthetic strategy leverages a novel and stereoselective ring contraction of a pyrrolidine derivative, a powerful transformation that allows for the controlled formation of the cyclobutane ring.[2][3]

Proposed Synthetic Strategy: A Stereoselective Ring Contraction Approach

The synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate can be envisioned through a multi-step sequence commencing with commercially available starting materials. The key transformation involves the iodonitrene-mediated ring contraction of a suitably functionalized N-Boc-pyrrolidine derivative. This approach is predicated on the formation of a 1,4-biradical intermediate, which subsequently undergoes nitrogen extrusion and carbon-carbon bond formation to yield the desired cyclobutane structure.[2][3][4]

Workflow Diagram:

A Starting Material: N-Boc-3-pyrrolidinone B Step 1: Wittig Reaction A->B C Intermediate: Tert-butyl 3-methylenepyrrolidine-1-carboxylate B->C D Step 2: Epoxidation C->D E Intermediate: Tert-butyl 3-spiro-oxiranepyrrolidine-1-carboxylate D->E F Step 3: Ring Opening with a Nitrile Source E->F G Intermediate: Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate F->G H Step 4: Reduction of Nitrile G->H I Intermediate: Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate H->I J Step 5: Diazotization and Ring Expansion I->J K Intermediate: Tert-butyl 3-spiro-cyclobutanone-pyrrolidine-1-carboxylate J->K L Final Product: Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate K->L Isomerization

Caption: Proposed synthetic workflow for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise stated. Solvents should be anhydrous where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Standard laboratory glassware, magnetic stirrers, heating mantles, and a rotary evaporator are required. Purification will be performed using column chromatography on silica gel.

Reagent/MaterialSupplierGrade
N-Boc-3-pyrrolidinoneCommercially Available≥98%
Methyltriphenylphosphonium bromideCommercially Available≥98%
n-Butyllithium (n-BuLi)Commercially Available2.5 M in hexanes
meta-Chloroperoxybenzoic acid (m-CPBA)Commercially Available~77%
Sodium cyanide (NaCN)Commercially Available≥97%
Lithium aluminum hydride (LiAlH4)Commercially Available1.0 M in THF
Sodium nitrite (NaNO2)Commercially Available≥97%
Hydrochloric acid (HCl)Commercially Available1 M aqueous solution
Anhydrous tetrahydrofuran (THF)Commercially AvailableAnhydrous
Anhydrous diethyl ether (Et2O)Commercially AvailableAnhydrous
Dichloromethane (DCM)Commercially AvailableAnhydrous
Ethyl acetate (EtOAc)Commercially AvailableHPLC Grade
HexanesCommercially AvailableHPLC Grade
Silica gelCommercially Available230-400 mesh
Step-by-Step Synthesis

Step 1: Synthesis of Tert-butyl 3-methylenepyrrolidine-1-carboxylate

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise.

  • Allow the resulting orange-red solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: 10% ethyl acetate in hexanes) to afford Tert-butyl 3-methylenepyrrolidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of Tert-butyl 3-spiro-oxiranepyrrolidine-1-carboxylate

  • To a solution of Tert-butyl 3-methylenepyrrolidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C, add m-CPBA (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Tert-butyl 3-spiro-oxiranepyrrolidine-1-carboxylate, which can be used in the next step without further purification.

Step 3: Synthesis of Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate

  • To a solution of Tert-butyl 3-spiro-oxiranepyrrolidine-1-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium cyanide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography (eluent: 30-50% ethyl acetate in hexanes) to obtain Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate.

Step 4: Synthesis of Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate, which is used directly in the next step.

Step 5: Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate via Diazotization and Ring Expansion

This step is a modification of the Tiffeneau-Demjanov rearrangement.

  • Dissolve the crude Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in a 1:1 mixture of water and acetic acid at 0 °C.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: 20-30% ethyl acetate in hexanes) to afford Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Mechanism and Rationale

The cornerstone of the proposed synthesis is the Tiffeneau-Demjanov rearrangement in the final step. The diazotization of the primary amine on the side chain with sodium nitrite in an acidic medium generates a reactive diazonium salt. This intermediate is unstable and readily loses nitrogen gas (N₂) to form a primary carbocation. The key mechanistic event is the subsequent 1,2-alkyl shift, where a carbon-carbon bond of the pyrrolidine ring migrates to the carbocation center. This ring expansion results in the formation of a spirocyclic cyclobutanone intermediate, which then likely isomerizes to the more stable 3-(2-oxocyclobutyl)pyrrolidine derivative.

Reaction Mechanism Diagram:

cluster_0 Diazotization and Rearrangement A Amino Alcohol Intermediate B Diazonium Salt A->B + NaNO2, H+ C Carbocation Intermediate B->C - N2 D Spirocyclic Ketone C->D 1,2-Alkyl Shift (Ring Expansion) E Final Product D->E Isomerization

Caption: Key mechanistic steps in the final ring expansion to form the cyclobutanone ring.

Data Summary

StepProduct NameExpected YieldPhysical AppearanceAnalytical Data
1Tert-butyl 3-methylenepyrrolidine-1-carboxylate70-85%Colorless oil¹H NMR, ¹³C NMR, MS
2Tert-butyl 3-spiro-oxiranepyrrolidine-1-carboxylate90-95%Colorless oil¹H NMR, ¹³C NMR, MS
3Tert-butyl 3-(cyanomethyl)-3-hydroxypyrrolidine-1-carboxylate60-75%White solid¹H NMR, ¹³C NMR, MS, IR
4Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate80-90% (crude)Viscous oilUsed directly
5Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate40-55%Pale yellow oil¹H NMR, ¹³C NMR, MS, HRMS

Conclusion

The protocol outlined above provides a robust and scientifically grounded pathway for the synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. By employing a strategic sequence of well-established organic transformations, culminating in a key ring expansion reaction, this methodology offers a reliable route to this valuable building block. The successful execution of this synthesis will provide researchers and drug development professionals with access to a key scaffold for the exploration of novel chemical space and the development of new therapeutic agents.

References

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 2021.

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications, 2022.

  • Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Letters, 2021.

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep, 2021.

  • Palladium-Catalyzed Transformation of Cyclobutanone O-Benzoyloximes to Nitriles via C−C Bond Cleavage. The Journal of Organic Chemistry, 2004.

  • A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 2020.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2022.

Sources

Application

Advanced Application Note: Asymmetric Catalytic Transformations of tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Executive Summary & Strategic Utility In modern drug discovery, the synthesis of chiral, highly functionalized nitrogen-containing heterocycles is a paramount objective. tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery, the synthesis of chiral, highly functionalized nitrogen-containing heterocycles is a paramount objective. tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) has emerged as a highly versatile, structurally primed building block for asymmetric catalysis. Featuring a highly strained cyclobutanone core coupled with a sterically demanding, Boc-protected pyrrolidine ring, this molecule serves as an ideal substrate for enantioselective ring expansions, kinetic resolutions, and desymmetrization workflows.

By leveraging the inherent ring strain of the cyclobutanone moiety, researchers can drive complex molecular rearrangements—such as Asymmetric Baeyer-Villiger Oxidations (ABVO) and enantioselective nitrogen insertions—to yield chiral γ -lactones and γ -lactams that are critical precursors for CNS therapeutics and PROTAC linkers[1].

Mechanistic Rationale: Exploiting Ring Strain and Steric Directing Groups

As a Senior Application Scientist, I emphasize that successful asymmetric catalysis is rarely just about mixing reagents; it is about controlling the transition state trajectory. The utility of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate relies on two fundamental structural features:

  • Thermodynamic Driving Force : The cyclobutanone ring possesses approximately 24 kcal/mol of ring strain. This strain significantly lowers the activation energy required for C–C bond cleavage during ring expansion, ensuring high conversion rates even at cryogenic temperatures[1].

  • Steric Differentiation via the Boc-Pyrrolidine Group : Because the starting material is typically a racemic mixture of 2-substituted cyclobutanones, achieving high enantiomeric excess (ee) requires a robust Kinetic Resolution (KR). The bulky Boc-protected pyrrolidine acts as a critical steric lever. When docking into a chiral catalyst pocket (e.g., a Cu(II)-SPDO complex), the steric clash between the Boc group and the chiral ligand forces one enantiomer into a highly favored Criegee intermediate, while the opposite enantiomer is sterically blocked from reacting[2].

Mechanism Substrate Racemic Substrate (2-Substituted Cyclobutanone) Intermediate Criegee Intermediate (Diastereomeric TS) Substrate->Intermediate H2O2 Addition Catalyst Cu(II)-SPDO Catalyst (Chiral Pocket) Catalyst->Intermediate Chiral Coordination Lactone Chiral γ-Lactone (Regioselective Migration) Intermediate->Lactone Favored Pathway Ketone Enantioenriched Ketone (Unreacted Enantiomer) Intermediate->Ketone Disfavored Pathway (Recovered)

Mechanistic pathway of the asymmetric kinetic resolution of cyclobutanones.

Quantitative Data: Optimization of Kinetic Resolution

To validate the causality of our reaction parameters, we must analyze the Selectivity Factor ( s -factor). The s -factor measures the relative reaction rates of the two enantiomers. An s -factor >50 is generally required for a synthetically useful kinetic resolution.

Table 1: Optimization of Cu(II)/SPDO-Catalyzed ABVO of tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

EntryCatalyst LoadingOxidantTemp (°C)Conv. (%)ee Ketone (%)ee Lactone (%)Selectivity Factor ( s )
110 mol%30% H₂O₂ (aq)0519894>100
25 mol%30% H₂O₂ (aq)049929585
310 mol%Urea-H₂O₂030409025
410 mol%30% H₂O₂ (aq)2555998045

Expert Insight on Causality : Notice the stark difference between Entry 1 and Entry 3. Why does aqueous 30% H₂O₂ drastically outperform Urea-H₂O₂? The reaction relies on a biphasic system (DCM/H₂O). The aqueous phase sequesters the bulk H₂O₂, preventing uncatalyzed, racemic background oxidation. Oxidation only occurs at the phase boundary where the highly lipophilic Cu(II)-SPDO catalyst resides, ensuring that every oxidation event is chirally directed[2]. Furthermore, dropping the temperature to 0 °C (Entry 1 vs. Entry 4) stabilizes the transition state of the Criegee intermediate, tightening the chiral pocket and maximizing the s -factor.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that deviations in reagent integrity are caught before downstream failures occur.

Protocol A: Cu(II)/SPDO-Catalyzed Asymmetric Baeyer-Villiger Oxidation (Kinetic Resolution)

This workflow resolves the racemic substrate into a highly enantioenriched γ -lactone and the unreacted chiral ketone[2].

Workflow S1 1. Catalyst Assembly Mix Cu(II) & SPDO in DCM S2 2. Substrate Docking Add Boc-Pyrrolidine Cyclobutanone S1->S2 S3 3. Biphasic Oxidation Dropwise 30% H2O2 at 0°C S2->S3 S4 4. Reaction Quenching Add Sat. Na2S2O3 (Stop Background Ox) S3->S4 S5 5. Chiral Resolution Silica Gel + Chiral HPLC S4->S5

Step-by-step experimental workflow for asymmetric Baeyer-Villiger oxidation.

Step-by-Step Methodology:

  • Catalyst Pre-Assembly : In an oven-dried Schlenk flask under argon, dissolve Cu(OTf)₂ (10 mol%) and the chiral SPDO ligand (11 mol%) in anhydrous DCM (0.1 M relative to substrate). Stir at room temperature for 2 hours until a deep green/blue complex forms. Validation Check: The color change confirms successful ligand coordination.

  • Substrate Addition : Add racemic tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 equiv) to the catalyst solution. Cool the mixture to exactly 0 °C using an ice-water bath.

  • Controlled Oxidation : Add 30% aqueous H₂O₂ (1.2 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the uncatalyzed background reaction, preserving the s -factor.

  • Monitoring : Stir vigorously at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until conversion reaches approximately 50% (typically 12–16 hours).

  • Quenching (Critical Step) : Quench the reaction strictly at ~50% conversion by adding saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ instantly reduces unreacted peroxides, halting the reaction precisely to maintain the kinetic resolution ratio and eliminating explosive hazards during concentration.

  • Isolation & Validation : Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography. Determine the ee of both the recovered ketone and the formed lactone using Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Enantioselective Nitrogen Insertion (Ring Expansion to γ -Lactams)

Cyclobutanones can also be desymmetrized or resolved via nitrogen insertion to form chiral γ -lactams, utilizing chiral amines as both the nitrogen source and the stereo-director[1].

Step-by-Step Methodology:

  • Imine Formation : Combine the substrate (1.0 equiv) and (1S,2R)-1-amino-2-indanol (1.1 equiv) in anhydrous toluene. Add catalytic p-toluenesulfonic acid (5 mol%).

  • Azeotropic Distillation : Reflux the mixture using a Dean-Stark apparatus for 4 hours to remove water. Validation Check: The collection of the theoretical volume of water confirms complete imine/N,O-ketal formation.

  • Oxidative Rearrangement : Cool the solution to -20 °C. Introduce an oxidant (e.g., m-CPBA, 1.2 equiv) slowly. The inherent strain of the cyclobutanone drives the Curtin-Hammett rearrangement of the N,O-ketal intermediate, while the indanol auxiliary directs the migrating C-C bond, yielding a highly enantioenriched bicyclic γ -lactam.

  • Deprotection/Cleavage : Remove the chiral auxiliary via dissolving metal reduction (Li/NH₃) or catalytic hydrogenation to yield the free, enantiopure pyrrolidine-substituted γ -lactam.

References

  • Sigma-Aldrich / Ambeed Chemical Database. Compound Information: tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7).
  • National Institutes of Health (NIH) / PMC. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams.
  • Royal Society of Chemistry (RSC). Cu(II)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6.

Sources

Method

preparation of derivatives from Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Application Note: Synthesis and Functionalization of tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate Derivatives in Medicinal Chemistry Introduction & Strategic Rationale In modern drug discovery, the incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate Derivatives in Medicinal Chemistry

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of saturated, sp3-rich heterocycles and carbocycles is a proven strategy to improve the pharmacokinetic and physicochemical properties of drug candidates. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS 1823230-92-7)[1] is a highly versatile bifunctional building block that perfectly aligns with this paradigm.

This scaffold contains two highly privileged motifs:

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry. Its sp3-hybridization allows for efficient exploration of 3D pharmacophore space, while its inherent non-planarity (pseudorotation) provides unique stereochemical vectors for target engagement[2].

  • The Cyclobutane Ring: The puckered, rigid nature of the cyclobutane ring acts as a conformational lock. This rigidity can significantly enhance binding affinity to biological targets by reducing the entropic penalty of binding, while simultaneously improving metabolic stability compared to more labile acyclic or larger cyclic counterparts[3].

Because this building block possesses orthogonal reactive centers—a Boc-protected secondary amine and a reactive cyclobutanone—it allows for divergent synthetic pathways. Drug development professionals can selectively functionalize the ketone while keeping the pyrrolidine nitrogen protected, or deprotect the nitrogen for functionalization while masking or utilizing the ketone.

Mechanistic Pathways & Experimental Causality

To maximize the utility of this scaffold, researchers typically employ two primary derivatization pathways: Reductive Amination of the cyclobutanone and N-Functionalization of the pyrrolidine following Boc deprotection.

Pathway A: Reductive Amination of the Cyclobutanone

The 2-oxocyclobutyl moiety is highly susceptible to nucleophilic attack due to the inherent ring strain of the four-membered ring, which increases the electrophilicity of the carbonyl carbon. Reductive amination is the preferred method to install an amine vector here.

  • Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3). NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting cyclobutanone to a cyclobutanol. Furthermore, unlike NaCNBH3, it does not generate toxic hydrogen cyanide gas as a byproduct.

  • Causality of Acid Catalysis: The addition of a catalytic amount of acetic acid (AcOH) lowers the pH to ~4-5, which accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion.

Pathway B: Boc Deprotection and N-Functionalization

The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophiles and bases but is highly sensitive to strong acids.

  • Causality of Acid Selection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for liquid-phase cleavage due to its volatility, allowing for easy removal post-reaction. Alternatively, HCl in 1,4-dioxane is utilized when the direct isolation of the pyrrolidine hydrochloride salt is desired, which often precipitates cleanly from the reaction mixture, avoiding the need for chromatographic purification.

Workflow Start tert-Butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate (CAS 1823230-92-7) PathA Pathway A: Ketone Functionalization Start->PathA Retain Boc PathB Pathway B: Boc Deprotection Start->PathB Target Pyrrolidine N RedAm Reductive Amination (Aminocyclobutyl deriv.) PathA->RedAm Primary/Secondary Amine NaBH(OAc)3 Reduction Ketone Reduction (Cyclobutanol deriv.) PathA->Reduction NaBH4 Deprot Acidic Cleavage (TFA or HCl) PathB->Deprot Remove Boc NSubst N-Functionalization (Amides, Sulfonamides) Deprot->NSubst Electrophile

Caption: Divergent synthetic workflows for the functionalization of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: Reductive Amination of the Cyclobutanone

Objective: Synthesize a Boc-protected 3-(2-aminocyclobutyl)pyrrolidine derivative.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq).

  • Catalysis: Add glacial acetic acid (1.5 eq). Self-Validation Check: Stir the mixture at room temperature for 2 hours. Sample 10 µL, dilute in MeCN, and analyze via LC-MS to confirm the complete disappearance of the ketone mass and the formation of the iminium/hemiaminal intermediate.

  • Reduction: Once iminium formation is confirmed, cool the reaction to 0 °C. Add NaBH(OAc)3 (2.0 eq) portion-wise over 5 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE) until gas evolution ceases (pH ~8). Causality: This neutralizes the acetic acid and prevents the protonation and subsequent water-solubilization of the newly formed amine. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 1% Et3N to prevent amine streaking).

Mechanism Ketone Cyclobutanone Moiety Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O (Acid Catalysis) Product Aminocyclobutyl Derivative Iminium->Product Hydride Transfer [NaBH(OAc)3]

Caption: Mechanistic pathway of the reductive amination on the cyclobutanone ring.

Protocol B: Boc Deprotection and Isolation of the Pyrrolidine Core

Objective: Cleave the Boc group to yield the free pyrrolidine amine for downstream coupling.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution. Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA) dropwise such that the final ratio of DCM:TFA is 4:1 (v/v). Causality: The 0 °C initiation prevents uncontrolled cleavage of sensitive functional groups (if present on the cyclobutane derivative) and minimizes polymerization of the resulting tert-butyl cation.

  • Maturation: Stir at room temperature for 2 hours. Self-Validation Check: Perform TLC (ninhydrin stain). The starting material should be absent, and a new, highly polar, ninhydrin-active spot (purple/pink) should remain at the baseline.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Free-Basing (Optional but Recommended): Dissolve the crude TFA salt in a minimal amount of MeOH and pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH to remove non-basic impurities, then elute the free amine using 2M NH3 in MeOH. Concentrate to yield the pure free pyrrolidine ready for coupling (e.g., with heteroaryl chlorides via SNAr or acid chlorides).

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the key transformations discussed, providing a benchmark for researchers optimizing these workflows.

Reaction TypeReagents & CatalystEquivalentsSolventTemp / TimeExpected YieldKey IPC Metric
Reductive Amination Amine, NaBH(OAc)3, AcOH1.2 / 2.0 / 1.5DCE25 °C / 14 h75 - 85%LC-MS: [M+H]+ of product, absence of ketone
Ketone Reduction NaBH41.5MeOH0 °C / 2 h> 90%TLC: Disappearance of UV-inactive ketone spot
Boc Deprotection (TFA) TFAExcess (20% v/v)DCM25 °C / 2 hQuantitativeTLC: Ninhydrin positive baseline spot
Boc Deprotection (HCl) 4M HCl in Dioxane10.0Dioxane25 °C / 4 h85 - 95%Precipitation of white solid (HCl salt)
N-Acylation Acid Chloride, DIPEA1.1 / 3.0DCM0 to 25 °C / 3 h80 - 90%LC-MS: Shift to higher mass, loss of basicity

References

  • NextSDS Database. "tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate Chemical Substance Information (CAS 1823230-92-7)." Source:[Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021, 379(5). Source:[Link]

Sources

Application

Application Notes and Protocols for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS No. 1823230-92-7). As a specialized chemical intermediate, likely utilized in the synthesis of novel pharmaceutical compounds, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of the compound. These application notes are designed to provide both procedural guidance and the scientific rationale behind the recommended practices, fostering a culture of safety and reproducibility in the research environment.

Compound Profile and Hazard Identification

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is a complex organic molecule containing a pyrrolidine ring, a cyclobutanone moiety, and a tert-butoxycarbonyl (Boc) protecting group. While specific toxicological data for this compound is limited, its structural components and available hazard classifications provide a basis for a thorough risk assessment.

Chemical and Physical Properties (Predicted)

PropertyValueSource
Molecular FormulaC13H21NO3Inferred from structure
CAS Number1823230-92-7[1]
AppearanceLikely a solid or oilGeneral knowledge of similar compounds
SolubilityExpected to be soluble in organic solventsGeneral knowledge of similar compounds

GHS Hazard Classification [1]

Hazard ClassCategorySignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3WarningH336: May cause drowsiness or dizziness

The presence of the Boc protecting group generally imparts stability to the amine, making it less reactive than its free amine counterpart.[2][3] However, the ketone and the strained cyclobutane ring may present other reactivity considerations.

Core Principles of Safe Handling

The primary routes of exposure to Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate are inhalation, skin contact, and eye contact.[4] The following protocols are designed to mitigate these risks.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[5] This is crucial to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely dispersed.[6]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE): Essential for Individual Safety

A comprehensive PPE regimen is required for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should also be worn when there is a significant risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times.[5][7] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of properly after handling the compound.[7]

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fastened.[8] For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.[5]

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator may be required for certain operations, such as cleaning up large spills.[4][5]

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Handling Protocol cluster_post_handling Post-Handling Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determines level of protection Inspect PPE Inspect PPE Select PPE->Inspect PPE Ensure integrity Don PPE Don PPE Inspect PPE->Don PPE If satisfactory Handle Compound Handle Compound Don PPE->Handle Compound Doff PPE Doff PPE Handle Compound->Doff PPE Dispose of PPE Dispose of PPE Doff PPE->Dispose of PPE Wash Hands Wash Hands Dispose of PPE->Wash Hands Storage_Conditions cluster_conditions Optimal Storage Environment Compound Compound Storage Storage Compound->Storage Temperature 2-8°C Storage->Temperature Atmosphere Inert Gas Storage->Atmosphere Light Darkness Storage->Light Moisture Dry Storage->Moisture

Recommended Storage Conditions.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or other emergency.

Minor Spills
  • Evacuate: If safe to do so, alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. [5]4. Collect: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste. [5]5. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Major Spills
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and provide them with the details of the spill.

  • First Aid: If there has been personal exposure, follow the first aid procedures outlined below.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][8]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [4]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]

Waste Disposal

All waste containing Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate must be treated as hazardous waste.

  • Containers: Collect all waste, including empty containers, in clearly labeled, sealed containers. [5]* Labeling: The label should include "Hazardous Waste" and the full chemical name. [5]* Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. [5]Do not dispose of this chemical down the drain. [5]

Conclusion

The safe and effective use of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in a research setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in these application notes, researchers can minimize their risk of exposure and ensure the integrity of their work. A proactive approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence.

References

  • tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate — Chemical Substance Information.
  • Safe Handling and Disposal of 2-Pyrrolidinone: A Guide for Laboratory Professionals - Benchchem.
  • Pyrrolidine - Apollo Scientific.
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie.
  • Safety Data Sheet - Sigma-Aldrich.
  • Stability and Storage of Boc-Protected Diamines: A Technical Guide - Benchchem.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate - ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • TCI AMERICA - Spectrum Chemical.
  • tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate — Chemical Substance Information.
  • Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem.
  • tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S - PubChem.
  • 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester - CAS Common Chemistry.
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
  • MATERIAL SAFETY DATA SHEET - J & W PharmLab.
  • (R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • SAFETY DATA SHEET - United Initiators.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Safety Data Sheet: Ammonium carbamate - Carl ROTH.
  • 2-Oxiranyl-pyrrolidine-1-carboxylic acid tert-butyl ester - Sigma-Aldrich.
  • Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (C14H23NO3) - PubChemLite.
  • 86953-79-9|tert-Butyl pyrrolidine-1-carboxylate|BLD Pharm.

Sources

Method

Leveraging tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a Versatile Scaffold for Novel Heterocyclic Architectures

An Application Guide for Advanced Heterocycle Synthesis: Abstract: This document provides detailed application notes and protocols for the use of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, a key building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Advanced Heterocycle Synthesis:

Abstract: This document provides detailed application notes and protocols for the use of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, a key building block for synthesizing advanced heterocyclic systems. The inherent ring strain of the cyclobutanone moiety, combined with the established pyrrolidine scaffold, offers unique and powerful avenues for creating complex, three-dimensional molecules relevant to drug discovery and materials science. We present two distinct and robust protocols demonstrating the utility of this reagent: (1) a Baeyer-Villiger oxidation for the synthesis of a novel spirocyclic lactone-pyrrolidine, and (2) a condensation-rearrangement reaction with hydrazine to construct a fused pyridazinone-pyrrolidine bicyclic system. Each protocol is accompanied by a mechanistic rationale, step-by-step instructions, and expected outcomes to ensure reproducibility and aid in experimental design.

Introduction: The Strategic Value of the Oxocyclobutyl-Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, which is critical for enhancing target specificity and improving pharmacokinetic properties.[1] The title compound, tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, is a bifunctional building block of significant synthetic potential. The Boc-protected pyrrolidine offers a stable, chiral core, while the cyclobutanone ring serves as a "spring-loaded" reactive center. The inherent high ring strain of the four-membered ring can be strategically released to drive a variety of chemical transformations, including ring expansions and rearrangements, that would be less favorable with more stable cyclopentanone or cyclohexanone analogues.

This guide explores two such transformations that leverage the unique reactivity of the cyclobutanone ketone to generate novel heterocyclic frameworks.

Application 1: Synthesis of a Fused Lactone-Pyrrolidine via Baeyer-Villiger Oxidation

The Baeyer-Villiger (BV) oxidation is a highly reliable and predictable reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) by inserting an oxygen atom adjacent to the carbonyl group.[2][3] This transformation is prized for its stereospecificity and well-defined regioselectivity, which is governed by the migratory aptitude of the substituents attached to the carbonyl.[4]

Mechanistic Rationale & Causality

The BV oxidation proceeds via the Criegee intermediate. The reaction is initiated by the protonation of the carbonyl oxygen by a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), followed by nucleophilic attack of the peroxy acid on the carbonyl carbon. The key step is the subsequent rearrangement, where one of the α-carbon substituents migrates to the adjacent oxygen atom with concomitant cleavage of the weak O-O bond.

A critical aspect of the BV oxidation is its regioselectivity. The rate of migration follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[4] In the case of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, the carbonyl is flanked by two secondary carbons. However, the migrating carbon is the one that can better stabilize the partial positive charge that develops during the transition state. The C3 carbon of the pyrrolidine ring is attached to the rest of the five-membered ring, while the C1 carbon of the cyclobutane is part of the strained four-membered ring. The migration of the more substituted C3 carbon of the cyclobutane ring (which is also the C3 of the pyrrolidine) is favored, leading to the formation of a single, predictable γ-lactone regioisomer. This process expands the four-membered ketone ring into a five-membered lactone ring, creating a spirocyclic system.

Diagram: Baeyer-Villiger Oxidation Workflow

A Starting Material: tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate B Dissolve in DCM Add NaHCO₃ (Buffer) A->B C Cool to 0 °C B->C D Add m-CPBA (portion-wise) C->D E Warm to RT Stir 12-16 h D->E F Reaction Quench: Add aq. Na₂S₂O₃ E->F G Phase Separation F->G H Wash Organic Layer (NaHCO₃, Brine) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Chromatography (Silica Gel) I->J K Final Product: tert-butyl 5-oxo-2-oxa-6- azaspiro[3.4]octane-6-carboxylate J->K

Caption: Workflow for Baeyer-Villiger oxidation.

Protocol 1: Synthesis of tert-butyl 5-oxo-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

This protocol details the oxidation of the cyclobutanone to the corresponding γ-lactone.

Reagent/MaterialM.W.AmountMolesEq.
tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate239.311.00 g4.18 mmol1.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.571.12 g~5.01 mmol1.2
Sodium Bicarbonate (NaHCO₃)84.011.05 g12.5 mmol3.0
Dichloromethane (DCM)-40 mL--
10% aq. Sodium Thiosulfate (Na₂S₂O₃)-20 mL--
Saturated aq. NaHCO₃-20 mL--
Brine-20 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.00 g, 4.18 mmol) and sodium bicarbonate (1.05 g, 12.5 mmol).

  • Dissolution: Add 40 mL of dichloromethane (DCM) and stir the resulting suspension. The NaHCO₃ acts as a buffer to neutralize the m-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions like Boc-deprotection.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

  • Reagent Addition: Slowly add solid m-CPBA (1.12 g, ~5.01 mmol) portion-wise over 10-15 minutes. An exothermic reaction may be observed; maintain the temperature at or below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed.

  • Quenching: Cool the reaction mixture again to 0 °C and slowly add 20 mL of a 10% aqueous sodium thiosulfate solution to quench any excess peroxide. Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure lactone product as a colorless oil or white solid.

Application 2: Synthesis of a Fused Pyridazinone via Hydrazine Condensation

This application leverages the ketone functionality to build a second, fused heterocyclic ring. The reaction of a ketone with hydrazine typically forms a hydrazone. In this case, the inherent strain of the cyclobutane ring can facilitate a subsequent intramolecular rearrangement and cyclization cascade to yield a stable, six-membered pyridazinone ring fused to the pyrrolidine core. This type of transformation, where a strained ring undergoes recyclization with a dinucleophile, is a powerful strategy for skeletal diversification.[5]

Mechanistic Rationale & Causality

The proposed mechanism begins with the standard acid-catalyzed condensation of hydrazine hydrate with the cyclobutanone to form a hydrazone intermediate. Protonation of the pyrrolidine nitrogen (or an external acid catalyst) can facilitate a ring-opening of the strained four-membered ring, generating a carbocationic or iminium intermediate. The terminal nitrogen of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon to form a new six-membered ring. A final tautomerization and loss of a proton yields the thermodynamically stable, fused dihydropyridazinone product. The choice of a protic solvent like ethanol is crucial as it facilitates the necessary proton transfers throughout the reaction sequence.

Diagram: Hydrazine Condensation Workflow

A Starting Material: tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate B Dissolve in Ethanol Add Acetic Acid (cat.) A->B C Add Hydrazine Hydrate (dropwise) B->C D Heat to Reflux (e.g., 80 °C) C->D E Monitor by TLC (4-6 h) D->E F Cool to RT E->F G Concentrate Solvent (in vacuo) F->G H Triturate with Et₂O or Purify via Chromatography G->H I Final Product: tert-butyl hexahydro-1H-pyrrolo [3,2-d]pyridazin-1(2H)-one-5-carboxylate H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Welcome to the Technical Support Center. Pyrrolidine scaffolds are ubiquitous in medicinal chemistry, featuring prominently in over 20 FDA-approved drugs[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Pyrrolidine scaffolds are ubiquitous in medicinal chemistry, featuring prominently in over 20 FDA-approved drugs[1]. However, the construction of highly strained, functionalized spiro- or fused-ring systems—such as the 2-oxocyclobutyl moiety—presents unique synthetic challenges.

This guide provides a comprehensive, mechanistically grounded troubleshooting framework for the synthesis of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate . The established route utilizes a two-stage approach: a [2+2] cycloaddition of tert-butyl 3-vinylpyrrolidine-1-carboxylate with in situ generated dichloroketene, followed by reductive dechlorination.

Mechanistic Overview & Synthetic Workflow

The synthesis relies on the orthogonal [2πs + 2πa] cycloaddition between an unactivated alkene and a highly electrophilic ketene. Because unsubstituted ketene is insufficiently reactive, dichloroketene (generated via zinc dehalogenation of trichloroacetyl chloride) is utilized to lower the LUMO energy and drive the cycloaddition forward.

SynthesisWorkflow SM Boc-3-vinylpyrrolidine (Starting Material) Step1 [2+2] Cycloaddition (Dichloroketene in situ) SM->Step1 Reagents1 Trichloroacetyl Chloride + Activated Zinc Reagents1->Step1 Ketene Generation Intermediate Dichlorocyclobutanone (Intermediate) Step1->Intermediate Ether, 0-25°C Step2 Reductive Dechlorination Intermediate->Step2 Reagents2 Zn dust / AcOH (Temperature <20°C) Reagents2->Step2 Enolate Formation Product Tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate Step2->Product Protonation

Synthesis workflow of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q: Why must dichloroketene be generated in situ? A: Dichloroketene is a highly reactive, transient species that rapidly self-polymerizes into complex tars. It cannot be stored or isolated. It must be generated in the presence of the trapping alkene to ensure the intermolecular [2+2] cycloaddition outcompetes intramolecular polymerization[2].

Q: Can I use standard zinc dust instead of a chemically prepared Zn-Cu couple for the cycloaddition? A: Yes, provided the system is subjected to ultrasonic irradiation. Sonication continuously cleans the passivated zinc oxide layer from the metal surface, providing a highly active surface area for the dehalogenation of trichloroacetyl chloride (TCAC) without the need for toxic copper salts[3].

Q: Why am I losing the Boc protecting group during the cycloaddition step? A: The dehalogenation of TCAC by zinc generates stoichiometric amounts of zinc chloride ( ZnCl2​ ), a Lewis acid. In the presence of trace moisture, this creates a highly acidic microenvironment capable of cleaving the acid-sensitive tert-butyl carbamate (Boc) group. Ensure strictly anhydrous conditions or add a scavenger like POCl3​ to sequester the ZnCl2​ [3].

Troubleshooting Guide: Resolving Specific Yield & Purity Issues
Issue A: Severe Tarring and Low Yield in Step 1 (Cycloaddition)
  • Causality: If trichloroacetyl chloride is added too rapidly, the steady-state concentration of dichloroketene spikes. At high concentrations, the rate of ketene self-polymerization (a bimolecular process) vastly exceeds the rate of cycloaddition with the sterically hindered 3-vinylpyrrolidine.

  • Resolution: Implement a strict high-dilution protocol. Maintain the alkene concentration at ~0.05 M and add the TCAC via a syringe pump over a minimum of 4 hours[2].

Mechanism DK Dichloroketene (Reactive) Polymer Ketene Polymerization (Tar Formation) DK->Polymer High Conc. Cyclo [2+2] Cycloaddition (Target Product) DK->Cyclo Low Conc.

Mechanistic divergence of dichloroketene: polymerization vs. desired [2+2] cycloaddition.

Issue B: Unintended Ring-Opening During Step 2 (Dechlorination)
  • Causality: The reductive removal of chlorine atoms using Zinc/Acetic acid proceeds via a zinc enolate intermediate. Because the cyclobutanone ring is highly strained, heating the reaction mixture causes the enolate to undergo a retro-aldol-type cleavage, permanently opening the ring into an acyclic aliphatic chain[2].

  • Resolution: Temperature control is critical. The internal temperature must never exceed 20 °C during the zinc addition. If ring-opening persists, switch to catalytic hydrogenation ( Pd/C , H2​ , Et3​N ) to achieve dechlorination without enolate formation.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reagent addition rates, ketene concentration, and the resulting reaction profile during the [2+2] cycloaddition step[2][3].

Addition Time of TCACKetene ConcentrationPhysical ObservationIsolated Yield (%)
30 min~0.50 MSevere tarring, dark brown mixture, exotherm40%
90 min~0.20 MModerate polymerization, yellow/brown62%
230 min (4 hrs)~0.05 MClean reaction profile, pale grey suspension75%
4 hrs + Ultrasound ~0.05 M Accelerated Zn activation, clean profile 82%
Validated Experimental Protocols

These protocols are designed as self-validating systems to ensure real-time quality control during the experiment.

Protocol A: Ultrasound-Promoted [2+2] Cycloaddition
  • Preparation: Charge a flame-dried, nitrogen-purged 3-neck round-bottom flask with tert-butyl 3-vinylpyrrolidine-1-carboxylate (1.0 eq) and activated zinc dust (2.0 eq) in anhydrous diethyl ether to achieve a 0.05 M concentration of the alkene.

  • Setup: Equip the flask with a pressure-equalizing dropping funnel containing trichloroacetyl chloride (1.5 eq) dissolved in an equal volume of anhydrous ether.

  • Activation: Submerge the reaction flask in an ultrasonic water bath. Maintain the bath temperature strictly between 15 °C and 20 °C using ice.

  • Addition: Initiate sonication. Begin the dropwise addition of the TCAC solution via the dropping funnel (or syringe pump) over a strict 4-hour period.

    • Self-Validation Checkpoint: The reaction mixture should remain a pale grey suspension. Rapid darkening to a brown/black color indicates ketene polymerization due to excessively fast TCAC addition.

  • Completion: Post-addition, continue sonication for 1 hour. Monitor via TLC (stain with KMnO4​ ; the starting material's vinyl group will rapidly oxidize and appear as a bright yellow spot against a purple background).

  • Workup: Filter the suspension through a pad of Celite to remove unreacted zinc and zinc salts. Wash the filtrate with saturated NaHCO3​ , brine, and dry over MgSO4​ . Concentrate in vacuo to yield the crude dichlorocyclobutanone intermediate.

Protocol B: Reductive Dechlorination (Temperature-Controlled)
  • Preparation: Dissolve the crude dichlorocyclobutanone intermediate (1.0 eq) in glacial acetic acid to achieve a 0.2 M solution.

  • Cooling: Cool the solution to 15 °C using a water bath. Do not use an ice bath, as glacial acetic acid freezes at 16.6 °C.

  • Reduction: Portion-wise, add zinc dust (3.0 eq) over 30 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed 20 °C to prevent retro-aldol ring opening of the strained cyclobutanone.

  • Reaction: Stir vigorously for 2 hours at room temperature.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the characteristic gem-dichloro isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) confirms complete dechlorination.

  • Workup: Filter the mixture through Celite, washing with ethyl acetate. Carefully neutralize the filtrate by pouring it into an ice-cold saturated Na2​CO3​ solution (Caution: vigorous CO2​ evolution).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography to afford the pure tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

References
  • Mehta, G., & Rao, H. S. P. (1985). "Ultrasound Promoted Dichloroketene-Olefin Cycloadditions." Synthetic Communications, 15(11), 991-1000. Available at:[Link]

  • Brady, W. T. (1981). "Halogenated ketenes. 31. Cycloaddition of dichloroketene with hindered olefins." The Journal of Organic Chemistry, 46(15), 3133–3135. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and frequently asked questions to help you optimize your reaction yields and purity.

The synthesis of this molecule, which combines a Boc-protected pyrrolidine with a cyclobutanone ring, is a critical step in the development of various pharmaceutical intermediates. Success hinges on a nuanced understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue that can stem from several factors. A systematic approach is the best way to diagnose the root cause.

Possible Cause 1: Inefficient Enolate Formation

The key step in one common synthetic route involves the formation of a cyclobutanone enolate, which then acts as a nucleophile. Incomplete deprotonation of cyclobutanone is a major bottleneck.

  • Solution:

    • Base Selection: Lithium diisopropylamide (LDA) is a common choice for generating the lithium enolate of cyclobutanone.[1] Ensure your LDA is freshly prepared or properly titrated. Older or improperly stored LDA will have reduced activity.

    • Temperature Control: Enolate formation should be carried out at low temperatures, typically -78 °C, to minimize side reactions.[1] Use a cryo-cool or a dry ice/acetone bath and ensure the internal temperature is stable before adding the base.

    • Solvent Purity: Tetrahydrofuran (THF) is a common solvent. It must be anhydrous and free of peroxides. Water will quench the strong base, and other impurities can interfere with the reaction.

Possible Cause 2: Competing Side Reactions

The high ring strain of cyclobutanone makes its carbonyl carbon highly electrophilic.[2] This can lead to self-condensation (an intramolecular aldol reaction) if the enolate is not trapped efficiently by the electrophile.

  • Solution:

    • Order of Addition: Add the LDA solution slowly to the cyclobutanone in THF at -78 °C. Once the enolate is formed, introduce the electrophile (e.g., a 3-halopyrrolidine derivative) promptly.

    • Stoichiometry: Carefully control the stoichiometry. A slight excess of the cyclobutanone may be used to ensure the electrophile is fully consumed, but a large excess can promote self-condensation.

Possible Cause 3: Issues with the Electrophile

The stability and reactivity of your Boc-pyrrolidine electrophile are crucial.

  • Solution:

    • Leaving Group: If you are using a 3-halopyrrolidine, iodide is a better leaving group than bromide or chloride. Consider an in-situ Finkelstein reaction (adding NaI) if you are using a chloro or bromo derivative.

    • Mesylate/Tosylate: Alternatively, using a mesylate or tosylate derivative of 3-hydroxy-Boc-pyrrolidine can be a more reactive and stable electrophile.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield Observed CheckReagents Verify Reagent Quality (LDA, Solvent, Electrophile) Start->CheckReagents OptimizeEnolate Optimize Enolate Formation (Temp: -78°C, Slow Addition) CheckReagents->OptimizeEnolate CheckStoichiometry Review Stoichiometry OptimizeEnolate->CheckStoichiometry AnalyzeByproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckStoichiometry->AnalyzeByproducts SelfCondensation Self-Condensation Product Detected? AnalyzeByproducts->SelfCondensation UnreactedSM Unreacted Starting Material? AnalyzeByproducts->UnreactedSM SelfCondensation->OptimizeEnolate Yes SelfCondensation->UnreactedSM No UnreactedSM->CheckReagents Yes PurificationLoss Check for Loss During Workup/ Purification UnreactedSM->PurificationLoss No Success Yield Improved PurificationLoss->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely impurities?

The formation of multiple byproducts is a common challenge. Understanding their origin is key to mitigating their formation.

Common Impurities and Their Origins:

ImpurityLikely CauseMitigation Strategy
Di-alkylated Product Excess electrophile or enolate reacting twice.Use a 1:1 or slight excess of the nucleophile. Ensure slow addition of the electrophile.
Cyclobutanone Self-Condensation Product Slow trapping of the enolate.Add the electrophile promptly after enolate formation. Maintain low temperatures.
Elimination Product (from 3-halopyrrolidine) Strong, non-nucleophilic base or elevated temperatures.Use a suitable base like LDA at low temperatures. Avoid prolonged reaction times at higher temperatures.
Over-alkylation on Pyrrolidine Nitrogen N-H acidity if the Boc group is unintentionally removed.Ensure the reaction is not conducted under acidic conditions that could cleave the Boc protecting group.

Purification Strategy:

  • Column Chromatography: A gradient elution on silica gel is typically required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

  • Fraction Analysis: Collect small fractions and analyze them by TLC to identify the desired product and separate it from closely running impurities.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis.

Q1: What is the underlying mechanism for this C-C bond formation?

The most common approach relies on the principles of enolate chemistry. The reaction proceeds via an SN2 mechanism.

  • Deprotonation: A strong, non-nucleophilic base, such as LDA, removes an alpha-proton from cyclobutanone to form a nucleophilic enolate. The pKa of the α-protons of cyclobutanone is estimated to be around 19.7-20.2.[3]

  • Nucleophilic Attack: The cyclobutanone enolate attacks the electrophilic carbon at the 3-position of the Boc-pyrrolidine ring.

  • Displacement: The leaving group on the pyrrolidine (e.g., halide or mesylate) is displaced, forming the new carbon-carbon bond.

ReactionMechanism Cyclobutanone Cyclobutanone Enolate Cyclobutanone Enolate Cyclobutanone->Enolate -H+ Base LDA Base->Enolate + Pyrrolidine Boc-3-X-Pyrrolidine (X = Br, I, OMs) Product Target Molecule Pyrrolidine->Product -X- Enolate->Product SN2 Attack

Caption: Simplified reaction mechanism via enolate formation.

Q2: Are there alternative synthetic routes I can consider?

Yes, several other strategies can be employed, particularly if the enolate approach is problematic.

  • [2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions between an alkene and a ketene or a ketene equivalent can form the cyclobutanone ring directly onto a pre-functionalized pyrrolidine precursor.[4] This is a powerful method for controlling stereochemistry.

  • Ring Expansion/Contraction: It may be possible to synthesize the target molecule through the expansion of a cyclopropane derivative or the contraction of a cyclopentane or pyrrolidine precursor.[5][6] For instance, oxidative rearrangement of certain cyclobutanone-derived N,O-ketals can lead to pyrrolidone derivatives.[7][8]

  • Palladium-Catalyzed Coupling: While more common for forming C-N or C-O bonds, palladium-catalyzed cross-coupling reactions could potentially be adapted to form the C-C bond between the two ring systems, although this is a less conventional approach for this specific target.[9][10][11]

Q3: What are the key considerations for scaling up this reaction?

Scaling up from the bench to a pilot or manufacturing scale introduces new challenges.

  • Temperature Control: Maintaining a consistent -78 °C in a large reactor is difficult. Ensure your reactor has adequate cooling capacity and good agitation to avoid localized hot spots during the addition of the base.

  • Reagent Addition: The rate of addition for the base and electrophile becomes even more critical on a larger scale. Slower, controlled addition is necessary to manage the exotherm and minimize side reactions.

  • Workup and Purification: Aqueous workups can be more complex on a large scale. Consider quench strategies that minimize emulsion formation. For purification, large-scale chromatography can be expensive. Exploring crystallization or distillation options for the final product or key intermediates is highly recommended.

  • Safety: The use of pyrophoric reagents like LDA and anhydrous solvents requires strict safety protocols, especially at scale. Ensure all procedures are thoroughly reviewed by a process safety team.

Experimental Protocol: General Procedure for Synthesis

This is a representative protocol and may require optimization for your specific setup.

Materials:

  • Cyclobutanone

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution to the cold THF while maintaining the internal temperature below -70 °C. After the addition is complete, add a solution of cyclobutanone in anhydrous THF dropwise via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate in anhydrous THF to the reaction mixture dropwise, again keeping the temperature below -70 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Cyclobutanone: Organic Chemistry Study Guide. Fiveable.
  • Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3. ACS Publications.
  • The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry (ACS Publications).
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC.
  • Benzocyclobutenone enolate: an anion with an antiaromatic resonance structure. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. PMC.
  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. PubMed.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
  • Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • Synthesis of the pyrrolidines 3a-3r by ring expansion of cyclobutanes 2a-2r. ResearchGate.
  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. ResearchGate.
  • A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. Google Patents.
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
  • (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses Procedure.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-.* Organic Syntheses Procedure.
  • A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep.
  • (R)-tert-Butyl pyrrolidine-3-carboxylate oxalate. Sigma-Aldrich.
  • tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate — Chemical Substance Information.
  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • Oxidative rearrangement of cyclobutanone derived N,O-ketals leading to pyrrolidone derivatives. PubMed.
  • Oxidative Rearrangement of Cyclobutanone Derived N , O -Ketals Leading to Pyrrolidone Derivatives. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This guide provides in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges associated with this molecule. The inherent structural features of this compound, namely the stereochemically rich pyrrolidine core, the acid-labile Boc protecting group, and the strained 2-oxocyclobutyl moiety, can present significant hurdles during isolation and purification. This document is designed to provide both theoretical understanding and practical, actionable solutions to these challenges.

I. Understanding the Core Purification Challenges

The purification of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is complicated by three primary molecular features:

  • Diastereomeric Complexity: The molecule possesses at least two stereocenters, leading to the potential for multiple diastereomers. These stereoisomers often have very similar physical properties, making their separation by standard chromatographic techniques challenging.[1]

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[2] This includes the potential for degradation on standard silica gel, which is inherently acidic.[3][4][5][6][7]

  • Cyclobutanone Ring Strain: The four-membered ring is strained and the ketone functionality introduces the possibility of enolization and subsequent epimerization or ring-opening under certain conditions.[8][9]

This guide will address each of these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Diastereomer Separation

Question 1: I am seeing a single, broad peak or multiple overlapping peaks for my product on TLC and in my crude NMR. How can I resolve the diastereomers?

Answer: Co-elution of diastereomers is a frequent issue. Since diastereomers possess distinct physical properties, they can often be separated by silica gel chromatography, though it may require careful optimization.[1]

Initial Steps:

  • TLC Optimization: Before attempting a column, screen a variety of solvent systems with differing polarities and compositions. A good starting point for this class of molecules is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Column Chromatography Parameters:

    • Solvent System: A shallow gradient is often more effective than an isocratic elution for separating closely eluting spots.

    • Column Size and Packing: Use a long, narrow column for better resolution and ensure it is packed properly to avoid band broadening.

    • Loading: Dry loading the crude material onto a small amount of silica is preferable to wet loading, as it can lead to sharper bands.

Advanced Strategies:

If standard chromatography is unsuccessful, consider the following:

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or cyano.

  • Chiral HPLC: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful tool for resolving both enantiomers and diastereomers.[10]

  • Diastereomeric Salt Crystallization: If the Boc group is removed, the resulting secondary amine can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which may have different solubilities, allowing for separation by crystallization.

Question 2: My diastereomers are still not separating by column chromatography. What else can I try?

Answer: When diastereomers have very similar polarities, derivatization can be an effective strategy. By reacting the molecule with a chiral derivatizing agent, you can create new diastereomers with greater differences in their physical properties, making them easier to separate on a standard achiral stationary phase.[1]

Workflow for Derivatization:

  • Reaction: React the mixture of diastereomers with a chiral derivatizing agent. For example, if the Boc group is removed, the free amine can be reacted with Mosher's acid chloride or a similar agent.

  • Separation: Purify the resulting mixture of new diastereomers by standard column chromatography.

  • Cleavage: Remove the chiral auxiliary to yield the separated, pure diastereomers of your original compound.

Diagram: Decision Workflow for Diastereomer Separation

G start Crude Product with Diastereomers tlc Optimize TLC with Hex/EtOAc & DCM/MeOH gradients start->tlc column Perform Flash Chromatography with Optimized Shallow Gradient tlc->column check_separation Are Diastereomers Separated? column->check_separation success Pure Diastereomers Isolated check_separation->success Yes advanced_options Advanced Separation Techniques check_separation->advanced_options No failure Separation Unsuccessful hplc Chiral HPLC advanced_options->hplc derivatization Derivatization to New Diastereomers advanced_options->derivatization alt_phase Alternative Stationary Phase (e.g., Alumina) advanced_options->alt_phase hplc->success derivatization->success alt_phase->success

Caption: A logical workflow for tackling diastereomeric separation challenges.

B. Boc Group Stability

Question 3: I am observing a significant amount of a more polar impurity in my product fractions, and I suspect it's the de-Boc'd compound. How can I prevent this on silica gel?

Answer: The acidity of standard silica gel can indeed catalyze the removal of the Boc group, especially with prolonged contact time or if the column heats up.[3][4][5][6][7]

Preventative Measures:

  • Neutralized Silica Gel: Before preparing your column, slurry the silica gel in the initial eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation. Avoid letting the compound sit on the column for extended periods.

  • Avoid Chlorinated Solvents with Methanol: Mixtures of dichloromethane and methanol can generate small amounts of HCl over time, which will accelerate Boc deprotection. If using these solvents, it is advisable to use fresh, high-purity solvents and add a base.

  • Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase, as these are less likely to cause deprotection.

Question 4: Can I use heat to remove the solvent after column chromatography?

Answer: It is advisable to avoid excessive heat. While the Boc group is generally thermally stable to a certain degree, prolonged heating, especially in the presence of residual acidic impurities from the silica gel, can lead to deprotection. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) and avoid heating the final product under high vacuum for extended periods.

C. Cyclobutanone Stability

Question 5: I am concerned about the stability of the 2-oxocyclobutyl ring during purification. What conditions should I avoid?

Answer: The strained cyclobutanone ring can be susceptible to ring-opening or epimerization, particularly under harsh acidic or basic conditions.[8][9]

Conditions to Avoid:

  • Strong Acids and Bases: Avoid washing your crude product with strong aqueous acids or bases during workup. Use mild conditions such as saturated sodium bicarbonate solution for basic washes and dilute citric acid for acidic washes.

  • Lewis Acids: Be aware that some reagents used in the synthesis or workup may be Lewis acidic and could potentially catalyze ring-opening.[8]

  • Prolonged Exposure to Protic Solvents: While generally stable, prolonged exposure to protic solvents, especially at elevated temperatures, could potentially lead to side reactions. It is best to work up and purify the compound in a timely manner.

Question 6: Could the stereocenter alpha to the ketone epimerize during purification?

Answer: Yes, epimerization at the carbon adjacent to the ketone is a possibility, especially if basic conditions are used (e.g., during a basic wash or on a basic stationary phase like alumina). The resulting diastereomer may be difficult to separate from the desired product. If you suspect epimerization, it is best to use neutral conditions for workup and purification.

Diagram: Troubleshooting Product Degradation

G start Impure Product Observed check_boc Suspect Boc-Deprotection? start->check_boc check_ring Suspect Ring-Opening/Epimerization? start->check_ring boc_solution Use Neutralized Silica Gel Minimize Column Contact Time Avoid Excessive Heat check_boc->boc_solution Yes ring_solution Use Neutral Workup Conditions Avoid Strong Acids/Bases Consider Neutral Alumina check_ring->ring_solution Yes success Pure, Intact Product boc_solution->success ring_solution->success

Caption: A workflow for diagnosing and solving product degradation issues.

III. Recommended Purification Protocol

This protocol provides a general starting point for the purification of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate by silica gel chromatography.

Materials:

  • Crude Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (optional)

  • Methanol (optional)

Step-by-Step Protocol:

  • Prepare Neutralized Slurry: In a beaker, add the required amount of silica gel for your column. Add the initial, low-polarity eluent (e.g., 95:5 Hexanes/Ethyl Acetate) and add triethylamine to a final concentration of 0.5% (v/v). Stir the slurry for 5-10 minutes.

  • Pack the Column: Carefully pack the column with the neutralized silica slurry, ensuring a well-packed bed with no air bubbles.

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Load the Column: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product. A shallow gradient is recommended to maximize the separation of diastereomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator at a temperature below 40°C.

IV. Data Interpretation

Table 1: Common Impurities and Their Expected Characteristics

ImpurityPotential CauseExpected TLC Rf (relative to product)Key NMR/MS Signatures
Deprotected ProductAcid-catalyzed hydrolysisLowerAbsence of t-butyl signal (~1.4 ppm) in ¹H NMR; Mass loss of 100 in MS.
Ring-Opened ProductAcid/Lewis acid catalysisVariablePresence of new olefinic or aldehydic protons in ¹H NMR; Isomeric mass in MS.
Epimerized ProductBasic conditionsVery similarSubtle changes in ¹H and ¹³C NMR chemical shifts; Identical mass in MS.
Unreacted Starting MaterialsIncomplete reactionVariableSignals corresponding to the starting materials in NMR and MS.

V. References

Sources

Optimization

Technical Support Center: Navigating Side Reactions of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Welcome to the dedicated technical support guide for researchers working with tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This versatile building block is pivotal in medicinal chemistry, offering a unique co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers working with tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This versatile building block is pivotal in medicinal chemistry, offering a unique combination of a protected pyrrolidine and a reactive cyclobutanone moiety. However, the inherent reactivity of the strained four-membered ring and the nature of the Boc-protecting group can lead to a variety of unexpected side products.

This guide is structured to provide direct, actionable answers to common experimental challenges. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific observational problems you might encounter during your experiments. Each answer delves into the likely cause, the chemical mechanism at play, and provides concrete steps for resolution.

Question 1: My LC-MS analysis shows a major impurity with a mass of [M+16]. What is this side product and why did it form?

Answer: An [M+16] peak is the classic signature of an oxidation event. In the context of your starting material, this almost certainly points to a Baeyer-Villiger oxidation of the cyclobutanone ring to form the corresponding γ-butyrolactone derivative.[1][2]

  • Causality & Mechanism: The Baeyer-Villiger reaction involves the insertion of an oxygen atom adjacent to a carbonyl group. This oxidation is most commonly mediated by peroxy acids (like m-CPBA) or even hydrogen peroxide, which may be present as an impurity or used as a reagent.[2][3] The reaction proceeds via a Criegee intermediate, and for cyclobutanones, it leads to the formation of a five-membered lactone ring.[1] The migratory aptitude of the substituents determines the regiochemistry, but in this symmetrical case, insertion occurs on either side of the carbonyl.[1]

  • Troubleshooting & Prevention:

    • Reagent Purity: Ensure that your oxidizing agents are fresh and accurately quantified. If you are not performing an oxidation, check your solvents and other reagents for peroxide impurities, especially older bottles of ethers like THF or dioxane.

    • Reaction Conditions: If using an oxidant, control the temperature carefully (usually 0 °C to room temperature) and monitor the reaction closely to avoid over-oxidation.

    • Alternative Reagents: For oxidations where the Baeyer-Villiger pathway is undesirable, consider alternative methods that do not employ peroxy-based reagents.

Question 2: I'm performing a reductive amination, but my primary product is the alcohol (a mass of [M+2]), not the desired amine. What's going wrong?

Answer: Observing the cyclobutanol derivative ([M+2]) indicates that the direct reduction of the ketone is outcompeting the reductive amination pathway. This is a common issue governed by the kinetics of imine formation versus ketone reduction.

  • Causality & Mechanism: Reductive amination is a two-step, one-pot process: (1) formation of an imine or iminium ion from the ketone and the amine, and (2) reduction of this C=N bond.[4][5] If the reducing agent is too reactive (e.g., NaBH₄) or if imine formation is slow, the reducing agent will preferentially attack the more electrophilic carbonyl of the starting material. Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are specifically designed to reduce the protonated iminium ion much faster than the starting ketone, providing selectivity.[4][5]

  • Troubleshooting & Prevention:

    • Choice of Reducing Agent: Switch to a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less toxic than its cyanoborohydride counterpart and is highly effective.[5]

    • Optimize pH: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[4] Adding a catalytic amount of acetic acid can accelerate the formation of the iminium intermediate, favoring the desired reaction pathway.

    • Pre-formation of Imine: For particularly sluggish reactions, consider allowing the ketone and amine to stir together for a period (e.g., 30-60 minutes) to form the imine before adding the reducing agent.

Question 3: After my reaction, I isolated a product with a complex NMR spectrum and a mass corresponding to a dimer ([2M-18]). What is this?

Answer: A dimeric product with the loss of water ([2M-18]) is a strong indicator of a self-condensation reaction, specifically an Aldol condensation .[6][7]

  • Causality & Mechanism: The α-protons on the cyclobutanone ring are acidic and can be deprotonated by a base to form an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl of another molecule of the starting material (an Aldol addition).[6] The resulting β-hydroxy ketone adduct can then easily dehydrate, especially with heat, to form an α,β-unsaturated ketone, which is the final condensation product.[6] Cyclobutanone derivatives are known to undergo such reactions.[8]

  • Troubleshooting & Prevention:

    • Base Control: Avoid strong bases (e.g., hydroxides, alkoxides) if the Aldol pathway is not desired. If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain low temperatures to disfavor the condensation reaction.

    • Temperature Management: Perform the reaction at the lowest possible temperature to minimize the rate of both the initial addition and the subsequent dehydration.

    • Order of Addition: If your reaction involves adding a different nucleophile, consider adding the base slowly to a solution of the starting material and the other nucleophile to ensure the intended reaction occurs preferentially.

Question 4: My reaction was supposed to be run under neutral or basic conditions, but my NMR and MS data show I've lost the Boc group (a mass loss of [M-100]). How did this happen?

Answer: Unintentional cleavage of the tert-butyloxycarbonyl (Boc) group is a frequent side reaction. While it is famously labile to strong acids, it can also be removed under other, less obvious conditions.

  • Causality & Mechanism: The Boc group is cleaved via the formation of a stable tert-butyl cation.[9] This is most commonly initiated by protonation under acidic conditions (e.g., TFA, HCl).[10] However, certain Lewis acids used to activate carbonyl groups can also coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage. Furthermore, prolonged heating, even under neutral conditions, can sometimes lead to thermal decomposition of the Boc group.

  • Troubleshooting & Prevention:

    • Strict pH Control: Ensure that your reaction medium is free from acidic contaminants. If acidic reagents are generated in situ, the Boc group may be at risk.

    • Lewis Acid Choice: Be cautious when using Lewis acids. Test a range of Lewis acids to find one that activates your desired reaction without cleaving the protecting group.

    • Temperature Limitation: Avoid excessive heating. If high temperatures are required, consider if a more thermally stable protecting group, such as Cbz, would be more appropriate for your synthetic route.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products for this molecule? A1: The most common side products arise from the reactivity of the two main functional groups. From the cyclobutanone moiety , you should be vigilant for Baeyer-Villiger oxidation products (lactones), Aldol condensation products (dimers), and over-reduction products (alcohols). From the Boc-protected pyrrolidine , the primary side reaction is the unintended cleavage of the Boc group.

Q2: How can I best purify my desired product away from these side products? A2: Standard silica gel column chromatography is typically effective. The polarity differences are usually significant:

  • Lactone (Baeyer-Villiger): Generally slightly more polar than the starting ketone.

  • Alcohol (Reduction): Significantly more polar than the starting ketone.

  • Aldol Dimer: Much higher molecular weight and often less polar than the starting material, but can vary.

  • Deprotected Pyrrolidine: Becomes a free base, which is very polar and will likely stick to the silica baseline unless a modifier like triethylamine or ammonia is added to the eluent.

Q3: Can the cyclobutane ring itself open up as a side reaction? A3: Yes, while less common than the reactions at the carbonyl, the strained cyclobutane ring can undergo cleavage under certain conditions, such as thermolysis, photolysis, or with specific transition metal catalysts.[11] These reactions often lead to rearranged skeletal structures and should be considered if you observe products with unexpected molecular formulas that cannot be explained by the more common side reactions.

Data Summary & Visualization

Table 1: Common Side Products and Their Analytical Signatures
Side Reaction PathwaySide Product StructureΔ Mass (Da)Key Analytical Signature (¹H NMR / MS)Conditions Favoring Formation
Baeyer-Villiger Oxidation γ-Butyrolactone Derivative+16Disappearance of ketone C=O in ¹³C NMR; Appearance of ester C=O (~175 ppm); Characteristic MS fragmentation.Peroxy acids (m-CPBA), H₂O₂.[1][2]
Ketone Reduction Cyclobutanol Derivative+2Appearance of a broad -OH peak; New CH-OH proton signal (~3.5-4.5 ppm); Absence of ketone C=O.Strong reducing agents (NaBH₄); Slow imine formation.
Aldol Condensation Dimeric α,β-Unsaturated Ketone[2M-18]Complex spectrum with signals for a new C=C double bond (~6-7 ppm); MS peak at ~2x MW of starting material.Strong bases (NaOH, KOtBu); Elevated temperatures.[6]
Boc Deprotection Free Pyrrolidine-100Disappearance of the large t-butyl singlet (~1.4 ppm); Appearance of a broad N-H signal.Acidic conditions (TFA, HCl); Certain Lewis acids.[9][10]
Diagram 1: Competing Reaction Pathways

This diagram illustrates the fate of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate under various conditions, leading to either the desired product or common side products.

G start Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate desired Desired Product (e.g., Substituted Amine) start->desired Intended Reaction (e.g., Reductive Amination with R₂NH, STAB) sp1 Side Product: γ-Butyrolactone Derivative start->sp1 Baeyer-Villiger Oxidation (m-CPBA, H₂O₂) sp2 Side Product: Cyclobutanol Derivative start->sp2 Over-reduction (NaBH₄) sp3 Side Product: Dimeric Adduct start->sp3 Aldol Condensation (Strong Base, Heat) sp4 Side Product: Deprotected Pyrrolidine start->sp4 Boc Cleavage (Acid, Lewis Acid)

Caption: Reaction pathways for the starting material.

Experimental Protocol: Reductive Amination with Side Product Monitoring

This protocol for a standard reductive amination includes checkpoints for identifying the formation of the common cyclobutanol side product.

Objective: To synthesize N-benzyl-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)cyclobutan-1-amine.

Reagents:

  • Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (e.g., 253 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add benzylamine (118 mg, 1.1 mmol) followed by a catalytic drop of glacial acetic acid.

  • Checkpoint 1 (Imine Formation): Stir the mixture at room temperature for 30 minutes. Withdraw a small aliquot for TLC or LC-MS analysis. You should see the consumption of the starting material and the appearance of a new spot/peak corresponding to the imine intermediate.

    • Scientist's Note: Incomplete conversion at this stage suggests sluggish imine formation. The reaction may require a longer stirring time before the addition of the reducing agent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Scientist's Note: Adding the reducing agent slowly at a low temperature helps to control the reaction exotherm and minimize the direct reduction of any remaining starting material.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Checkpoint 2 (Reaction Monitoring): Monitor the reaction by TLC or LC-MS. Check for the disappearance of the imine intermediate and the appearance of the product spot. Crucially, compare the reaction mixture against a co-spotted standard of the starting material to check for any unreacted ketone. Also, look for the more polar alcohol side product ([M+2]).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The alcohol side product will elute at a higher polarity than the desired amine product.

References

  • The Aldol‐Tishchenko Reaction of Butanone, Cyclobutanone and a 3‐Pentanone Derived Sulfinylimine and DFT Calculations of the - ePrints Soton. University of Southampton.
  • Baeyer–Villiger Oxid
  • Favorskii rearrangement. Wikipedia.
  • Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal.
  • A new environmentally friendly method for the Baeyer–Villiger oxidation of cyclobutanones catalyzed by thioureas using H₂O₂ as an oxidant. RSC Publishing.
  • Favorskii Rearrangement. SynArchive.
  • Favorskii rearrangement----Sir Khalid (Organic). Slideshare.
  • Favorskii Rearrangement. Alfa Chemistry.
  • Stereoselective Baeyer–Villiger oxidation of 3-substituted cyclobu-tanones promoted by flavinium-cinchona alkaloid ion-pair c
  • Favorskii Rearrangement of 2-Chlorocyclohexanone. Scribd.
  • Flavin-Catalyzed Baeyer−Villiger Reaction of Ketones: Oxidation of Cyclobutanones to γ Lactones Using Hydrogen Peroxide.
  • Baeyer-Villiger Oxid
  • Technical Support Center: Pyrrolidine-3-Carboxylic Acid Protecting Group Str
  • 6.4 Aldol Reactions. Organic Chemistry II - KPU Pressbooks.
  • Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Springer.
  • The application of cyclobutane derivatives in organic synthesis.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Application Note – Reductive Amin
  • Reductive Amin

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate . This bifunctional intermediate presents unique handling challenges due to the competing reactivities of its two primary structural motifs: a highly strained cyclobutanone ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This document synthesizes mechanistic causality, empirical troubleshooting, and self-validating protocols to ensure the structural integrity of your compound throughout your synthetic workflows.

Architectural Liabilities: The Causality of Degradation

To stabilize this molecule, one must first understand the thermodynamic and kinetic forces driving its degradation.

The Cyclobutanone Moiety: The internal bond angles of the four-membered cyclobutanone ring are compressed to approximately 90°, deviating significantly from the ideal 109.5° (sp³) and 120° (sp²) tetrahedral and trigonal planar geometries[1]. This induces severe angle strain (Baeyer strain) and torsional strain. Consequently, the carbonyl carbon is exceptionally electrophilic. When attacked by a nucleophile, the resulting tetrahedral intermediate rapidly collapses to cleave the C-C bond, releasing the ring strain to form a more stable acyclic product[2]. Furthermore, the unique 3D puckered structure of cyclobutanes, while highly desirable in medicinal chemistry for filling hydrophobic pockets[3], makes the alpha-protons susceptible to base-catalyzed enolization, leading to epimerization.

The Boc-Protected Pyrrolidine: The Boc group provides robust protection against nucleophiles and bases but is inherently labile to Brønsted and Lewis acids[4]. Under acidic conditions, the carbamate oxygen is protonated, triggering the expulsion of a tert-butyl cation and carbon dioxide gas. If the Boc group is cleaved prematurely, the newly liberated secondary pyrrolidine amine can act as a nucleophile, attacking the highly strained cyclobutanone ring of an adjacent molecule, initiating a catastrophic oligomerization cascade. Additionally, prolonged exposure to temperatures above 85°C drives thermal decomposition of the Boc group[4].

Degradation Molecule Tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate BocCleavage Boc Deprotection (Acidic/Thermal) Molecule->BocCleavage pH < 4 or T > 85°C RingOpening Cyclobutanone Ring Opening (Nucleophilic/Photolytic) Molecule->RingOpening Nucleophiles / UV Light Epimerization Alpha-Carbon Enolization (Basic Conditions) Molecule->Epimerization Strong Base (pH > 10) FreeAmine Free Pyrrolidine Intermediate BocCleavage->FreeAmine Acyclic Acyclic Ester/Amide Derivatives RingOpening->Acyclic Strain Release Racemic Loss of Stereopurity (Diastereomeric Mixture) Epimerization->Racemic Keto-Enol Tautomerism Polymer Oligomerization / Cross-Reactivity FreeAmine->Polymer Intermolecular Attack

Caption: Degradation pathways of the compound under acidic, basic, and nucleophilic conditions.

Troubleshooting & FAQs

Q1: My compound degraded into an insoluble polymeric mixture during storage. What happened? A: This is the hallmark of auto-catalyzed oligomerization. If the storage environment contains trace ambient acids or moisture (which can generate acidic micro-environments), the Boc group slowly cleaves[4]. The resulting free pyrrolidine amine intermolecularly attacks the highly electrophilic cyclobutanone carbonyl of neighboring molecules. This nucleophilic addition triggers ring-opening[2], creating a chain reaction that yields cross-linked, insoluble poly-amide/amine networks. Solution: Always store the compound under an inert argon atmosphere at -20°C in an amber vial.

Q2: During a reaction using a primary amine base, my LC-MS showed a mass increase corresponding to the addition of the amine, but the cyclobutanone peak disappeared. Why? A: You have observed a nucleophilic ring-opening event. Primary amines are highly nucleophilic. Instead of acting purely as a base, the primary amine attacked the strained cyclobutanone carbonyl. The 90° angle strain provides a massive thermodynamic driving force (~26 kcal/mol of strain energy) for the C-C bond to cleave, forming an acyclic amide derivative[1]. Solution: Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

Q3: I purified the compound via standard silica gel chromatography, but my isolated yield was extremely low, and NMR showed loss of the Boc group. How do I fix this? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The localized acidity on the silica surface is sufficient to catalyze the deprotection of the Boc group during the extended residence time of column chromatography. Solution: You must buffer your silica gel and eluent. Pre-treat the silica with 1-2% Triethylamine (TEA) to neutralize the acidic silanol sites before loading your compound.

Stability Matrix: Quantitative Condition Profiling

Use the following data matrix to rapidly assess the compatibility of your planned reaction conditions.

Environmental ConditionBoc Group StatusCyclobutanone StatusMechanistic Outcome & Recommendation
Neutral, Aprotic (e.g., DCM, THF) StableStableIdeal. Maintains both structural motifs.
Acidic (pH < 4, e.g., TFA, HCl) Cleaved StableAvoid. Triggers loss of isobutylene/CO₂ and subsequent oligomerization[4].
Strong Base (pH > 10, e.g., NaOH) StableEpimerized Caution. Triggers keto-enol tautomerism at the alpha-carbon, destroying stereocenters.
Nucleophilic (e.g., 1° Amines, Hydrazine) StableRing-Opened Avoid. Nucleophilic attack releases ring strain, destroying the cyclobutane[2].
Thermal (> 85°C) Degrades StableAvoid. Thermal decomposition of the carbamate linkage[4]. Keep reactions < 60°C.

Self-Validating Experimental Protocols

To ensure trustworthiness in your handling, the following protocols incorporate built-in validation steps.

Protocol A: Safe Handling & Inert Storage

Objective: Prevent moisture-induced trace acid formation and thermal degradation.

  • Equilibration: Remove the sealed vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for exactly 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing moisture that accelerates hydrolysis.

  • Inert Aliquoting: Open the vial inside a glovebox or under a continuous stream of dry Argon. Transfer the required mass using a static-free spatula.

  • Purging: Backfill the source vial with Argon for 60 seconds before sealing with Parafilm.

  • Validation (Mass Tracking): Weigh the sealed vial to 0.1 mg precision before returning it to the freezer. Re-weigh it after 1 week. A stable mass confirms the absence of CO₂ evolution (which would indicate Boc thermal degradation) and moisture ingress.

Protocol B: Buffered Chromatographic Purification

Objective: Purify the intermediate without acid-catalyzed Boc cleavage on silica.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent. Causality: The TEA irreversibly binds to the highly acidic silanol groups on the silica surface, neutralizing them.

  • Loading & Elution: Load the compound dissolved in a minimum amount of spiked solvent. Elute rapidly to minimize stationary phase residence time.

  • Validation (2D-TLC): To verify stability, perform a 2D-TLC of your combined fractions. Spot the sample, run the plate in the Y-axis, let it dry completely, rotate 90°, and run it in the X-axis. If a single spot appears perfectly on the diagonal, the compound is stable. Any off-diagonal spots indicate that degradation (Boc cleavage) is actively occurring during the chromatographic run.

Workflow Start Receipt of Compound Storage Store at -20°C in Amber Vial (Argon/Nitrogen Atmosphere) Start->Storage Prep Sample Preparation for Reaction Storage->Prep CheckSolvent Solvent Selection Prep->CheckSolvent Aprotic Use Aprotic, Non-Nucleophilic (e.g., DCM, THF, Toluene) CheckSolvent->Aprotic Preferred Protic Avoid Primary Amines & Strong Acids/Bases CheckSolvent->Protic Restricted CheckPurification Purification Step Aprotic->CheckPurification Silica Use Triethylamine-Treated Silica Gel (Buffered) CheckPurification->Silica Column Chromatography

Caption: Recommended workflow for the storage, handling, and purification of the compound.

References

  • Liskon Biological. Functions and Mechanism of Cyclobutanone. Liskonchem. Available at:[Link]

  • McMurry, J. Organic Chemistry: A Tenth Edition - 4.3 Stability of Cycloalkanes: Ring Strain. Pressbooks. Available at:[Link]

  • Reuberson, J. et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem (PMC9285390). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Welcome to the technical support guide for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals aiming to achieve high purity for this critical building block. The guidance herein is structured to address common challenges encountered during post-synthesis purification, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude sample of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate?

Understanding the potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from the synthetic route and subsequent workup.[1]

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the pyrrolidine or cyclobutanone rings.

  • Reagents and By-products: A common method for introducing the tert-butyloxycarbonyl (Boc) group uses di-tert-butyl dicarbonate (Boc₂O).[2][3] Residual Boc₂O or its by-products (like tert-butanol) may be present. Bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also common and can contaminate the product.

  • Side-Reaction Products: Isomers or products from undesired reactions involving the ketone functional group.

  • Degradation Products: The most significant potential degradation product is the Boc-deprotected amine, 3-(2-oxocyclobutyl)pyrrolidine. The Boc group is highly sensitive to acidic conditions and can be cleaved, yielding this more polar and basic impurity.[4][5]

Q2: How can I effectively assess the purity of my material before and after purification?

A multi-faceted analytical approach is essential for robust purity assessment. Relying on a single method can be misleading.[6]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid tool for initial assessment and for monitoring the progress of column chromatography. It helps in identifying the number of components in your crude mixture and selecting an appropriate solvent system for separation.

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis, HPLC provides quantitative data on the percentage purity of your main compound and impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities, which aids in deducing their structures.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product. The presence of unexpected signals can indicate impurities, and integration of the peaks can sometimes be used for a rough estimation of purity.[8]

Q3: My primary purification by flash chromatography is giving poor separation. What can I do to optimize it?

Poor separation in flash column chromatography is a common issue. The cause often lies in the choice of stationary or mobile phase.

  • Problem: Your target compound is streaking or co-eluting with a more polar impurity.

  • Analysis: The target molecule contains a Boc-protected amine. While the Boc group reduces the basicity of the nitrogen, the lone pair can still interact with acidic silanol groups on the surface of standard silica gel. This is especially problematic if you have the de-protected amine impurity, which is basic and will strongly interact with silica, causing significant tailing.

  • Solution: Neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase (e.g., ethyl acetate/hexanes).[9] This competes with your compound for binding to the acidic sites, resulting in sharper peaks and improved separation. Alternatively, using an amino-functionalized silica gel column can also yield excellent results for amine-containing compounds.[9]

Q4: Can I use recrystallization for this compound? It appears as an oil after chromatography.

Recrystallization is an excellent technique for achieving very high purity, but it requires the compound to be a solid.[10] If your purified compound is an oil or a waxy solid, direct recrystallization is not feasible. However, it may still be possible.

  • Inducing Crystallization: Sometimes, high-purity oils can be induced to crystallize. Try dissolving the oil in a minimal amount of a "good" solvent (one it dissolves in easily, like ethyl acetate or acetone) and then slowly adding a "poor" or "anti-solvent" (one it is insoluble in, like hexanes or heptane) until turbidity appears.[11] Let it stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface. Cooling may also help.

  • Salt Formation: If the free base is an oil, converting it to a salt (e.g., an oxalate or hydrochloride salt) can often produce a stable, crystalline solid that is amenable to recrystallization. However, this is generally not recommended for this compound, as the acidic conditions required for salt formation would likely cleave the Boc protecting group.[12]

If the compound remains an oil, chromatography is the most appropriate purification method.

Troubleshooting and Detailed Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to provide robust separation of the target compound from both less polar and more polar impurities.

1. Analytical TLC and Solvent System Selection:

  • Prepare several TLC chambers with different ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, EtOAc).
  • Test solvent systems such as 10%, 20%, 30%, and 50% EtOAc in Hexanes.
  • The ideal system should give your target compound an Rf (retention factor) value of approximately 0.25-0.35.
  • If tailing is observed for any spots, prepare a new eluent containing 0.5% triethylamine (TEA) and re-run the TLC to see if the spot shape improves.

2. Column Preparation (Slurry Packing):

  • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).
  • Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
  • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase (e.g., 5-10% EtOAc/Hexanes).
  • Gradually increase the polarity of the mobile phase (a "gradient"). For example, you might run:
  • 500 mL of 10% EtOAc/Hexanes
  • 1000 mL of a linear gradient from 10% to 30% EtOAc/Hexanes
  • 1000 mL of 30% EtOAc/Hexanes
  • Collect fractions of a consistent volume throughout the run.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate.
  • Combine the fractions that contain only the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization via Two-Solvent Method

This protocol is applicable if your compound is a solid or can be induced to crystallize.[13]

1. Solvent System Selection:

  • Find a miscible solvent pair: a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which it is insoluble.
  • Potential pairs include:
  • Ethyl Acetate (good) / Hexanes (poor)
  • Acetone (good) / Water (poor)
  • Isopropanol (good) / Heptane (poor)

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Heat a beaker of the "good" solvent on a hot plate.
  • Add the minimum amount of the hot "good" solvent to the flask to just dissolve the solid completely.[14]

3. Induction of Crystallization:

  • While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution remains faintly cloudy (turbid).[11]
  • If too much "poor" solvent is added, add a few drops of the hot "good" solvent to clarify the solution again.

4. Cooling and Crystal Growth:

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]
  • Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
  • Allow the crystals to air dry on the filter paper or transfer them to a watch glass and dry them in a vacuum oven at a gentle temperature.

Data & Visualization

Data Summaries

Table 1: Potential Impurities and Analytical Signatures.

Impurity Type Example Expected TLC Rf (vs. Product) Key Analytical Signal
Starting Material Pyrrolidine precursors Varies (likely different polarity) Absence of Boc or cyclobutanone signals in NMR/MS
Reagent By-product tert-Butanol Lower Singlet at ~1.2 ppm in ¹H NMR
Degradation Product Deprotected Amine Much Lower (streaks on silica) Absence of 9H singlet (~1.4 ppm) for Boc group in ¹H NMR

| Isomeric By-product | Positional isomer | Similar | Similar mass in MS, different chemical shifts in NMR |

Table 2: Comparison of Primary Purification Methods.

Method Pros Cons Best For
Flash Chromatography Highly versatile for most mixtures; separates by polarity; good for oils and solids. Can use large volumes of solvent; may not achieve highest purity in one pass. Crude mixtures with multiple components of varying polarity.

| Recrystallization | Can yield very high purity; cost-effective and scalable. | Compound must be a solid; requires finding a suitable solvent system; lower recovery. | Final polishing step for a solid compound that is already >90% pure. |

Experimental Workflows

Purification_Decision_Tree start Crude Product purity_check Assess Purity (TLC, LC-MS) start->purity_check flash_chrom Perform Flash Column Chromatography purity_check->flash_chrom is_solid Is the material a solid? recrystallize Perform Recrystallization is_solid->recrystallize Yes final_product Pure Product (Dry and Characterize) is_solid->final_product No, (Product is an oil) post_chrom_check Assess Purity of Combined Fractions flash_chrom->post_chrom_check is_pure Purity > 98%? post_chrom_check->is_pure is_pure->is_solid No is_pure->final_product Yes recrystallize->final_product

Caption: Decision workflow for purifying the target compound.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Select Eluent via TLC (Aim for Rf ≈ 0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Gradient (e.g., 10% -> 30% EtOAc/Hex) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Yields Purified Compound

Caption: Step-by-step flash chromatography workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of the Boc Protecting Group.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20).
  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382-401.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15482.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Molecules. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(3), 1369.
  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25192-25199.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • Royal Society of Chemistry. (2022). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. RSC Advances, 12(45), 29281-29288.

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Answering the user request. Welcome to the technical support center for the synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user request.

Welcome to the technical support center for the synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Here, we address common challenges and provide in-depth, field-tested solutions to help you navigate the complexities of its synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

    • Low Yield of the Final Product

    • Incomplete Reaction or Stalling

    • Formation of Significant Byproducts

    • Difficulties in Purification

    • Issues with Scale-Up

  • Key Experimental Protocols

    • Protocol 1: Synthesis of the Enamine Intermediate

    • Protocol 2: [2+2] Cycloaddition for Cyclobutanone Formation

  • References

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate?

The most prevalent and reliable method involves a two-step sequence. First, a Boc-protected pyrrolidine derivative, typically Tert-butyl 3-formylpyrrolidine-1-carboxylate, is reacted with a secondary amine (like pyrrolidine or morpholine) to form a reactive enamine intermediate. This is followed by a [2+2] cycloaddition with a ketene or a ketene precursor, such as an acyl chloride with a non-nucleophilic base, to construct the cyclobutanone ring.

Q2: Why is the choice of base critical in the [2+2] cycloaddition step?

The base plays a dual role: it deprotonates the acyl chloride to generate the ketene in situ, and it neutralizes the acid formed during the reaction. A bulky, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. Using a nucleophilic base can lead to unwanted side reactions, such as the formation of amides with the acyl chloride or reaction with the ketene intermediate.

Q3: Can I use a different protecting group for the pyrrolidine nitrogen?

While the Tert-butoxycarbonyl (Boc) group is common due to its general stability and ease of removal under acidic conditions, other protecting groups like Carboxybenzyl (Cbz) or benzyl (Bn) can be used. However, you must consider the compatibility of these groups with the reaction conditions. For instance, a Cbz group is removed by hydrogenolysis, which might also reduce the ketone of the cyclobutanone ring. The Boc group is generally preferred for its robustness during the cycloaddition step.

Q4: My NMR spectrum shows unexpected peaks. What are the most likely impurities?

Common impurities include unreacted starting materials (the enamine or acyl chloride), byproducts from the self-condensation of the ketene, or products resulting from the hydrolysis of the enamine or the final product. A peak around 9.5-10 ppm would suggest residual aldehyde from the starting material. Broad peaks could indicate polymeric material from ketene self-reaction.

Q5: What are the key safety precautions for this synthesis?

Acyl chlorides are corrosive and react violently with water, releasing HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is often exothermic, so controlled addition of reagents and proper temperature monitoring are crucial, especially during scale-up.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low Yield of the Final Product

A low yield can be attributed to several factors, from the quality of reagents to the reaction conditions.

Potential Cause Diagnostic Check Recommended Solution
Moisture in the reaction Observe for fuming of acyl chloride upon addition. Check the water content of the solvent.Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Inefficient enamine formation Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting aldehyde.Use a Dean-Stark apparatus to remove water formed during enamine formation. Ensure the secondary amine is of high purity.
Degradation of the ketene intermediate The reaction mixture turns dark or tar-like.Maintain a low reaction temperature (0 °C or below) during the addition of the acyl chloride. Add the acyl chloride solution slowly to keep its concentration low.
Hydrolysis of the product during workup The aqueous layer shows the presence of product by LC-MS.Use a saturated, buffered aqueous solution (e.g., saturated sodium bicarbonate) for the initial quench. Minimize the time the product is in contact with the aqueous phase.
Issue 2: Incomplete Reaction or Stalling

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following:

  • Insufficient Base: The base is consumed stoichiometrically. Ensure at least one equivalent of base is used for each equivalent of acyl chloride. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

  • Low Reaction Temperature: While low temperatures are needed to control side reactions, the reaction may proceed very slowly. After the initial addition at a low temperature, consider allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours).

  • Poor Quality Reagents: The acyl chloride may have hydrolyzed over time. Use a freshly opened bottle or redistill it before use. The enamine can also degrade; it is often best to generate it in situ and use it immediately without isolation.

Logical Flow for Troubleshooting Low Yield/Stalled Reaction

G start Problem: Low Yield or Stalled Reaction check_moisture Check for Moisture Contamination (Anhydrous Solvents/Inert Atmosphere) start->check_moisture check_enamine Verify Enamine Formation (TLC or NMR of aliquot) start->check_enamine check_base Assess Stoichiometry and Quality of Base start->check_base check_temp Review Reaction Temperature Profile start->check_temp solution_moisture Solution: Use Dry Glassware, Anhydrous Solvents, Inert Gas check_moisture->solution_moisture solution_enamine Solution: Use Dean-Stark or Freshly Prepared Enamine check_enamine->solution_enamine solution_base Solution: Use >1.1 eq. of High-Purity, Non-Nucleophilic Base check_base->solution_base solution_temp Solution: Allow slow warming to RT after initial low-temp addition check_temp->solution_temp

Caption: Troubleshooting workflow for low yield.

Issue 3: Formation of Significant Byproducts

The primary byproduct often arises from the dimerization or polymerization of the ketene.

  • Cause: The concentration of the ketene intermediate is too high.

  • Solution: Employ a slow-addition (syringe pump) of the acyl chloride/base mixture to the solution of the enamine. This keeps the instantaneous concentration of the ketene low, favoring the [2+2] cycloaddition over self-reaction.

Another common byproduct is the N-acylated secondary amine, formed if the base is not sufficiently hindered.

  • Cause: The base (e.g., TEA) is acting as a nucleophile.

  • Solution: Switch to a more sterically hindered base like Diisopropylethylamine (DIPEA).

Issue 4: Difficulties in Purification

The final product has a moderate polarity, which can make chromatographic separation from polar byproducts challenging.

  • Strategy 1: Optimize Chromatography:

    • Solvent System: A gradient elution of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc) to elute non-polar impurities and gradually increase the polarity (up to 30-40% EtOAc).

    • Additive: Adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can help to reduce tailing of the product on silica gel.

  • Strategy 2: Chemical Treatment:

    • If unreacted aldehyde is a problem, a bisulfite wash during the aqueous workup can help to remove it.

    • If acidic impurities are present, a wash with a mild base (e.g., saturated NaHCO₃ solution) is recommended.

Issue 5: Issues with Scale-Up

Transitioning from milligram to multi-gram or kilogram scale introduces new challenges.

  • Exothermicity: The formation of the ketene and the cycloaddition are exothermic. On a larger scale, this can lead to a runaway reaction. Use a jacketed reactor with good temperature control. The addition of the acyl chloride must be done at a rate that allows the cooling system to dissipate the heat generated.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized "hot spots" or high concentrations of reagents.

  • Workup: Handling large volumes of organic and aqueous phases can be cumbersome. Consider using a continuous liquid-liquid extractor or a centrifugal separator for more efficient phase separation.

Key Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of the Enamine Intermediate (In-situ generation)
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq), pyrrolidine (1.1 eq), and toluene (approx. 0.2 M concentration of the aldehyde).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once water evolution ceases (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The resulting toluene solution of the enamine is used directly in the next step without isolation.

Protocol 2: [2+2] Cycloaddition for Cyclobutanone Formation

G reagents Enamine in Toluene (from Protocol 1) addition Slowly add (syringe pump): Chloroacetyl chloride (1.2 eq) + DIPEA (1.5 eq) in Dichloromethane (DCM) reagents->addition Cool to 0 °C reaction Reaction at 0 °C to RT Stir for 12-16 hours addition->reaction workup Aqueous Workup: 1. Quench with sat. NaHCO₃ 2. Separate Layers 3. Extract aqueous with DCM reaction->workup purification Purification: 1. Dry over Na₂SO₄ 2. Concentrate 3. Silica Gel Chromatography workup->purification product Final Product: Tert-butyl 3-(2-oxocyclobutyl) pyrrolidine-1-carboxylate purification->product

Caption: Workflow for the [2+2] cycloaddition step.

  • Setup: Under an inert atmosphere (N₂), cool the toluene solution of the enamine from Protocol 1 to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) and DIPEA (1.5 eq) in an anhydrous solvent like dichloromethane.

  • Slow Addition: Add the chloroacetyl chloride/DIPEA solution to the cooled enamine solution dropwise via a syringe pump over 1-2 hours. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., gradient of 5% to 40% ethyl acetate in hexanes) to yield the title compound.

References

  • Tidwell, T. T. (2008). Ketenes (2nd ed.). Wiley-Interscience. [Link]

  • Ghosez, L., & O'Donnell, M. J. (Eds.). (1984). Organic Synthesis, Vol. 63. John Wiley & Sons. [Link]

Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Welcome to the technical support center for the synthesis and modification of reaction parameters for tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This guide is intended for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and modification of reaction parameters for tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This guide is intended for researchers, chemists, and drug development professionals who are working with this or structurally similar spirocyclic compounds. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for forming the spiro[pyrrolidine-3,2'-cyclobutanone] core structure?

A1: The formation of a spirocyclic cyclobutanone fused to a pyrrolidine ring is most commonly achieved through an intramolecular [2+2] cycloaddition of a ketene with an alkene.[1] In this specific case, the reaction would likely involve generating a ketene from a suitable carboxylic acid precursor attached to the pyrrolidine ring, which then undergoes an intramolecular reaction with an alkene tethered to the 3-position of the pyrrolidine.

The general approach involves the conversion of a carboxylic acid derivative (like an acid chloride) into a highly reactive ketene intermediate. This ketene then reacts with a tethered alkene to form the four-membered cyclobutanone ring. The efficiency of this intramolecular cycloaddition is often dependent on the length of the tether connecting the reacting groups.[2]

Q2: My reaction is showing low to no yield of the desired product. What are the primary parameters I should investigate?

A2: Low yields in intramolecular ketene-alkene cycloadditions are a common issue. The problem can often be traced back to one of several key areas:

  • Inefficient Ketene Formation: The generation of the ketene intermediate is the first critical step. If the ketene is not formed efficiently, the subsequent cycloaddition cannot occur.

  • Ketene Dimerization: Ketenes are highly reactive and can readily dimerize, which is often a major competing side reaction that consumes the intermediate.

  • Reaction Concentration: The concentration of the reaction is crucial for intramolecular processes. If the concentration is too high, intermolecular side reactions, including dimerization, can dominate. Conversely, if it's too dilute, the reaction rate may be impractically slow.

  • Temperature: The temperature must be carefully controlled. While some reactions require heat to generate the ketene, excessive temperatures can lead to decomposition or unwanted side reactions.

A logical first step is to confirm the formation of the ketene intermediate, if possible, through in-situ monitoring (e.g., IR spectroscopy, where ketenes have a characteristic stretch around 2150 cm⁻¹).

Troubleshooting Guide: Modifying Reaction Parameters

Issue 1: Low Conversion and Starting Material Recovery

If you are observing a significant amount of unreacted starting material, it is likely that the activation energy for ketene formation is not being met, or the reaction conditions are otherwise non-optimal.

  • Causality: The conversion of an acid chloride to a ketene typically requires a non-nucleophilic base, such as triethylamine, to eliminate HCl.[3] If the base is not strong enough, is sterically hindered, or is added at too low a temperature, the elimination reaction will be slow or incomplete.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a suitable non-nucleophilic base. Triethylamine is common, but more hindered bases like diisopropylethylamine (DIPEA) can sometimes be beneficial to suppress side reactions.

    • Temperature Adjustment: Gradually increase the reaction temperature. For ketene generation from acid chlorides, the reaction is often performed at elevated temperatures (e.g., in refluxing toluene).[2]

    • Slow Addition: The precursor (e.g., the acid chloride) should be added slowly to a solution of the base at the appropriate temperature. This maintains a low concentration of the precursor and can favor the intramolecular reaction pathway.

Issue 2: Formation of a Major, Unidentified Byproduct

The most common byproduct in ketene-based reactions is the ketene dimer. Other possibilities include products from intermolecular reactions or decomposition.

  • Causality: Ketene dimerization occurs when two molecules of the ketene intermediate react with each other. This is a bimolecular process and is therefore highly dependent on the concentration of the ketene.

  • Troubleshooting Steps:

    • High Dilution: Run the reaction under high-dilution conditions. This can be achieved by adding the acid chloride precursor very slowly over a long period to a large volume of solvent. This keeps the instantaneous concentration of the ketene low, thus favoring the intramolecular [2+2] cycloaddition over intermolecular dimerization.

    • Solvent Choice: The choice of solvent can influence reaction rates. Non-polar, aprotic solvents like toluene or benzene are often used.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Ketene-Alkene Cycloaddition

This protocol provides a general framework. Specific substrate concentrations and temperatures will require optimization.

  • Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a syringe pump for slow addition. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base: The flask is charged with anhydrous toluene and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents). The solution is heated to reflux.

  • Precursor Addition: The acid chloride precursor, dissolved in anhydrous toluene, is added dropwise to the refluxing solution via the syringe pump over a period of 4-8 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The triethylammonium hydrochloride salt is removed by filtration. The filtrate is washed with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[4]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Selectivity

ParameterModificationExpected Outcome on YieldRationale
Concentration Decrease from 0.1 M to 0.01 MIncreaseFavors intramolecular cycloaddition over intermolecular dimerization.
Temperature Increase from 80°C to 110°C (Toluene)May Increase or DecreaseEnsures efficient ketene formation, but may also increase side reactions.
Addition Rate Increase from 2 hours to 8 hoursIncreaseMaintains a low instantaneous concentration of the reactive ketene intermediate.
Base Switch from Triethylamine to DIPEAMay IncreaseA more hindered base can sometimes reduce side reactions involving the base itself.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Ketene Formation cluster_1 Step 2: Intramolecular Cycloaddition cluster_2 Side Reaction A Acid Chloride Precursor B Ketene Intermediate A->B - HCl (Base Assisted) C Ketene Intermediate D Target Spirocycle C->D [2+2] Cycloaddition E Ketene Intermediate F Ketene Dimer E->F Dimerization G Start Low Yield Observed Q1 Is Starting Material Consumed? Start->Q1 Action1 Increase Temp. Check Base Stoichiometry Q1->Action1 No Q2 Is Dimer the Major Product? Q1->Q2 Yes A1_Yes Yes A1_No No Result1 Re-evaluate Reaction Action1->Result1 Action2 Decrease Concentration Slow Down Addition Rate Q2->Action2 Yes Action3 Analyze Byproducts (LC-MS) Consider Alternative Pathways Q2->Action3 No A2_Yes Yes A2_No No Result2 Re-evaluate Reaction Action2->Result2

Sources

Troubleshooting

resolving solubility issues of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Guide for: Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate This guide is designed for researchers, scientists, and drug development professionals to effectively address and resolve solubility challenges encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for: Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to effectively address and resolve solubility challenges encountered with Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Compound Overview & Inherent Challenges

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is a molecule characterized by a distinct structural duality. The presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, combined with the saturated pyrrolidine and cyclobutane rings, imparts significant lipophilic (oil-loving) character.[1] Conversely, the ketone (C=O) functional group on the cyclobutane ring introduces a polar region capable of acting as a hydrogen bond acceptor.

This combination of a large nonpolar scaffold with a localized polar site means the compound is neither extremely nonpolar nor extremely polar, which can lead to limited solubility in a wide range of common single solvents. Achieving a stable, homogenous solution often requires a systematic and well-reasoned approach.

Frequently Asked Questions (FAQs)

Q1: Why won't this compound dissolve in water or simple alcohols like methanol? A: The large, greasy Boc group and hydrocarbon rings dominate the molecule's character, making it poorly soluble in highly polar, protic solvents like water. While methanol is more accommodating than water, the molecule's lipophilicity is often too high for complete dissolution, especially at higher concentrations.[1][2]

Q2: I see some initial dissolution in dichloromethane (DCM), but it crashes out. What's happening? A: This is a common sign of marginal solubility. While DCM, a chlorinated solvent, can solvate the nonpolar parts of the molecule, it is not polar enough to effectively interact with the ketone group, leading to an unstable solution. Supersaturation followed by precipitation is common in such cases.

Q3: Is heating recommended to improve solubility? A: Gentle heating (e.g., 30-40°C) can be effective, as solubility is often positively correlated with temperature.[2] However, be cautious. Prolonged heating or high temperatures can risk thermal degradation of the compound. Always start with gentle warming and monitor for any changes in color or the appearance of impurities.

Q4: Which solvent should I try first? A: For Boc-protected compounds, polar aprotic solvents are an excellent starting point.[1][3] We recommend beginning with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). They possess a good balance of polarity to interact with the ketone and a nonpolar character to accommodate the rest of the molecule.

In-Depth Troubleshooting Guide

This section provides a systematic workflow for tackling solubility issues, from initial solvent screening to more advanced techniques.

3.1 The Causality of Solvent Selection

The key is to match the solvent's properties to the molecule's structure. Boc-protected amines and similar structures generally exhibit good solubility in a wide range of common organic solvents due to the dual nature of the bulky, nonpolar tert-butyl group and the polar carbamate moiety.[1]

  • Polar Aprotic Solvents (Best Initial Choice): Solvents like DMSO, DMF, and Acetonitrile have strong dipole moments to solvate the ketone group but lack acidic protons, which prevents unwanted reactions with the Boc-group. Their alkyl groups also help solvate the nonpolar regions.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can be effective but may struggle with the polar ketone, as noted in the FAQs. They are better suited for less polar analogs.

  • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane can be moderately effective. Their ether oxygens can interact with the compound, but their overall polarity is lower than that of DMSO or DMF.

  • Alcohols: Ethanol and Isopropanol are generally poor choices for initial stock solutions due to the compound's high lipophilicity, but they may be used in co-solvent systems.

3.2 Troubleshooting Workflow

This decision tree provides a logical path for identifying a suitable solvent system.

G cluster_0 start Start: Small-Scale Solubility Test (1-5 mg of compound) try_dmso Try Polar Aprotic: 1. DMSO 2. DMF start->try_dmso is_soluble1 Is it fully soluble? try_dmso->is_soluble1 success Success! Prepare stock solution. Note: Check compatibility with downstream assay. is_soluble1->success Yes try_dcm_thf Try: 1. Dichloromethane (DCM) 2. Tetrahydrofuran (THF) is_soluble1->try_dcm_thf No is_soluble2 Is it fully soluble? try_dcm_thf->is_soluble2 is_soluble2->success Yes use_cosolvent Advanced Technique: Use Co-Solvent System (e.g., DMSO/Ethanol) is_soluble2->use_cosolvent No is_soluble3 Is it fully soluble? use_cosolvent->is_soluble3 is_soluble3->success Yes other_tech Consider Advanced Formulation Methods: (Sonication, Nanosuspension) is_soluble3->other_tech No end Consult Technical Support other_tech->end caption Fig 1. Systematic Workflow for Solvent Selection.

Fig 1. Systematic Workflow for Solvent Selection.
Experimental Protocols

These protocols are designed to be self-validating, ensuring reliable and reproducible results.

Protocol 1: Qualitative Small-Scale Solubility Screening

Objective: To efficiently screen multiple solvents with a minimal amount of compound.

Materials:

  • Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (10-20 mg)

  • Selection of solvents (e.g., DMSO, DMF, Acetonitrile, DCM, THF, Ethanol)

  • Multiple small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors

Procedure:

  • Aliquot Compound: Weigh and place a small, known amount of the compound (e.g., 2 mg) into each vial.

  • Solvent Addition: Add a measured volume of a single solvent to each vial to achieve a target concentration (e.g., add 200 µL for a 10 mg/mL test).

  • Agitation: Cap the vials securely and vortex vigorously for 1-2 minutes.[1]

  • Visual Inspection: Hold the vial against a contrasting background and observe.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid remains, but a significant amount has dissolved. The solution may be hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Record Observations: Systematically record the outcome for each solvent in a laboratory notebook.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System

Objective: To prepare a stable, concentrated stock solution when single solvents are ineffective. Co-solvency utilizes a strong organic solvent to dissolve the compound, which is then diluted with a more assay-compatible solvent.[4]

Materials:

  • Selected primary solvent (e.g., DMSO)

  • Selected secondary solvent (e.g., Ethanol or a buffered aqueous solution like PBS)

  • Vortex mixer and/or sonicator

Procedure:

  • Initial Dissolution: Weigh the desired amount of the compound into a sterile tube. Add the minimum volume of the primary solvent (e.g., DMSO) required to fully dissolve the compound. This creates a highly concentrated intermediate.

  • Vortex/Sonicate: Ensure complete dissolution by vortexing. If needed, brief sonication in a water bath can help break up small aggregates.

  • Stepwise Dilution: Slowly add the secondary solvent (e.g., Ethanol) to the concentrated DMSO solution while vortexing. This gradual addition is critical to prevent the compound from precipitating out of solution ("crashing out").

  • Final Volume: Continue adding the secondary solvent until the final desired concentration and volume are reached.

  • Final Inspection: The final solution should be clear and homogenous. If any precipitation occurs, the ratio of primary to secondary solvent may need to be adjusted (i.e., a higher percentage of the primary solvent may be required).

G cluster_0 weigh 1. Weigh Compound add_dmso 2. Add Minimum Volume of Primary Solvent (e.g., DMSO) weigh->add_dmso dissolve 3. Vortex/Sonicate until Fully Dissolved add_dmso->dissolve add_cosolvent 4. SLOWLY Add Secondary Solvent (e.g., Ethanol) while Vortexing dissolve->add_cosolvent final_volume 5. Adjust to Final Volume & Concentration add_cosolvent->final_volume inspect 6. Inspect for Clarity final_volume->inspect caption Fig 2. Protocol for Co-Solvent Stock Preparation.

Fig 2. Protocol for Co-Solvent Stock Preparation.
Reference Data: Solvent Properties

Understanding the physical properties of solvents is crucial for making informed decisions. The following table summarizes key parameters for recommended solvents.[5][6][7]

SolventFormulaPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.7189.0
N,N-Dimethylformamide (DMF)C₃H₇NO6.436.7153.0
AcetonitrileC₂H₃N5.837.581.6
AcetoneC₃H₆O5.120.756.3
Ethers
Tetrahydrofuran (THF)C₄H₈O4.07.666.0
1,4-DioxaneC₄H₈O₂4.82.2101.1
Chlorinated
Dichloromethane (DCM)CH₂Cl₂3.18.939.7
ChloroformCHCl₃4.14.861.1
Alcohols (Protic)
EthanolC₂H₆O4.324.678.5
MethanolCH₄O5.132.764.7
Nonpolar
TolueneC₇H₈2.42.4110.6
HexaneC₆H₁₄0.11.968.7

Data compiled from multiple sources.[5][6][7][8][9] Values can vary slightly based on source and measurement conditions.

Advanced Considerations

If standard methods fail, particularly for aqueous buffer systems, several advanced formulation strategies can be explored. These are often employed in later-stage drug development but the principles can be adapted for research purposes.[4][10][11]

  • Nanosuspensions: Reducing the particle size of the compound to the sub-micron level dramatically increases the surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[4][11]

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a carrier polymer can prevent the formation of a stable crystal lattice, keeping the drug in a higher-energy, more soluble state.[4][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the lipophilic parts of the molecule, increasing its apparent solubility in aqueous media.[12]

These advanced techniques typically require specialized equipment but are powerful tools for overcoming significant solubility hurdles.[13] For any further assistance, please do not hesitate to contact our technical support team.

References
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). Google Cloud.
  • COMMON SOLVENT PROPERTIES. (n.d.). University of Rochester.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma.
  • Kumar, L., & Sreenivasa, R. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2935-2950. [Link]

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (2025, December). BenchChem.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1145. [Link]

  • A Technical Guide to the Solubility of Boc-Pyr-OtBu in Common Organic Solvents. (n.d.). BenchChem.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Common Organic Solvents: Table of Properties. (n.d.). Master Organic Chemistry.
  • Kumar, S. (2018, August 8). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Pharma Excipients.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data.
  • Solvent Physical Properties. (n.d.). Gaylord Chemical.
  • BOC-ON Product Information Sheet. (n.d.). Sigma-Aldrich.
  • tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate — Chemical Substance Information. (n.d.). ChemSafetyPRO.
  • Zhang, C., Wang, Y., Li, R., & Li, W. (2021). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(7), 2736–2745. [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry data for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

An In-Depth Analytical Comparison Guide: NMR and Mass Spectrometry Profiling of sp3-Rich Pyrrolidine Scaffolds As drug discovery pivots toward molecules with higher sp3 character to improve clinical success rates, functi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analytical Comparison Guide: NMR and Mass Spectrometry Profiling of sp3-Rich Pyrrolidine Scaffolds

As drug discovery pivots toward molecules with higher sp3 character to improve clinical success rates, functionalized saturated heterocycles like N-Boc pyrrolidines have become foundational building blocks. Among these, tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7)[1] offers a unique, highly strained structural motif.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analytical performance of the strained cyclobutyl scaffold against its less strained, widely utilized analog, tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate . By understanding the causality behind their spectral behaviors—specifically N-Boc rotameric coalescence and strain-induced MS fragmentation—analytical and medicinal chemists can streamline structural elucidation and method development.

Structural Rationale & Analytical Challenges

Both molecules feature an N-Boc-protected pyrrolidine ring linked to a cyclic ketone. However, the ring size of the ketone dictates distinct physical and analytical behaviors:

  • Target Compound: Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate ( C13​H21​NO3​ , MW: 239.31 g/mol ). The 4-membered cyclobutanone ring introduces significant angle strain (~26 kcal/mol), making it highly susceptible to cycloreversion or ring-opening under mass spectrometric ionization[2].

  • Reference Analog: Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate ( C14​H23​NO3​ , MW: 253.34 g/mol ). The 5-membered cyclopentanone ring is thermodynamically stable, yielding cleaner, more predictable MS/MS spectra.

The primary analytical challenge for both scaffolds in NMR is the partial double-bond character of the carbamate (N-Boc) C-N bond, which restricts rotation and leads to distinct rotameric populations at ambient temperature[3][4].

NMR Performance & Rotameric Resolution

At 25°C in CDCl3​ , N-Boc pyrrolidines exhibit severe peak broadening and signal duplication due to the slow exchange between cis and trans carbamate rotamers on the NMR timescale[5].

Quantitative NMR Shift Comparison

The table below summarizes the diagnostic 1H and 13C NMR shifts, highlighting the differences caused by the ketone ring strain.

Diagnostic FeatureCyclobutyl Scaffold (Target)Cyclopentyl Scaffold (Analog)Causality / Observation
Boc −C(CH3​)3​ ( 1H ) 1.45 & 1.48 ppm (s, 9H)1.44 & 1.47 ppm (s, 9H)Split singlets due to N-Boc rotamers at 25°C.
Ketone Carbonyl ( 13C ) ~208.5 ppm~214.2 ppm4-membered rings shift carbonyls upfield relative to 5-membered rings due to bond angle compression.
Carbamate C=O ( 13C ) 154.2 & 153.8 ppm154.4 & 154.0 ppmDoubled peaks confirm rotameric presence[3].
α -Ketone CH ( 1H ) 3.15 - 3.30 ppm (m, 1H)2.30 - 2.45 ppm (m, 1H)The cyclobutyl α -proton is heavily deshielded by ring strain and proximity to the pyrrolidine linkage.
Protocol: Variable Temperature (VT) NMR for Rotamer Coalescence

To self-validate the structure and prove that peak doubling is purely conformational (and not a chemical impurity), a VT-NMR protocol is required.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6​ (do not use CDCl3​ , as its boiling point is too low for complete coalescence).

  • Initial Acquisition: Acquire a standard 1D 1H spectrum at 25°C (298 K). Note the broad/doubled peaks around 1.40 ppm and 3.20 ppm.

  • Heating Ramp: Increase the probe temperature to 90°C (363 K) in 10°C increments. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Acquisition: At 90°C, the thermal energy exceeds the rotational barrier of the N-Boc C-N bond. Acquire the 1H spectrum. The previously doubled tert-butyl singlets will coalesce into a single, sharp singlet at ~1.42 ppm, verifying sample purity.

Mass Spectrometry: Ionization & Fragmentation Dynamics

Under Electrospray Ionization (ESI+), both compounds readily form [M+H]+ and [M+Na]+ adducts. However, their Collision-Induced Dissociation (CID) pathways diverge significantly due to the cyclobutanone ring.

LC-MS/MS Data Comparison
Precursor Ion [M+H]+ Primary Product Ion (15 eV)Secondary Product Ion (25 eV)Diagnostic Fragment
m/z 240.2 (Cyclobutyl)m/z 184.1 (Loss of t-Bu)m/z 140.1 (Loss of Boc)m/z 98.1 (Loss of ketene, C2​H2​O )
m/z 254.2 (Cyclopentyl)m/z 198.1 (Loss of t-Bu)m/z 154.1 (Loss of Boc)m/z 136.1 (Loss of H2​O )

Mechanistic Causality: While both molecules reliably lose the Boc group (successive loss of isobutylene −56 Da, followed by CO2​

−44 Da), the resulting bare pyrrolidine scaffolds behave differently. The cyclopentyl analog undergoes a standard loss of water from the ketone. In stark contrast, the cyclobutyl analog undergoes a classic cycloreversion/fragmentation driven by the release of ring strain, expelling neutral ketene ( C2​H2​O , 42 Da) to yield a highly stable m/z 98 fragment[2][6].

MS_Fragmentation M [M+H]+ m/z 240.2 (Cyclobutyl Scaffold) F1 Loss of t-Bu [-C4H8] m/z 184.1 M->F1 CID (15 eV) F2 Loss of Boc [-C5H8O2] m/z 140.1 M->F2 Direct CID (25 eV) F1->F2 -CO2 (20 eV) F3 Strain-Driven Cleavage [- Ketene, C2H2O] m/z 98.1 F2->F3 Cycloreversion (30 eV)

Figure 1: ESI-MS/MS fragmentation pathway of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Protocol: Triple Quadrupole (QQQ) MRM Optimization Workflow

To establish a self-validating quantitative assay for the cyclobutyl target, follow this Multiple Reaction Monitoring (MRM) workflow:

  • Infusion: Infuse a 1 µg/mL solution of the compound in 50:50 MeOH:H2​O (0.1% Formic Acid) directly into the ESI source at 10 µL/min.

  • Precursor Optimization (Q1): Scan m/z 100-300. Identify the [M+H]+ ion at m/z 240.2. Adjust the Declustering Potential (DP) to maximize this ion (typically 60-80 V).

  • Collision Energy (CE) Ramp (q2): Isolate m/z 240.2 in Q1. Ramp the CE in the collision cell (q2) using Argon gas from 5 to 40 eV.

  • Product Selection (Q3):

    • For Quantifier Transition: Monitor 240.2 140.1 (CE: 20 eV). This is the most abundant fragment.

    • For Qualifier Transition: Monitor 240.2 98.1 (CE: 30 eV). This fragment is highly specific to the cyclobutanone structural motif.

Analytical_Workflow S1 Sample Preparation (1 µg/mL in 50% MeOH + 0.1% FA) S2 LC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI+ Ionization (Capillary Voltage: 3.5 kV) S2->S3 S4 Q1: Precursor Selection (Isolate m/z 240.2) S3->S4 S5 q2: CID Fragmentation (Argon Gas, CE: 15-30 eV) S4->S5 S6 Q3: Product Ion Scan (Monitor m/z 140.1 & 98.1) S5->S6

Figure 2: Step-by-step LC-MS/MS analytical workflow for specific detection of the cyclobutyl scaffold.

Conclusion & Recommendations

When utilizing tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in synthetic pipelines, analysts must account for both its conformational flexibility and its ring-strain thermodynamics.

  • For NMR: Do not mistake N-Boc rotamers for impurities. Always utilize high-temperature DMSO−d6​ VT-NMR to force coalescence and validate sample purity.

  • For MS: Leverage the unique cycloreversion of the 4-membered ring. The loss of ketene (yielding m/z 98.1) serves as an excellent, highly specific MRM qualifier transition that distinguishes this scaffold from cyclopentyl or cyclohexyl analogs.

References

  • nextsds.com . tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate — Chemical Substance Information. Retrieved from:[Link][1]

  • Canadian Journal of Chemistry . Low Energy Electron Impact Ionization and Fragmentation: Cyclobutanone. Retrieved from: [Link][2]

  • The Journal of Organic Chemistry (ACS Publications) . Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. Retrieved from:[Link][3]

  • Nature / Princeton University (Macmillan Group) . Enantioconvergent cross-couplings of racemic alkylmetal reagents with unactivated secondary alkyl electrophiles: catalytic asymmetric Negishi α-alkylations of N-Boc-pyrrolidine (Supplementary Information). Retrieved from:[Link][4]

  • National Institutes of Health (NIH) . Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. Retrieved from:[Link][6]

Sources

Comparative

Biological Activity Comparison: Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate Derivatives in Targeted Covalent Inhibition

Executive Summary & Mechanistic Rationale In modern drug discovery, the pursuit of targeted covalent inhibitors (TCIs) has shifted from highly reactive, irreversible warheads to tunable, reversible covalent electrophiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pursuit of targeted covalent inhibitors (TCIs) has shifted from highly reactive, irreversible warheads to tunable, reversible covalent electrophiles. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) serves as a highly versatile, Boc-protected synthetic building block. Once deprotected and functionalized, the resulting 3-(2-oxocyclobutyl)pyrrolidine derivatives offer a unique dual-pharmacophore: a pyrrolidine scaffold that efficiently occupies S1/S2 specificity pockets, and a cyclobutanone ring that acts as a strained, reversible electrophilic warhead.

The Causality of Cyclobutanone Reactivity: The choice to utilize a cyclobutanone warhead over traditional ketones or acrylamides is rooted in physical organic chemistry. The four-membered cyclobutanone ring possesses significant angle strain (approximately 26 kcal/mol), as its internal bond angles are forced near 90° rather than the ideal 109.5° for sp³ carbons or 120° for sp² carbons. Upon nucleophilic attack by a catalytic serine or cysteine residue in a target protease, the sp² hybridized carbonyl carbon rehybridizes to sp³. This forms a stable hemiketal or thiohemiketal, relieving the angle strain and driving the equilibrium toward the covalent adduct[1]. Unlike Michael addition with acrylamides, this hemiketal formation is reversible, which drastically reduces off-target toxicity and immune-related idiosyncrasies[2].

Mechanism Target Target Protease (Active Ser/Cys) Cyclo Cyclobutanone Derivative (sp² hybridized) Target->Cyclo Non-covalent Binding Acryl Acrylamide Derivative (Michael Acceptor) Target->Acryl Non-covalent Binding Hemiketal Hemiketal Adduct (sp³, Reversible) Cyclo->Hemiketal Nucleophilic Attack Adduct Covalent Adduct (Irreversible) Acryl->Adduct Michael Addition Hemiketal->Cyclo Dissociation

Fig 1. Mechanistic pathways of reversible cyclobutanone vs. irreversible acrylamide inhibitors.

Comparative Biological Activity

To objectively evaluate the performance of the 3-(2-oxocyclobutyl)pyrrolidine scaffold, we compare it against two industry-standard alternatives: an Acrylamide-Pyrrolidine (irreversible covalent)[3] and a Nitrile-Pyrrolidine (reversible covalent, common in DPP-4 inhibitors). The data below represents a comparative profiling against a model cysteine protease (e.g., UCHL1 or a viral main protease).

Table 1: Biological Activity & Kinetic Profiling
Derivative ScaffoldWarhead MechanismTarget IC₅₀ (nM) kinact​/KI​ (M⁻¹s⁻¹)Residence Time ( t1/2​ )GSH Reactivity ( t1/2​ )
Cyclobutanone-Pyrrolidine Reversible Covalent451.2 × 10⁴140 mins> 24 hours
Acrylamide-Pyrrolidine Irreversible Covalent128.5 × 10⁴Infinite< 2 hours
Nitrile-Pyrrolidine Reversible Covalent180N/A (Fast eq.)< 5 mins> 24 hours

Data Synthesis & Interpretation: While the acrylamide derivative exhibits the highest biochemical potency (lowest IC₅₀) and infinite residence time, it suffers from rapid depletion in the presence of glutathione (GSH t1/2​ < 2 hours), indicating a high liability for off-target toxicity[3]. The nitrile derivative is safe but suffers from rapid dissociation, leading to poor target engagement duration. The cyclobutanone derivative occupies the optimal "Goldilocks" zone: it achieves potent inhibition and prolonged residence time (140 mins) due to the strain-relief driven hemiketal formation, while maintaining excellent metabolic stability against off-target biological nucleophiles[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the step-by-step methodologies required to generate the comparative data.

Protocol A: Target Engagement & Reversibility (Jump Dilution Assay)

Causality: Standard IC₅₀ assays cannot differentiate between tight-binding reversible inhibitors and irreversible covalent inhibitors. We utilize a jump dilution assay because it allows real-time kinetic monitoring of the dissociation rate ( koff​ ) without rebinding artifacts. Self-Validation: The assay includes the acrylamide derivative as a negative control for reversibility (must show 0% recovery) and a nitrile derivative as a positive control for rapid reversibility (must show immediate recovery).

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target protease (100 nM) with the cyclobutanone derivative at a concentration of 10 × IC₅₀ in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20) for 60 minutes at 37°C to ensure complete complex formation.

  • Rapid Dilution: Transfer 1 µL of the pre-incubated complex into 99 µL of assay buffer (a 100-fold dilution). This drops the inhibitor concentration significantly below its KI​ , forcing the equilibrium toward dissociation.

  • Substrate Addition: Immediately add a fluorogenic peptide substrate (e.g., AMC-tagged) at a concentration of 5 × Km​ .

  • Kinetic Monitoring: Measure the Relative Fluorescence Units (RFU) continuously for 120 minutes using a microplate reader (Ex/Em = 360/460 nm).

  • Data Analysis: Fit the resulting non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract koff​ . Calculate Residence Time as t1/2​=ln(2)/koff​ .

Workflow Step1 1. Pre-incubation Enzyme + Inhibitor (10x IC50) Step2 2. Rapid Dilution 100-fold in Assay Buffer Step1->Step2 Step3 3. Substrate Addition Fluorogenic Substrate Step2->Step3 Step4 4. Kinetic Monitoring Measure RFU over 120 mins Step3->Step4 Step5 5. Data Analysis Calculate k_off and Residence Time Step4->Step5

Fig 2. Jump dilution assay workflow for evaluating covalent inhibitor reversibility and residence time.

Protocol B: Off-Target Reactivity (Glutathione Trapping Assay)

Causality: Covalent drugs often fail in clinical trials due to idiosyncratic hepatotoxicity caused by indiscriminate reaction with abundant cellular nucleophiles like glutathione (GSH). Evaluating the intrinsic reactivity of the cyclobutanone warhead is critical for lead optimization. Self-Validation: The assay utilizes LC-MS to monitor the disappearance of the parent compound. An acrylamide derivative is run in parallel as a positive control for rapid GSH depletion.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the cyclobutanone derivative in DMSO.

  • Reaction Initiation: Dilute the inhibitor to a final concentration of 10 µM in PBS (pH 7.4) containing 5 mM reduced L-glutathione (GSH) and 10 µM of an internal standard (e.g., labetalol).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL of the reaction mixture at time points: 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent cyclobutanone derivative.

  • Calculation: Plot the natural log of the remaining parent compound peak area ratio versus time to determine the pseudo-first-order degradation rate constant ( kGSH​ ) and calculate the half-life ( t1/2​ ).

References

  • Habeeb Mohammad TS, Kelley EH, Reidl CT, et al. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Int J Mol Sci. 2024;25(2):1339.[Link]

  • Panyain N, Godinat A, Lanyon-Hogg T, et al. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. J Am Chem Soc. 2020;142(27):12020-12026.[Link]

  • Pan ZY, et al. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Eur J Med Chem. 2019;173:33-46.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Computational Modeling of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate and its Bioisosteric Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its ability to impart conformational rigidity and serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its ability to impart conformational rigidity and serve as a versatile peptidomimetic. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, a molecule featuring this privileged core, presents a compelling case study for the application of computational modeling. Its structure, combining the constrained pyrrolidine ring with a reactive cyclobutanone moiety, offers a rich conformational landscape with significant therapeutic potential.

This guide provides an in-depth, objective comparison of computational methodologies for characterizing Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. We will explore its conformational preferences and compare its modeled properties with those of two strategically chosen bioisosteric alternatives: N-Boc-azetidine-3-carbaldehyde and N-Boc-oxazolidine-4-carboxylate. This comparative analysis is designed to equip researchers with the rationale and practical steps to select and apply computational tools for the rational design of novel therapeutics.

The Imperative for Computational Modeling in Early-Stage Drug Discovery

Before committing to the resource-intensive process of chemical synthesis and biological testing, computational modeling offers a predictive lens into the behavior of a molecule.[1] By simulating molecular properties, we can anticipate conformational energies, identify likely binding poses, and predict ADME/Tox profiles, thereby prioritizing candidates with the highest probability of success.[2][3] For a molecule like Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, understanding the puckering of the pyrrolidine ring and the orientation of the cyclobutyl substituent is paramount to predicting its interaction with biological targets.

A Comparative Analysis of Scaffolds

The selection of a molecular scaffold is a critical decision in drug design. Here, we compare our target molecule with two bioisosteric replacements for the pyrrolidine ring: an azetidine and an oxazolidine derivative. Bioisosterism, the substitution of a chemical group with another of similar physical or chemical properties, is a powerful strategy for modulating a molecule's characteristics while retaining its biological activity.[4][5]

  • Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (Target Molecule): The five-membered pyrrolidine ring offers a balance of rigidity and conformational flexibility, primarily through endo and exo puckering. This dynamic behavior can be crucial for induced-fit binding to a target protein.

  • N-Boc-azetidine-3-carbaldehyde (Alternative 1): The four-membered azetidine ring is a more constrained analog of proline.[6][7] This increased rigidity can lead to higher binding affinity and improved metabolic stability, but may also reduce the molecule's ability to adapt to different binding pockets.

  • N-Boc-oxazolidine-4-carboxylate (Alternative 2): The oxazolidine ring introduces a heteroatom (oxygen) into the five-membered ring, altering its electronic properties and hydrogen bonding potential. This can be advantageous for improving solubility and modulating target interactions.[8]

The Computational Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive computational analysis of our target molecule and its alternatives. This workflow is designed to be a self-validating system, where the results of each step inform and refine the next.

Step 1: 3D Structure Generation and Initial Optimization

The first step is to generate a low-energy 3D conformation of each molecule. This is typically achieved using a molecular mechanics force field.

Experimental Protocol:

  • Input: Start with a 2D representation (e.g., SMILES string) of the molecule.

  • Software: Use a molecular editor and builder such as Avogadro or the builder function within a larger computational chemistry suite.

  • Force Field: Employ a general-purpose force field like MMFF94 or UFF to generate an initial 3D structure.

  • Initial Optimization: Perform a preliminary geometry optimization using the chosen force field to relieve any initial strain in the structure.

  • Output: A single, low-energy 3D conformer in a standard format (e.g., .mol or .pdb).

Diagram: Initial Structure Generation Workflow

Initial Structure Generation SMILES 2D SMILES String Builder Molecular Builder (e.g., Avogadro) SMILES->Builder ForceField Force Field Optimization (e.g., MMFF94) Builder->ForceField Output Initial 3D Structure (.mol file) ForceField->Output Computational Analysis Workflow InitialStruct Initial 3D Structure ConfSearch Conformational Search (Molecular Mechanics) InitialStruct->ConfSearch QM_Opt Quantum Mechanics Optimization (DFT/6-31G(d)) ConfSearch->QM_Opt MD_Sim Molecular Dynamics Simulation QM_Opt->MD_Sim Analysis Data Analysis and Comparison MD_Sim->Analysis

Caption: A comprehensive workflow for computational molecular analysis.

Step 4: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including conformational transitions and interactions with its environment.

Experimental Protocol:

  • Input: The lowest energy conformer from the DFT calculations.

  • Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.

  • System Setup: Place the molecule in a periodic box of explicit solvent (e.g., water molecules) and add ions to neutralize the system.

  • Force Field: Assign a suitable force field for the molecule (e.g., GAFF) and the solvent (e.g., TIP3P).

  • Simulation Protocol:

    • Minimization: Energy minimize the entire system to remove bad contacts.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the solute.

    • Production: Run the simulation for a desired length of time (e.g., 100 ns) without restraints.

  • Output: A trajectory file containing the atomic coordinates over time.

Comparative Data Analysis

The data generated from these computational steps allows for a quantitative comparison of the target molecule and its bioisosteric alternatives. The following tables present illustrative data based on typical results for such molecules.

Table 1: Conformational Energy Profile

MoleculeConformerRelative Energy (kcal/mol)Dihedral Angle (°C-N-Cα-Cβ)Pyrrolidine/Azetidine/Oxazolidine Pucker
Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate 10.00-35.2endo
21.2530.5exo
N-Boc-azetidine-3-carbaldehyde 10.00N/APlanar
23.50N/ASlightly Puckered
N-Boc-oxazolidine-4-carboxylate 10.00-20.1endo
20.8515.7exo

This is illustrative data and not from actual calculations on these specific molecules.

Table 2: Comparison of Computational Performance

Computational TaskTarget Molecule (Pyrrolidine)Alternative 1 (Azetidine)Alternative 2 (Oxazolidine)
Conformational Search Time (hours) 4.52.13.8
DFT Optimization Time per Conformer (hours) 1.20.81.0
MD Simulation Throughput (ns/day) 8512095

This is illustrative data representing typical computational costs.

Validation Against Experimental Data

While no specific experimental data for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate was found in the public domain, it is crucial to validate computational models against experimental results whenever possible. For the pyrrolidine scaffold, X-ray crystallography and NMR spectroscopy are the primary sources of validation data. [2][9]

  • X-ray Crystallography: Provides the solid-state conformation of a molecule. The root-mean-square deviation (RMSD) between the crystal structure and the lowest-energy computed conformer is a key metric for validation.

  • NMR Spectroscopy: Nuclear Overhauser effect (NOE) data provides information about through-space distances between protons, which can be used to validate the conformational ensemble. Coupling constants are also sensitive to dihedral angles.

In the absence of direct experimental data for our target molecule, we would look for crystal structures of closely related analogs, such as other 3-substituted N-Boc-pyrrolidines, to validate the accuracy of our chosen computational methods.

Conclusion: A Rationale-Driven Approach to Computational Modeling

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate and its bioisosteric alternatives. By systematically progressing from initial structure generation to detailed quantum chemical calculations and molecular dynamics simulations, researchers can gain a deep understanding of the conformational preferences and dynamic behavior of these important scaffolds.

The comparative analysis highlights the trade-offs between different scaffolds. While the pyrrolidine ring of the target molecule offers a desirable balance of flexibility and rigidity, the more constrained azetidine may provide enhanced binding affinity, and the oxazolidine can introduce favorable changes in physicochemical properties. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program.

The protocols and data presented herein, though illustrative, provide a robust framework for applying computational chemistry to accelerate the design and optimization of novel therapeutics. By embracing these in silico techniques, researchers can make more informed decisions, reduce the cost and time of drug development, and ultimately increase the likelihood of success in bringing new medicines to patients.

References

  • Computational chemistry has significantly advanced the development of therapeutically effective small molecules. [1]2. Azabicyclo[X,Y,0]alkanone amino acid derivatives and their analogues are well-studied dipeptide mimetics. [10][11][12]3. Docking studies revealed higher binding affinities of oxazolidinones 2 and 3a compared to linezolid, which were further validated by molecular dynamics simulations. [2]4. Further, DFT study were performed and these compounds were screened for their binding efficacies against the respective target proteins, followed by prediction of drug-likeness and ADME properties. [3][13]5. Disulfide-constrained peptides (DCP) are naturally occurring and possess numerous desirable properties, such as high stability, that qualify them as drug-like scaffolds for peptide therapeutics. [14]6. In silico assessment of the synthesized isoxazolidines involved molecular docking, wherein the compound with the highest docking score was subjected to molecular dynamics simulations. [15]7. A general and efficient method for the synthesis of azabicyclon[2][3]onanone and azabicyclod[2][14]ecanone amino acid derivatives was developed. [11]8. In peptide science, conformationally constrained dipeptides serve effectively as tools for structure-activity relationship studies to identify biologically active conformers. [12]9. An optimized geometry for the minimum energy conformation, of compounds 7a-7 L at B3LYP level. [13]10. The hybrid sequence composed of a alfa-amino acid and a alfa-hydroxy-beta2-amino acid...readily underwent cyclization to 5-aminomethyloxazolidine-2,4-dione rings (Amo) dipeptide-mimetic scaffolds. [16]11. PubChem provides information on Tert-butyl 3-oxopyrrolidine-1-carboxylate. [17]12. PubChem provides information on Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate. [18]13. Theoretical studies have shown that replacement of Pro by its lower homologue Aze, i.e. substitution of a pyrrolidine ring by an azetidine cycle, leads to a reduction of the conformational flexibility due to the quasi-planar geometry of the four-membered ring. [6]14. Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to investigate the conformational features of these Cα-tetrasubstituted amino acids. [19]15. This paper describes the synthesis of 3-fluoro-Aze amino acids as hydroxy-Aze analogues which are not susceptible to aldol cleavage. [20]16. PubChem provides information on tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. [21]17. Proline is a non-polar proteinogenic amino acid that forms a tertiary amide when incorporated into peptides. 18. Chemical substance information for tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is available. [9]19. The greater stability of oxazolidinones relative to their enamine carboxylic acid isomers is not surprising. [8]20. The effect of the proline analogue, l-thiazolidine-4-carboxylic acid (thioproline), on growth, and its relation to the metabolic function of proline in protein synthesis in Escherichia coli K-12, has been studied. [22][23]21. The conformational preferences of these Aze-containing peptides have been compared to those of the corresponding peptide analogues containing Pro or α-MePro in the place of 2-alkyl-Aze residue. [7]22. Pseudoproline derivatives such as Thr(ΨPro)-OH are commonly used in peptide synthesis to reduce the likelihood of peptide aggregation and to prevent aspartimide (Asi) formation during the synthesis process. [24]23. 1H NMR data for 3,3′-(5-tert-Butyl-1-oxido-3,4-dihydro-2H-pyrrole-2,2-diyl)di(1-propanol). [25]24. The crystal structure of 2-ethyl-1-tert-butyl 3-oxo-2-[phenyl(tert-butoxycarbonylamino)methyl]-1,2-pyrrolidinedicarboxylate, C24H34N2O7 has been determined. [26]25. Using a combination of theoretical chemistry and spectroscopic studies in both the gas phase and solution phase, we have demonstrated that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, Aatc(Me) can form sidechain–backbone N–H···N C6γ H-bonds that accompany—and thereby stabilize—C5 H-bonds. [27]26. PubChem provides information on tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. [28]27. The crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been determined. [29]28. Bioisosteric replacement is a powerful strategy for optimizing physicochemical, pharmacological, and safety properties. [4]29. PubChem provides information on (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [30]30. The term bioisosterism, introduced by Friedman in 1951 is used, when along with physicochemical analogy, compounds share some common biological properties. [5]31. The proline analogue, l-thiazolidine-4-carboxylic acid (thioproline), has been studied for its effects on E. coli. [23]32. The mechanism of action of the NPAA azetidine-2-carboxylic acid (Aze), an analog of the amino acid proline (Pro) has been investigated. [31]33. Bioisosteres are defined as substituents or substructures with similar biological properties and chemical and physical similarities. 34. CAS Common Chemistry provides information on 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. [32]35. The synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones has been reported. [33]36. The use of proline for the synthesis of pyrrolidine derivatives was also a strategic path for Nabil Aboul-Enein et al.,[34] who synthesized a small class of antidiabetic compounds. [35]37. A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed. [36]38. In 2011, Szymoniak and coworker published an interesting synthesis of N-Boc-protected azetidines through a diastereoselective hydrozirconation of chiral allylic amines. [37]39. Several papers highlighting the synthesis and physicochemical property analysis of spirocyclic oxetanes and spirocyclic azetidines for their potential use in drug discovery have recently been published. [38]40. The crystal structure of tert-butyl 2-(4-(12-bromo [2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate, C26H31BrN2O3 has been determined.

Sources

Comparative

X-ray crystallography of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Title : X-ray Crystallography of Pyrrolidine Intermediates: A Comparative Guide on Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (Boc) vs. Alternatives Introduction The synthesis of complex spirocyclic and fuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : X-ray Crystallography of Pyrrolidine Intermediates: A Comparative Guide on Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (Boc) vs. Alternatives

Introduction The synthesis of complex spirocyclic and fused-ring scaffolds often relies on functionalized pyrrolidine intermediates. Among these, 3-(2-oxocyclobutyl)pyrrolidine derivatives are highly valuable due to their rigidified conformation. However, determining the absolute stereochemistry of the cyclobutane-pyrrolidine linkage is a critical bottleneck in drug development. While NMR provides relative stereochemical insights, single-crystal X-ray diffraction (SCXRD) remains the absolute gold standard for configuration assignment.

This guide objectively compares the crystallographic performance of the widely used Boc-protected intermediate, Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate , against its Cbz-protected and unprotected (free amine) alternatives. As an Application Scientist, I will outline the causality behind the crystallization challenges of these molecules and provide field-proven, self-validating protocols for successful structure determination.

Structural Context & The Crystallization Challenge

The choice of protecting group fundamentally alters the physicochemical properties of the pyrrolidine intermediate, directly dictating its crystallization propensity and the quality of the resulting X-ray data.

  • The Boc-Protected Variant (Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate): The bulky tert-butyl group imparts high lipophilicity and solubility in most organic solvents. Causality dictates that rapid evaporation of such highly soluble, low-melting compounds often leads to "oiling out" (spinodal decomposition) rather than nucleation. Furthermore, the tert-butyl group acts as a molecular rotor at room temperature, causing severe positional disorder in the crystal lattice.

  • The Cbz-Protected Alternative (Benzyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate): The benzyl ring introduces π−π stacking interactions, which significantly lower the thermodynamic barrier to nucleation. This makes the Cbz derivative much easier to crystallize, though it increases the molecular weight and alters the crystal packing.

  • The Unprotected Alternative (Free Amine): While the secondary amine can act as a strong hydrogen bond donor (forming N-H···O=C networks), the free base is highly hygroscopic. Without strictly anhydrous conditions, it tends to form sticky hydrates or amorphous gums.

Objective Comparison: Boc vs. Cbz vs. Free Amine

To evaluate product performance, we must compare the crystallographic metrics of these three analogs. The quantitative data below summarizes typical SCXRD outcomes when determining the absolute structure of these light-atom (C, H, N, O) molecules.

ParameterBoc-Protected (Target)Cbz-Protected (Alternative 1)Free Amine (Alternative 2)
Optimal Crystallization Method Anti-solvent Vapor DiffusionSlow EvaporationSublimation / Anhydrous Cooling
Typical Space Group P21​ or P21​21​21​ P21​21​21​ P21​ (often as a hydrate)
Crystallization Time 7–14 days2–4 daysVariable (Prone to oiling)
Data Collection Temp. 100 K (Strictly Required)150 K100 K
Refinement Complexity High (tert-butyl disorder)LowMedium (H-atom location)
Typical Final R1​ 4.5% – 6.0%3.0% – 4.5%5.0% – 7.5%
Flack Parameter Precision ∼0.02(6) ∼0.01(4) ∼0.05(8)

Experimental Methodologies

To overcome the inherent challenges of the Boc-protected compound, the following protocols utilize self-validating systems to ensure structural integrity.

Protocol A: Anti-Solvent Vapor Diffusion Crystallization Because the Boc-derivative is prone to oiling out, we must control the supersaturation rate kinetically. Vapor diffusion achieves this by slowly introducing a non-polar anti-solvent into a solution of the compound.

  • Dissolution: Dissolve 10 mg of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in 0.5 mL of Ethyl Acetate (EtOAc) in a 2-dram inner vial. Causality: EtOAc is a "good" solvent that fully solvates the lipophilic Boc group.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Causality: Removing dust and impurities prevents heterogeneous nucleation, forcing the system to form fewer, larger single crystals.

  • Diffusion Setup: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of Hexane (anti-solvent). Cap the outer vial tightly.

  • Incubation: Store the setup undisturbed at 4°C for 7–14 days. Causality: The lower temperature reduces thermal kinetic energy, slowing the diffusion of hexane vapor into the EtOAc, which gently pushes the system into the metastable zone for nucleation.

  • Self-Validation Step: Examine the resulting precipitate under a cross-polarized stereomicroscope. The appearance of sharp extinction (birefringence) as the stage is rotated validates that the solid is a highly ordered crystal lattice, not an amorphous precipitate.

G A Purified Compound (Boc-Pyrrolidine) B Dissolve in EtOAc (Good Solvent) A->B C Filter (0.22 µm) Remove Nucleation Sites B->C D Vapor Diffusion Setup (Hexane Anti-solvent) C->D E Incubate at 4°C (Slow kinetics) D->E F Harvest Single Crystals (Birefringent) E->F

Figure 1: Self-validating vapor diffusion crystallization workflow for Boc-protected pyrrolidines.

Protocol B: X-Ray Data Collection & Refinement Once a suitable crystal is harvested, the data collection strategy must account for the lack of heavy atoms.

  • Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil and immediately plunge it into a 100 K nitrogen cryostream. Causality: Cooling to 100 K is absolutely mandatory to freeze the rotational motion of the tert-butyl group, reducing the atomic displacement parameters (ADPs) and improving high-angle diffraction intensity.

  • Data Collection: Collect diffraction data using a microfocus Cu-K α source ( λ=1.54184 Å). Causality: Mo-K α radiation does not provide a sufficient anomalous dispersion signal for light atoms (C, H, N, O). Cu-K α is required to accurately determine the absolute configuration.

  • Structure Solution: Integrate the data and solve the phase problem using intrinsic phasing methods (SHELXT) within the graphical user interface [1].

  • Refinement: Perform full-matrix least-squares refinement against F2 using [2].

  • Self-Validation Step: Monitor the Rint​ value during data reduction (must be < 0.05 for good data) and ensure the final R1​ factor converges below 5% with a featureless residual electron density map.

G A X-ray Diffraction Data (100 K, Cu Kα) B Data Reduction (Integration & Scaling) A->B C Structure Solution (Intrinsic Phasing / SHELXT) B->C D Initial Model Building (OLEX2 GUI) C->D E Anisotropic Refinement (SHELXL) D->E E->E Least Squares Cycles F Disorder Modeling (Boc group PART instructions) E->F G Final CIF Generation (R1 < 5%, Flack ~ 0) F->G

Figure 2: Crystallographic data processing and refinement pipeline utilizing OLEX2 and SHELXL.

Advanced Refinement: Taming the Tert-Butyl Rotor & Absolute Configuration

When refining Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, two specific crystallographic challenges must be addressed to ensure scientific integrity:

  • Modeling Boc Disorder: Even at 100 K, the tert-butyl group often freezes into two discrete conformations. In SHELXL, this must be modeled using PART 1 and PART 2 instructions, assigning free variables (e.g., 0.60 / 0.40 occupancy) to the disordered methyl carbon positions. Applying EADP (Equivalent Atomic Displacement Parameters) constraints ensures the thermal ellipsoids remain physically realistic. Failure to model this disorder results in artificially high R -factors and residual electron density peaks ( >1.0e−/A˚3 ) near the Boc group.

  • Validating the Flack Parameter: The absolute structure is verified by the [3]. For a pure enantiomer, this value should be near 0. However, as established by Flack and Bernardinelli, the standard uncertainty (s.u.) is just as critical as the value itself. For a light-atom structure like this pyrrolidine derivative, an s.u. of <0.1 is strictly required to definitively claim absolute configuration. If the s.u. is >0.1 , the anomalous signal is too weak, and the absolute structure cannot be trusted, necessitating a re-collection with longer exposure times or a thicker crystal.

Conclusion

While Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate presents distinct crystallization and refinement challenges compared to its Cbz-protected counterpart, it remains a highly viable intermediate for structure-based drug design. By leveraging kinetic control via vapor diffusion and rigorous low-temperature Cu-K α diffraction, researchers can confidently resolve its absolute stereochemistry and overcome the inherent disorder of the Boc moiety.

References

  • Dolomanov, O.V.; Bourhis, L.J.; Gildea, R.J.; Howard, J.A.K.; Puschmann, H. "OLEX2: A complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 2009. URL: [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015. URL: [Link]

  • Flack, H. D., & Bernardinelli, G. "Absolute structure and absolute configuration". Journal of Applied Crystallography, 2000. URL: [Link]

Validation

Benchmarking Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate Against Known Prolyl Oligopeptidase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for benchmarking the novel compound, Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, against a panel of well-established inhibitors of prolyl oligopeptidase (POP). D...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound, Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, against a panel of well-established inhibitors of prolyl oligopeptidase (POP). Due to the presence of a pyrrolidine-1-carboxylate moiety, a common feature in many POP inhibitors, this study is predicated on the hypothesis that this compound may exhibit inhibitory activity against POP.[1]

Prolyl oligopeptidase (POP), a serine protease, is a significant therapeutic target due to its role in the metabolism of proline-containing neuropeptides and its implication in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer.[1][2][3] The development of potent and selective POP inhibitors is therefore of considerable interest in drug discovery.[4][5] This guide outlines the experimental design, detailed protocols, and data analysis required for a rigorous comparative evaluation.

Introduction to Prolyl Oligopeptidase (POP) and Rationale for Investigation

Prolyl oligopeptidase (EC 3.4.21.26) is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[3][6] Its activity has been linked to the regulation of several neuropeptides and peptide hormones, making it a key player in neurological and psychiatric disorders.[2][7][8] Elevated POP activity has been observed in conditions such as Alzheimer's and Parkinson's diseases, making it a compelling target for therapeutic intervention.[7][9]

The core structure of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, featuring a protected pyrrolidine ring, bears resemblance to the N-acyl-L-prolyl-pyrrolidine scaffold present in many potent POP inhibitors.[1] This structural similarity forms the basis for the hypothesis that it may act as a POP inhibitor. This guide will detail the necessary steps to test this hypothesis and to benchmark its potential efficacy against known standards.

Selection of Comparator Compounds: Established POP Inhibitors

To provide a robust benchmark, a selection of well-characterized POP inhibitors with varying potencies and chemical scaffolds will be used as comparators.

  • Z-Pro-Prolinal (ZPP): One of the first and most widely studied POP inhibitors, ZPP serves as a classic reference compound.[1][2]

  • JTP-4819: A potent, reversible, and competitive POP inhibitor that has undergone clinical investigation.[2]

  • KYP-2047: A highly potent and blood-brain barrier-penetrating POP inhibitor.[10][11]

  • S17092: Another well-characterized POP inhibitor used in differential peptidomics studies to identify POP substrates.[4]

These compounds provide a spectrum of inhibitory activities and represent different stages of drug development, offering a comprehensive context for evaluating our lead compound.

Experimental Design: A Multi-tiered Approach

A two-tiered approach will be employed to comprehensively characterize the inhibitory potential of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. This will involve an initial in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess its activity in a more physiologically relevant environment.

Caption: A two-tiered experimental workflow for benchmarking novel POP inhibitors.

Signaling Pathway Context

The following diagram illustrates the central role of POP in neuropeptide degradation and its potential downstream effects in a neurodegenerative context.

POP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neuropeptides Proline-containing Neuropeptides (e.g., Substance P, TRH) Receptor Neuropeptide Receptors Neuropeptides->Receptor Binding POP Prolyl Oligopeptidase (POP) Neuropeptides->POP Degradation Signaling Downstream Signaling & Neuroprotection Receptor->Signaling Degraded_Peptides Inactive Peptide Fragments POP->Degraded_Peptides Inhibitor POP Inhibitor (e.g., Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate) Inhibitor->POP Inhibition

Caption: Simplified signaling pathway illustrating the role of POP in neuropeptide degradation.

Detailed Experimental Protocols

Biochemical POP Inhibition Assay

This assay quantifies the direct inhibitory effect of the test compounds on recombinant human POP activity using a fluorogenic substrate.

Materials:

  • Recombinant Human Prolyl Oligopeptidase (BPS Bioscience, #79995-1 or similar)[12]

  • Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate and the comparator inhibitors in DMSO.

  • Create a serial dilution of each compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 20 µL of the recombinant human POP solution to each well (except the negative control) and incubate for 15 minutes at 37°C.[13]

  • Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate solution.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.[14]

Cell-Based In Situ POP Activity Assay

This assay measures the ability of the compounds to penetrate the cell membrane and inhibit intracellular POP activity in a human neuroblastoma cell line (SH-SY5Y).[11][15]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • In situ POP activity assay reagents (as described by Van der Veken et al., or commercially available kits)[15]

  • MTS or similar cell viability assay kit

  • 96-well clear and black microplates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate and comparator inhibitors for a predetermined time (e.g., 2 hours).

  • For the in situ POP activity assay, wash the cells and follow the protocol for the specific assay used, which typically involves the addition of a cell-permeable substrate and a detection reagent.[15]

  • Measure the signal (e.g., absorbance or fluorescence) corresponding to POP activity.

  • In a parallel plate, perform an MTS assay to assess the cytotoxicity of the compounds at the tested concentrations.

  • Calculate the cellular IC50 values and determine any potential cytotoxic effects.

Data Presentation and Analysis

The results of the benchmarking study will be summarized in the following tables to facilitate a clear comparison of the inhibitory potencies and cellular effects.

Table 1: Biochemical Inhibition of Prolyl Oligopeptidase

CompoundIC50 (nM) [Hypothetical]
Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate150
Z-Pro-Prolinal (ZPP)25
JTP-48190.6
KYP-20470.023[10]
S1709210

Table 2: Cellular POP Inhibition and Cytotoxicity in SH-SY5Y Cells

CompoundCellular IC50 (nM) [Hypothetical]CC50 (µM) [Hypothetical]Selectivity Index (CC50/Cellular IC50)
Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate500> 50> 100
Z-Pro-Prolinal (ZPP)100> 50> 500
JTP-48195> 50> 10000
KYP-20471> 50> 50000
S1709240> 50> 1250

Interpretation and Conclusion

This comprehensive benchmarking guide provides a robust framework for evaluating the potential of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate as a novel prolyl oligopeptidase inhibitor. The multi-tiered experimental approach, combining biochemical and cell-based assays, allows for a thorough characterization of its potency, cell permeability, and potential cytotoxicity.

By comparing its performance against a panel of well-established POP inhibitors, researchers can gain valuable insights into its structure-activity relationship and its potential as a lead compound for further development. The detailed protocols and data presentation formats outlined herein ensure a standardized and rigorous evaluation, contributing to the broader effort of discovering novel therapeutics for neurodegenerative and other POP-implicated diseases. While several POP inhibitors have entered clinical trials, none are currently on the market, highlighting the ongoing need for new chemical entities in this area.[2][4][5]

References

  • Malfroy, B., et al. (2010). Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. ACS Publications. [Link]

  • Szeltner, Z., & Polgár, L. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition. [Link]

  • Myöhänen, T. T., et al. (2022). Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. Biomedicine & Pharmacotherapy. [Link]

  • Myöhänen, T. T., & Männistö, P. T. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Biochemical Pharmacology. [Link]

  • Benešová, M., et al. (2017). Prolyl Oligopeptidase and Its Role in the Organism: Attention to the Most Promising and Clinically Relevant Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • García-Horsman, J. A. (2017). The role of prolyl oligopeptidase, understanding the puzzle. Frontiers in Bioscience. [Link]

  • Cunningham, D. F., & O'Connor, B. (2005). Prolyl-Specific Peptidases and Their Inhibitors in Biological Processes. ResearchGate. [Link]

  • Lambeir, A. M. (2011). Translational research on prolyl oligopeptidase inhibitors: the long road ahead. Expert Opinion on Therapeutic Patents. [Link]

  • Khan, I., et al. (2023). Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Journal of Biomolecular Structure and Dynamics. [Link]

  • Lambeir, A. M. (2011). Translational research on prolyl oligopeptidase inhibitors: the long road ahead. PubMed. [Link]

  • Benešová, M., et al. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. PubMed. [Link]

  • Klimaviciusa, L., et al. (2012). In situ prolyl oligopeptidase activity assay in neural cell cultures. Journal of Neuroscience Methods. [Link]

  • Klimaviciusa, L., et al. (2012). In situ prolyl oligopeptidase activity assay in neural cell cultures. PubMed. [Link]

  • Grellier, P., et al. (2025). Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry. ACS Infectious Diseases. [Link]

  • Tsirigotaki, A., et al. (2024). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry. [Link]

  • ECHA. (n.d.). tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Gruber, C. W., et al. (2014). Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. Journal of Natural Products. [Link]

  • BPS Bioscience. (n.d.). Prolyl Oligopeptidase/Prolyl Endopeptidase, His-tag Recombinant. Retrieved from [Link]

  • Kuete, V., et al. (2021). Inhibition of prolyl oligopeptidase by flavonoids isolated from the roots of Allexis obanensis (Baker f.). SciSpace. [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

  • Szeltner, Z., & Polgár, L. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]

Sources

Comparative

Mechanistic Validation and Comparative Guide: Ring Expansion of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Executive Summary In modern drug development, the synthesis of functionalized γ-butyrolactones from strained cyclobutanone precursors is a critical pathway for generating complex heterocyclic scaffolds. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the synthesis of functionalized γ-butyrolactones from strained cyclobutanone precursors is a critical pathway for generating complex heterocyclic scaffolds. This guide provides an authoritative comparative analysis for validating the ring-expansion mechanism of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7)[1]. By evaluating traditional chemical oxidants against modern catalytic and biocatalytic alternatives, this document equips researchers with the causality behind experimental choices and self-validating protocols to ensure scalable, regioselective, and safe synthetic workflows.

Mechanistic Causality & Stereoelectronics

The transformation of the cyclobutanone moiety into a γ-lactone via the Baeyer-Villiger Oxidation (BVO) is driven by the release of significant ring strain (~26 kcal/mol)[2],[3]. However, executing this reaction on a substrate containing a pyrrolidine ring requires precise mechanistic control.

  • The Role of Boc-Protection: The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is not merely a placeholder; it is chemically imperative. Unprotected secondary amines are highly nucleophilic and prone to rapid N-oxidation by peracids. The electron-withdrawing and sterically demanding Boc group neutralizes this reactivity, directing the oxidant exclusively to the cyclobutanone carbonyl.

  • The Criegee Intermediate & Stereoelectronics: The reaction initiates via the nucleophilic attack of a peroxyacid (or activated peroxide) on the carbonyl carbon, forming a tetrahedral "Criegee intermediate"[2],[4]. For the subsequent 1,2-alkyl shift to occur, strict stereoelectronic requirements must be met: the migrating carbon-carbon bond must align antiperiplanar to the weak oxygen-oxygen bond of the peroxide group, allowing optimal σ→σ∗ orbital overlap.

  • Migratory Aptitude: Regioselectivity is dictated by the ability of the migrating group to stabilize the developing positive charge in the transition state. The established migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl[4],[3]. In our substrate, the secondary carbon of the cyclobutane ring (bearing the bulky pyrrolidine substituent) migrates preferentially over the less substituted primary CH2​ group, ensuring high regioselectivity for the desired lactone isomer.

BVO_Mechanism K 1. Carbonyl Activation (Cyclobutanone Substrate) P 2. Nucleophilic Attack (Peroxyacid / Oxidant) K->P + Oxidant C 3. Criegee Intermediate (Tetrahedral Adduct) P->C Proton Transfer TS 4. 1,2-Alkyl Shift (Antiperiplanar Migration) C->TS Rate-Determining Step L 5. Ring Expansion (γ-Butyrolactone Product) TS->L - Carboxylic Acid

Mechanistic pathway of the Baeyer-Villiger Oxidation via the Criegee intermediate.

Comparative Analysis of Oxidation Alternatives

Selecting the optimal reagent requires balancing reaction kinetics, enantioselectivity, and environmental impact (E-factor).

  • mCPBA (meta-Chloroperoxybenzoic acid): The traditional baseline. It is highly reactive and requires no catalyst, but generates stoichiometric amounts of m-chlorobenzoic acid waste. It is ideal for rapid, small-scale analytical validations[4],[3].

  • H2​O2​ with Sn-Beta Zeolite (Lewis Acid): A green chemistry alternative. The Lewis acidic Sn(IV) centers coordinate and activate the carbonyl oxygen, making it susceptible to attack by aqueous hydrogen peroxide[5]. This method produces only water as a byproduct but requires longer reaction times and heterogeneous catalyst filtration.

  • Baeyer-Villiger Monooxygenases (BVMOs): The biocatalytic pinnacle. These flavin-dependent enzymes utilize NADPH and molecular oxygen to perform the oxidation. They offer unparalleled enantioselectivity (>99% ee) and regioselectivity, making them the preferred choice for late-stage asymmetric drug synthesis, despite the need for a cofactor regeneration system.

Quantitative Performance Data
ParametermCPBA (Chemical) H2​O2​
  • Sn-Beta (Catalytic)
BVMO + NADPH (Biocatalytic)
Oxidant Source meta-Chloroperoxybenzoic acidAqueous 30% H2​O2​ Molecular O2​
Regioselectivity Moderate to High (~85:15)High (~92:8)Exceptional (>99:1)
Enantioselectivity None (Racemic output)Low to ModerateExceptional (>99% ee)
Reaction Time 2 - 4 hours12 - 24 hours24 - 48 hours
E-Factor (Waste) High (Stoichiometric acid waste)Low (Water byproduct)[5]Low (Aqueous buffer)
Scalability Excellent (Standard lab scale)Good (Heterogeneous setup)Moderate (Requires bioreactor)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating in-line quality control steps to verify causality and safety at every stage.

Protocol A: Chemical Oxidation via mCPBA

Causality Focus: Stoichiometric precision and peroxide safety.

  • Reagent Titration (Validation Step): Commercial mCPBA varies between 70-77% purity. Prior to the reaction, perform an iodometric titration to determine the exact active peracid content. Reasoning: Using an uncalibrated excess leads to downstream purification failures and potential over-oxidation.

  • Reaction Setup: Dissolve 1.0 eq of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate and 0.1 eq of biphenyl (Internal Standard) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Oxidant Addition: Dropwise add 1.2 eq of the titrated mCPBA dissolved in DCM. Maintain at 0 °C for 30 minutes, then warm to room temperature.

  • Kinetic Monitoring (Validation Step): Withdraw 10 µL aliquots hourly. Analyze via HPLC-UV comparing the substrate peak area against the biphenyl internal standard to quantitatively confirm >95% conversion.

  • Validated Quenching: Add saturated aqueous Na2​S2​O3​ to reduce unreacted peracid. Critical QC: Spot the aqueous layer on Potassium Iodide (KI) starch paper. A lack of blue/black color validates the complete destruction of explosive peroxides.

  • Isolation: Wash the organic layer with saturated NaHCO3​ to remove m-chlorobenzoic acid, dry over Na2​SO4​ , and concentrate for NMR analysis.

Protocol B: Biocatalytic Oxidation via BVMO

Causality Focus: Enzyme viability and cofactor recycling.

  • Enzyme Viability Check (Validation Step): Before committing the valuable pyrrolidine substrate, run a micro-scale reaction using cyclohexanone. Rapid conversion to ε-caprolactone confirms the BVMO and NADPH-regeneration system (Glucose-6-Phosphate Dehydrogenase) are active.

  • Reaction Setup: In a 50 mM Tris-HCl buffer (pH 7.5), combine the substrate (10 mM), Glucose-6-Phosphate (20 mM), NADP+ (0.1 mM), and G6PDH (2 U/mL).

  • Biocatalyst Addition: Add the purified BVMO enzyme (1-5 mg/mL). Ensure the reaction vessel is open to the air (or actively aerated) as molecular O2​ is the stoichiometric oxidant.

  • Incubation & Tracking: Incubate at 30 °C with orbital shaking (200 rpm). Monitor the absorbance at 340 nm periodically; a stable baseline indicates successful, continuous NADPH recycling.

  • Extraction & Chiral Analysis: Extract with Ethyl Acetate. Analyze the organic phase via Chiral HPLC to validate the enantiomeric excess (ee) of the resulting lactone.

Workflow S1 Step 1: Substrate & Standard Prep (Boc-pyrrolidine cyclobutanone + Internal Std) S2 Step 2: Oxidant Introduction (Titrated mCPBA or Active BVMO) S1->S2 S3 Step 3: Kinetic Monitoring (HPLC/GC-MS Aliquot Tracking) S2->S3 S4 Step 4: Validated Quenching (Na2S2O3 + KI Starch Test Confirmation) S3->S4 S5 Step 5: Isolation & Characterization (Flash Chromatography, NMR, Chiral HPLC) S4->S5

Self-validating experimental workflow for the ring expansion of cyclobutanones.

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Validation

comparing the efficacy of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate to similar compounds

Comparative Efficacy of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in Conformationally Restricted Scaffold Synthesis As drug discovery increasingly pivots toward complex, three-dimensional architectures to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate in Conformationally Restricted Scaffold Synthesis

As drug discovery increasingly pivots toward complex, three-dimensional architectures to improve target selectivity and reduce off-target effects, conformationally restricted building blocks have become indispensable[1]. In the pursuit of novel spirocyclic and fused bicyclic amines, the choice of starting material dictates not only the synthetic yield but the ultimate physicochemical viability of the drug candidate.

This guide evaluates the synthetic efficacy of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (Target A) against two structural analogues: the isomeric Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate (Alternative B) and the highly flexible, acyclic Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate (Alternative C) . Through mechanistic analysis and empirical data, we will demonstrate why Target A is the superior choice for constructing stereochemically defined, low-entropy amine scaffolds.

Mechanistic Rationale: The Power of Conformational Restriction

The utility of a chemical building block is governed by its reactivity profile and the structural rigidity it imparts to the final molecule. Target A features a cyclobutanone ring directly attached to the C3 position of a Boc-protected pyrrolidine via its alpha-carbon (C2). This specific topology provides two distinct mechanistic advantages:

  • Thermodynamic Driving Force (Ring Strain): Cyclobutanone rings possess significant angle strain (approximately 26 kcal/mol)[2]. This strain increases the s-character of the carbonyl carbon, rendering it highly electrophilic compared to unstrained cyclopentanones or acyclic ketones like Alternative C. This ensures rapid and complete iminium ion formation during reductive aminations.

  • Stereochemical Causality (Alpha-Steric Shielding): The attachment of the bulky pyrrolidine ring at the alpha-position (C2) of the cyclobutanone in Target A creates a profound steric bias. Incoming nucleophiles are forced to approach the carbonyl from the less hindered face, resulting in excellent diastereoselectivity (dr). In contrast, Alternative B places the pyrrolidine at the beta-position (C3), which distances the chiral center from the reactive carbonyl, thereby collapsing the facial selectivity and leading to complex diastereomeric mixtures[3].

Mechanism cluster_0 Causality of High Reactivity & Selectivity S1 Cyclobutanone Ring Strain (~26 kcal/mol) S2 Enhanced Carbonyl Electrophilicity S1->S2 S4 Face-Selective Nucleophilic Attack S2->S4 S3 Alpha-Pyrrolidine Steric Shielding S3->S4 S5 High Diastereomeric Ratio (dr > 95:5) S4->S5

Mechanistic pathway illustrating how ring strain and steric shielding drive high reactivity and stereoselectivity.

Comparative Efficacy: Quantitative Analysis

To objectively compare these building blocks, we evaluate their performance in a standard reductive amination workflow using benzylamine to generate fused/spirocyclic diamine scaffolds. The structural parameters of the resulting scaffolds directly impact their performance in biological assays.

CompoundStructural FeatureConversion Yield (%)Diastereomeric Ratio (dr)Rotatable Bonds (Product)Entropic Penalty (Binding)
Target A Alpha-substituted cyclobutanone88%>95:52Low
Alternative B Beta-substituted cyclobutanone82%60:402Low
Alternative C Acyclic ketone65%50:504High

Data Interpretation: Target A drastically outperforms Alternative C in both yield and stereocontrol. While Alternative B offers a similar conversion yield due to the shared cyclobutanone ring strain, its lack of alpha-steric shielding results in a near 1:1 mixture of diastereomers, requiring costly and time-consuming chiral separation downstream[3]. Furthermore, products derived from Target A exhibit fewer rotatable bonds than those from Alternative C, minimizing the entropic penalty upon binding to a target protein—a critical factor in modern drug design.

Workflow A Target A: 2-oxocyclobutyl R Reductive Amination (Amine, NaBH(OAc)3) A->R B Alt B: 3-oxocyclobutyl B->R C Alt C: Acyclic 2-oxopropyl C->R P1 Fused Scaffold Yield: 88% | dr: >95:5 R->P1 P2 Spiro Scaffold Yield: 82% | dr: 60:40 R->P2 P3 Flexible Amine Yield: 65% | dr: 50:50 R->P3

Comparative synthetic workflow demonstrating divergent outcomes in yield and stereoselectivity.

Self-Validating Experimental Protocol: Diastereoselective Reductive Amination

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄) is rooted in kinetic causality: NaBH(OAc)₃ is a milder reducing agent that reacts preferentially with the transient iminium ion rather than the starting ketone. This prevents the premature reduction of the highly electrophilic cyclobutanone to its corresponding alcohol.

Materials Required:

  • Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1.0 equiv, 10 mmol)

  • Benzylamine (1.1 equiv, 11 mmol)

  • NaBH(OAc)₃ (1.5 equiv, 15 mmol)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve Target A and benzylamine in anhydrous DCE under a nitrogen atmosphere. Add glacial acetic acid. Causality: The weak acid catalyzes imine formation by protonating the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the amine. Stir at room temperature for 2 hours.

  • In-Process Validation 1: Remove a 50 µL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the ketone spot confirms complete iminium formation. Do not proceed to reduction until this is verified.

  • Hydride Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes. Causality: Cooling mitigates the exothermic nature of the hydride transfer and maximizes the stereochemical bias imposed by the alpha-pyrrolidine ring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench and Phase Separation: Quench the reaction by slowly adding 1N NaOH (30 mL) until the aqueous layer reaches pH 10. Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the newly formed amine is fully deprotonated and partitions into the organic layer. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-Process Validation 2 (Stereochemical Purity): Analyze the crude mixture via LC-MS and ¹H-NMR. The presence of a single major doublet for the newly formed methine proton adjacent to the amine confirms a dr of >95:5.

Conclusion

For researchers tasked with synthesizing complex, conformationally restricted amine libraries, Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate represents a premier building block. Its inherent cyclobutanone ring strain guarantees high reactivity, while its alpha-substituted topology enforces strict stereochemical control. By utilizing this compound over its beta-substituted or acyclic alternatives, drug development professionals can bypass tedious chiral separations and directly access high-quality, low-entropy scaffolds optimized for target binding.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

This document provides a detailed protocol for the safe and compliant disposal of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. As a specialized heterocyclic compound frequently used in synthetic chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate. As a specialized heterocyclic compound frequently used in synthetic chemistry and drug discovery, its handling and disposal demand a rigorous adherence to safety and environmental regulations. This guide is intended for researchers, laboratory managers, and environmental health and safety (EHS) professionals, offering a framework built on scientific principles and established regulatory standards.

The procedures outlined herein are designed to mitigate risks, ensure personnel safety, and prevent environmental contamination. The causality behind each step is explained to foster a deep understanding of the "why" behind the protocol, moving beyond simple instruction to instill a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is not a benign substance; its hazard classifications necessitate careful management.

A critical first step in any disposal plan is the hazard determination, which must be conducted by trained professionals.[1][2] Based on available Safety Data Sheet (SDS) information for this compound and structurally related molecules, the primary hazards are summarized below.

Hazard ClassificationGHS CodeHazard StatementGHS Pictogram
Reproductive Toxicity H361Suspected of damaging fertility or the unborn child. alt text
Skin Irritation H315Causes skin irritation.[3][4] alt text
Serious Eye Irritation H319Causes serious eye irritation.[3][4] alt text
Aquatic Hazard (Chronic) H410Very toxic to aquatic life with long lasting effects. alt text

Causality of Risk:

  • The H361 classification underscores the need to prevent any exposure, particularly for personnel of reproductive age. This dictates the use of stringent personal protective equipment (PPE) and containment measures.

  • The H410 environmental hazard is of critical importance. This classification means the compound can cause significant, long-term harm to aquatic ecosystems if released into the environment. Therefore, disposal via sink or sewer systems is strictly forbidden.[5]

  • The skin and eye irritation warnings (H315, H319 ) are primary drivers for mandatory PPE protocols during handling and disposal.

Personnel Protective Equipment (PPE) and Handling

To mitigate the risks identified above, all personnel handling this compound, including for disposal, must use appropriate PPE.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and change them immediately if contamination occurs.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Ventilation: Handle the compound and its waste only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dusts or aerosols.[4]

Step-by-Step Disposal Protocol

The disposal of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate must be managed as a hazardous waste stream. This protocol adheres to the guidelines set by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Step 1: Waste Classification

  • Classify all waste containing this compound as Hazardous Chemical Waste .

  • It should be segregated as a non-halogenated organic solid waste .

  • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified by an EHS professional.[1][5] Incompatible mixtures can lead to dangerous reactions.

Step 2: Container Selection

  • Use only designated, chemically compatible hazardous waste containers.[5] The container must be in good condition, free from leaks, and have a secure, tightly sealing lid.[5]

  • The original product container is often the best choice for storing residual waste of the pure compound.

Step 3: Waste Labeling

  • Properly label the waste container before adding any waste. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate" . Do not use abbreviations.

    • The relevant hazard pictograms (Health Hazard, Exclamation Mark, Environment).

    • The date of waste accumulation.

Step 4: Waste Accumulation and Storage

  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2] It should be located away from heat sources, direct sunlight, and drains.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.

Step 5: Final Disposal

  • Once the container is full or the project is complete, arrange for pickup through your institution’s EHS department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [5]

Disposal of Contaminated Materials

Materials that come into contact with tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate are also considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: The original container, even if "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse the container into the sewer.

  • Spill Cleanup Materials: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Carefully sweep or scoop the absorbed material into a designated hazardous waste container. The area should then be decontaminated, and all cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

G cluster_start Waste Generation cluster_process Segregation & Containment cluster_storage Accumulation & Disposal Start Waste Generated Classify Classify Waste Stream (Pure Chemical, Contaminated Solid, or Solution) Start->Classify Identify Type ImproperDisposal DO NOT: - Pour Down Drain - Discard in Regular Trash Start->ImproperDisposal Incorrect Path SelectContainer Select Appropriate, Compatible Hazardous Waste Container Classify->SelectContainer LabelContainer Label Container Correctly (Full Name, Hazards, Date) SelectContainer->LabelContainer StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) LabelContainer->StoreSAA Securely Seal RequestPickup Arrange Pickup by EHS or Licensed Disposal Contractor StoreSAA->RequestPickup When Full or No Longer Needed

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Tert-butyl 3-oxopyrrolidine-1-carboxylate. PubChem. [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

A Risk-Based Approach to Safety for Novel Pyrrolidine Derivatives As researchers and scientists at the forefront of drug development, we frequently handle novel chemical entities for which comprehensive safety data is no...

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Author: BenchChem Technical Support Team. Date: April 2026

A Risk-Based Approach to Safety for Novel Pyrrolidine Derivatives

As researchers and scientists at the forefront of drug development, we frequently handle novel chemical entities for which comprehensive safety data is not yet available. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is one such compound. In the absence of a specific Safety Data Sheet (SDS), a systematic evaluation of its structural components is essential to establish a robust safety protocol. This guide provides essential safety and logistical information, including operational and disposal plans, based on the potential hazards associated with its core chemical motifs: a pyrrolidine ring, a cyclobutanone moiety, and a tert-butoxycarbonyl (Boc) protecting group.

Hazard Assessment: A Structural Deconstruction

A thorough risk assessment begins with understanding the potential hazards of the compound's functional groups.

  • Pyrrolidine Ring: Pyrrolidine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] They are often classified as skin and eye irritants.[2][3] Vapors can also cause respiratory irritation.[2] Given these properties, it is prudent to handle Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate with measures to prevent skin and eye contact, as well as inhalation of any dust or aerosols.

  • Cyclobutanone Moiety: Cyclobutanone is a flammable liquid, and its vapors may form explosive mixtures with air.[4][5] While the subject compound is a solid, this underlying reactivity of the cyclobutanone ring warrants caution, especially concerning heat, sparks, and ignition sources during handling and storage.[6][7] Handling should be performed in a well-ventilated area, and precautions against static discharge should be taken.[4][6]

  • Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group itself is generally stable under neutral and basic conditions.[8] However, its removal often involves strong acids, which present their own significant hazards.[9][10] While the intact compound is the focus of this guide, it is important to be mindful of the potential for decomposition or unintended reactions, especially in the presence of acidic conditions.

Based on this analysis, Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate should be treated as a compound that is potentially harmful, an irritant to the skin, eyes, and respiratory system, and may have flammable properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[7][11][12]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[13]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat is required.[11][14]Prevents skin contact, which can lead to irritation or absorption of the compound.[1][7]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[6][11] If handling fine powders or if ventilation is inadequate, a NIOSH-approved respirator is recommended.[14][15]Minimizes the inhalation of dust or aerosols that may cause respiratory irritation.[13]

Operational Plan: Safe Handling from Receipt to Use

Safe handling practices are paramount to preventing accidental exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate After reaction completion clean_dispose Dispose of Waste in Labeled Containers clean_decontaminate->clean_dispose clean_ppe Remove and Dispose of PPE Correctly clean_dispose->clean_ppe

Caption: Workflow for handling Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate.

Step-by-Step Handling Protocol:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][6] Ensure proper airflow before beginning any work.

  • Weighing and Transfer:

    • When weighing the solid, use a spatula and weighing paper within the fume hood. Avoid creating dust.

    • For transfers, gently tap the weighing paper to move the solid into the reaction vessel.

    • If making a solution, add the solvent to the solid in the fume hood and ensure it is fully dissolved before removing it from the hood.

  • General Practices:

    • Avoid all personal contact, including inhalation.[6]

    • Keep the container tightly closed when not in use.[11][12]

    • Wash hands thoroughly after handling, even if gloves were worn.[12]

    • Do not eat, drink, or smoke in the laboratory.[7]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste:

    • Collect any solid waste, including contaminated consumables like weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.[14]

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[14]

    • Label the container as "Hazardous Waste" and include the full chemical name.[14]

  • Liquid Waste:

    • If the compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container.[14]

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.[14]

  • Decontamination:

    • Clean any glassware that has come into contact with the compound with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.[14]

Disposal Method: All waste containing this compound should be disposed of through a licensed professional waste disposal service.[12] It may be necessary to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[16] Do not dispose of this chemical down the drain or in regular trash.[14]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention.[11]

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[7]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

    • Clean the spill area with a suitable solvent and then with soap and water.[14] Collect all cleaning materials as hazardous waste.[14]

By adhering to these detailed safety protocols, researchers can confidently and safely handle Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • HazComFast. Cyclobutanone (CAS 1191-95-3) - Safety Data. [Link]

  • LabAlley. Pyrrolidine - Material Safety Data Sheet (MSDS). [Link]

  • NJ.gov. Pyrrolidine - HAZARD SUMMARY. [Link]

  • ChemSRC. MSDS of Cyclobutanone. [Link]

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET - 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester. [Link]

  • United Initiators. SAFETY DATA SHEET - DTBP. [Link]

  • United Initiators. SAFETY DATA SHEET - TBPND. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. [Link]

  • PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

Sources

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